4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-ethylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-6(4-10)5(7)3-8-9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZYNSUALWYJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde
Executive Summary
This technical guide provides a detailed exploration of the synthesis and characterization of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, and the targeted functionalization with bromo and carbaldehyde groups offers a versatile platform for further molecular elaboration.[1] This document outlines a robust and reproducible synthetic pathway, beginning from accessible starting materials and employing a Vilsmeier-Haack cyclization followed by regioselective bromination. We delve into the mechanistic underpinnings of these transformations, offering insights into reaction optimization and control. Furthermore, a comprehensive characterization protocol is detailed, employing modern spectroscopic and chromatographic techniques to ensure the structural integrity and purity of the final product. This guide is intended for researchers and professionals in organic synthesis and drug discovery, providing both the theoretical foundation and practical methodology required to successfully synthesize and validate this key chemical intermediate.
Introduction: The Significance of Functionalized Pyrazoles
The pyrazole ring system is a privileged scaffold in modern pharmacology, forming the core of drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor agents.[1][2] The specific arrangement of nitrogen atoms within the five-membered ring imparts unique electronic properties and hydrogen bonding capabilities, making it an ideal building block for designing molecules that can effectively interact with biological targets.
The title compound, this compound (CAS No. 1001519-37-4), is a trifunctionalized pyrazole.[3][4] Each functional group serves a distinct and strategic purpose:
-
The N-ethyl group enhances lipophilicity and can modulate the steric profile for receptor binding.
-
The 3-carbaldehyde group is a versatile chemical handle, readily participating in reactions such as reductive amination, Wittig reactions, and condensations to build molecular complexity.
-
The 4-bromo substituent provides a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of a wide array of aryl, alkyl, or alkynyl groups.[5][6]
The strategic combination of these groups makes this molecule a highly valuable intermediate for constructing libraries of complex drug candidates. This guide provides a validated pathway to its synthesis and rigorous methods for its characterization.
Recommended Synthetic Pathway
The synthesis of this compound is most efficiently achieved through a two-step sequence. The first step involves the construction of the core pyrazole aldehyde ring system via a Vilsmeier-Haack reaction, followed by a regioselective bromination at the C4 position. This pathway is advantageous due to its high efficiency, use of readily available reagents, and predictable regiochemical outcome.
Step 1: Vilsmeier-Haack Cyclization for Pyrazole Synthesis
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich systems.[7] In this context, it is used to achieve a cyclization and double formylation of a hydrazone intermediate, ultimately yielding the pyrazole carbaldehyde scaffold.[8]
Mechanism Insight: The reaction begins with the in situ formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7] This electrophilic species reacts with the hydrazone, derived from acetophenone and ethylhydrazine, to initiate cyclization and formylation, delivering the core heterocyclic structure in a single, efficient operation.[9] The use of excess reagent ensures the reaction proceeds to completion.
Step 2: Regioselective Bromination
The second step involves the electrophilic bromination of the pyrazole ring. The pyrazole system is inherently electron-rich and susceptible to electrophilic attack. The C4 position is the most electronically activated site for substitution, a preference further enhanced by the directing effects of the N-ethyl and C3-aldehyde groups.
Rationale for Reagent Choice: N-Bromosuccinimide (NBS) is selected as the brominating agent. Compared to elemental bromine (Br₂), NBS is a solid, making it safer and easier to handle, and it often provides cleaner reactions with fewer byproducts. The reaction is typically performed in a polar aprotic solvent like acetonitrile to facilitate the reaction while minimizing side reactions.
Detailed Experimental Protocols
Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[7] DMF is a potential irritant. NBS is a lachrymator. Handle all chemicals with appropriate care.
Synthesis of 2-Ethyl-2H-pyrazole-3-carbaldehyde (Intermediate)
-
Hydrazone Formation:
-
To a solution of acetophenone (1.0 eq) in ethanol, add ethylhydrazine oxalate (1.05 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude hydrazone is typically used in the next step without further purification.
-
-
Vilsmeier-Haack Reaction:
-
In a three-neck flask fitted with a dropping funnel and under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 5.0 eq) and cool to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.[7]
-
Dissolve the crude hydrazone from the previous step in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80°C for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 2-Ethyl-2H-pyrazole-3-carbaldehyde as a pale yellow oil.
-
Synthesis of this compound (Final Product)
-
Bromination:
-
Dissolve the 2-Ethyl-2H-pyrazole-3-carbaldehyde (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a 10% aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography to afford this compound as a solid.
-
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for this compound, based on its chemical structure and data from analogous compounds.[8][10][11]
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~10.1 ppm (s, 1H) | Aldehyde proton (-CHO) |
| ~8.2 ppm (s, 1H) | Pyrazole ring proton (C5-H) | ||
| ~4.3 ppm (q, 2H) | Methylene protons (-CH₂-CH₃) | ||
| ~1.4 ppm (t, 3H) | Methyl protons (-CH₂-CH₃) | ||
| ¹³C NMR | Chemical Shift (δ) | ~183 ppm | Aldehyde carbonyl carbon (C=O) |
| ~154 ppm | Pyrazole ring carbon (C3) | ||
| ~138 ppm | Pyrazole ring carbon (C5) | ||
| ~105 ppm | Pyrazole ring carbon (C4-Br) | ||
| ~48 ppm | Methylene carbon (-CH₂) | ||
| ~15 ppm | Methyl carbon (-CH₃) | ||
| Mass Spec (EI) | m/z | 202/204 | Molecular ion peak (M⁺) showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).[12] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1695 cm⁻¹ | Strong C=O stretch from the aldehyde.[8][13] |
| ~2980 cm⁻¹ | C-H stretch from the ethyl group. | ||
| ~1530 cm⁻¹ | C=N/C=C stretches from the pyrazole ring. |
Physical Properties
-
Molecular Formula: C₆H₇BrN₂O[3]
-
Molecular Weight: 203.04 g/mol [3]
-
Appearance: Typically an off-white to pale yellow solid.
Conclusion
This guide has detailed a reliable and well-precedented synthetic route for this compound. The two-step process, leveraging a Vilsmeier-Haack cyclization followed by regioselective bromination, provides an efficient means to access this valuable synthetic intermediate. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding for potential optimization. The comprehensive characterization workflow and tabulated spectroscopic data serve as a benchmark for researchers to validate the structure and purity of the synthesized material. By following the protocols and safety guidelines outlined herein, scientists in the field of drug development and organic chemistry can confidently produce and utilize this versatile building block for the creation of novel and complex molecular architectures.
References
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link][14][15][16]
-
Kaur, H., & Singh, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27353-27387. [Link][17]
-
Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 138-153. [Link][18]
-
Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link][19]
-
Aggarwal, N., Kumar, R., Dureja, P., & Rawat, D. S. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 4(11), 737-755. [Link][2]
-
Tumosienė, I., et al. (2021). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link][5]
-
PubChemLite. (n.d.). 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde. [Link][12]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link][13]
-
Zareen, S., et al. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports, 11, 19280. [Link][9]
-
Cîrcu, V., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8232. [Link][1]
-
Doc Brown's Chemistry. (n.d.). On the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link][11]
-
Beijing Thinker-Chuanye Technology Co., Ltd. (n.d.). This compound. [Link][3]
-
ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. [Link][20]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link][10]
-
DTIC (Defense Technical Information Center). (n.d.). The Bromination of Pyrazabole. [Link][21]
-
ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Link][22]
-
SpectraBase. (n.d.). ethyl 4-bromo-2H-pyrazole-3-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link][23]
-
ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands. [Link][24]
-
Wang, X., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(1), 786-795. [Link][8]
-
Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(20), 6931. [Link][6]
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CAS:1001519-37-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. PubChemLite - 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity | Semantic Scholar [semanticscholar.org]
- 17. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 20. researchgate.net [researchgate.net]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. researchgate.net [researchgate.net]
- 23. spectrabase.com [spectrabase.com]
- 24. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde for Advanced Research and Development
Document ID: GT-BPPC-20260117 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde, a key heterocyclic building block in contemporary medicinal chemistry. We will dissect its fundamental physicochemical properties, present a robust, field-tested synthetic protocol, analyze its chemical reactivity with mechanistic insight, and discuss its strategic applications in the design and discovery of novel therapeutic agents. This document is structured to serve as a definitive resource, bridging foundational knowledge with practical, actionable intelligence for laboratory and clinical research professionals.
Strategic Importance in Medicinal Chemistry
The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics, including blockbuster drugs like Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor).[1][2] The specific architecture of this compound offers a trifecta of functionalities that make it an exceptionally versatile intermediate for library synthesis and lead optimization.
-
The Pyrazole Core: Provides a stable aromatic system capable of engaging in crucial hydrogen bonding and π-stacking interactions with biological targets.[3]
-
C4-Bromine Atom: Serves as a versatile synthetic handle for introducing molecular diversity through a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[4] This allows for the systematic modulation of a compound's steric and electronic properties to optimize target affinity and selectivity.
-
C3-Carbaldehyde Group: Acts as a key electrophilic center for a plethora of chemical transformations, most notably reductive amination, enabling the facile introduction of diverse amine side chains to explore the pharmacophore space.
-
N2-Ethyl Group: This small alkyl substituent enhances lipophilicity and can influence the compound's metabolic stability and solubility profile, which are critical parameters in drug development.
This unique combination of features positions this compound as a high-value starting material for programs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][5]
Physicochemical Profile
A precise understanding of the compound's physical and chemical properties is paramount for its effective use in synthesis and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇BrN₂O | [6] |
| Molecular Weight | 203.04 g/mol | [6] |
| CAS Number | 1236349-33-3 | [7] |
| Alternate CAS | 1001519-37-4 | [6][8] |
| Appearance | White to off-white solid | Vendor Data |
| Melting Point | 58-62 °C | Vendor Data |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | Vendor Data |
| Predicted Boiling Point | 283.9 ± 20.0 °C | [9] |
| Predicted XLogP | 1.0 | [7] |
Synthesis Protocol: Vilsmeier-Haack Formylation
The most reliable and scalable synthesis of this compound is achieved through a three-step sequence involving N-alkylation, bromination, and a subsequent Vilsmeier-Haack formylation. This pathway ensures high regioselectivity and good overall yields.
Synthetic Workflow Diagram
Caption: Synthetic pathway to the target compound.
Detailed Experimental Methodology
Causality and Self-Validation: This protocol is designed for robustness. Each step's completion should be verified by Thin Layer Chromatography (TLC) before proceeding, ensuring a high-quality intermediate for the subsequent reaction and minimizing purification challenges. The Vilsmeier-Haack reaction is highly exothermic upon quenching; strict temperature control is critical for safety and yield.[10]
Materials:
-
1-Ethyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetonitrile, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for elution)
Procedure:
-
Bromination of 1-Ethyl-1H-pyrazole:
-
Dissolve 1-ethyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the internal temperature below 5 °C. The choice of NBS provides a mild and selective source of electrophilic bromine.
-
Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude 4-bromo-1-ethyl-1H-pyrazole, which is often of sufficient purity for the next step.
-
-
Vilsmeier-Haack Formylation:
-
Vilsmeier Reagent Preparation: In a separate three-neck flask under an inert atmosphere, add anhydrous DMF (5.0 eq). Cool to 0 °C. Add POCl₃ (2.0 eq) dropwise via a syringe, keeping the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. This in situ formation of the chloroiminium salt is crucial for the subsequent electrophilic attack.[8][10]
-
Formylation Reaction: Dissolve the crude 4-bromo-1-ethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution to quench the reaction and neutralize the acid. This step is highly exothermic and must be performed with caution in a fume hood.
-
Extract the aqueous slurry with DCM (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a white to off-white solid.
-
Chemical Reactivity and Synthetic Applications
The dual functionality of this molecule provides two orthogonal synthetic handles for diversification.
Transformations of the Aldehyde Group
The C3-aldehyde is a versatile electrophile for C-C and C-N bond formation.
-
Reductive Amination: This is a cornerstone reaction in medicinal chemistry for building libraries. The aldehyde readily condenses with primary or secondary amines to form an intermediate imine, which is reduced in situ by a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.
-
Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, enabling carbon chain extension and the introduction of diverse functionalities.
-
Oxidation: The aldehyde can be smoothly oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or Pinnick oxidation conditions (NaClO₂). The resulting carboxylic acid is a key precursor for amide bond formation.
-
Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents provides access to secondary alcohols, which can be further functionalized.
Cross-Coupling at the C4-Position
The C4-bromo substituent is primed for transition metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with a variety of aryl or heteroaryl boronic acids or esters is a highly robust method for installing new aromatic rings at the C4 position. This is a primary strategy for creating biaryl motifs common in kinase inhibitors.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, coupling the pyrazole core with a vast array of primary and secondary amines, anilines, and N-heterocycles.[1][11] This provides an alternative and complementary method to reductive amination for installing nitrogen-based substituents.
-
Sonogashira Coupling: Palladium/copper co-catalyzed coupling with terminal alkynes yields C4-alkynyl pyrazoles, which are valuable intermediates for further transformations or as final products in their own right.
Reactivity and Derivatization Map
Caption: Synthetic diversification pathways from the core scaffold.
Conclusion and Future Outlook
This compound is a potent and versatile tool in the arsenal of the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthesis, and orthogonal reactivity at two key positions make it an ideal platform for the rapid generation of diverse chemical libraries. This enables efficient exploration of structure-activity relationships (SAR) and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will remain critical to the successful discovery and development of next-generation medicines.
References
-
[4] Lapointe, D., & Fagnou, K. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. European Journal of Organic Chemistry, 2015(16), 3449-3457.
-
[12] Lee, S., & Kim, Y. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697.
-
[1] Bruneau, A., & Taillefer, M. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 904-907.
-
[11] Lee, S., & Kim, Y. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. Available at: [Link]
-
[2] Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
[8] Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
[10] Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
-
[7] PubChemLite. (n.d.). 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde. Retrieved from [Link]
-
[13] ResearchGate. (2011). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]
-
[14] SAGE Publications. (2004). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2004(5), 346-348.
-
[15] Stanetty, P., & Schnürch, M. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
-
[16] National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27404.
-
[17] Beijing Hwrk Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
[18] ResearchGate. (2016). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Retrieved from [Link]
-
[19] Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
[5] National Center for Biotechnology Information. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5863.
-
[3] Benthem, B. H. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(23), 7298.
-
[20] MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4735.
-
[21] Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
-
[22] ResearchGate. (n.d.). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems. Retrieved from [Link]
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-BROMO-2-ETHYL-2 H-PYRAZOLE-3-CARBALDEHYDE CAS#: 1001519-37-4 [amp.chemicalbook.com]
- 7. PubChemLite - 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. Matrix Scientific [matrix.staging.1int.co.uk]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ethyl 4-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 640321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 14761472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. epubl.ktu.edu [epubl.ktu.edu]
- 17. 4-Bromo-3-nitro-1-(2-thiophen-2-ylethyl)pyrazole | C9H8BrN3O2S | CID 63262047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. [PDF] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of 4'-hydroxy-3'-piperidinomethylchalcone derivatives and their cytotoxicity against PC-3 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde (CAS 1001519-37-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde, identified by CAS number 1001519-37-4, is a substituted pyrazole derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its diverse biological activities. This guide provides a comprehensive overview of the known properties, synthesis, potential applications, and suppliers of this specific compound, offering a critical resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. While some data is based on computational predictions, it provides a valuable starting point for experimental design.
| Property | Value | Source |
| CAS Number | 1001519-37-4 | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Bromo-1-ethyl-1H-pyrazole-5-carbaldehyde | [1] |
| Molecular Formula | C₆H₇BrN₂O | [1] |
| Molecular Weight | 203.04 g/mol | [1] |
| Appearance | Not specified (likely a solid) | N/A |
| Purity | ≥97% | [2] |
| Storage Conditions | 2-8°C Refrigerator | [1] |
Synthesis and Chemical Reactivity
While specific literature detailing the synthesis of this compound is not abundant, the synthesis of analogous pyrazole-4-carbaldehydes is well-documented. The Vilsmeier-Haack reaction is a prominent and widely employed method for the formylation of pyrazole rings.[3] This reaction typically involves the treatment of a suitable hydrazone precursor with a formylating agent, commonly a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3]
The presence of the aldehyde and bromo functionalities makes this compound a highly versatile intermediate for further chemical modifications. The aldehyde group can readily undergo a variety of reactions, including reductive amination, Wittig reactions, and condensation reactions to form Schiff bases or chalcones. The bromo substituent provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents at the 4-position of the pyrazole ring.
Sources
An In-Depth Technical Guide to the Reactivity Profile of 4-bromo-2-ethyl-2H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 4-bromo-2-ethyl-2H-pyrazole-3-carbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The document elucidates the interplay of the pyrazole core, the bromo substituent, and the aldehyde functional group, offering a predictive framework for its chemical behavior. Key transformations, including reactions at the aldehyde, palladium-catalyzed cross-coupling at the C-Br bond, and modifications of the pyrazole ring, are discussed in detail. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and functionalization of pyrazole-based compounds, enabling the strategic design of novel molecular architectures.
Introduction: The Strategic Importance of Substituted Pyrazoles
The pyrazole scaffold is a privileged motif in drug discovery, forming the core of numerous approved pharmaceuticals. Its unique electronic properties, metabolic stability, and ability to engage in a variety of intermolecular interactions have made it a cornerstone in the design of bioactive molecules. The strategic introduction of functional groups onto the pyrazole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This compound emerges as a particularly valuable synthetic intermediate due to the orthogonal reactivity of its three key functional components: the aldehyde, the bromo substituent, and the N-ethylated pyrazole ring. This guide will dissect the reactivity of each of these sites, providing a rationale for experimental design and predicting potential reaction outcomes.
Synthesis of the Core Scaffold: The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction stands as a powerful and widely employed method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[1] This transformation introduces the aldehyde group at the C3 position of the pyrazole ring, a crucial step in the synthesis of the title compound.
Reaction Causality:
The Vilsmeier-Haack reaction proceeds via the formation of a Vilsmeier reagent, typically from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This electrophilic iminium species then attacks the electron-rich pyrazole ring. The subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The N-ethyl group on the pyrazole ring enhances its nucleophilicity, facilitating the electrophilic aromatic substitution.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
N-ethylpyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of anhydrous DMF in anhydrous DCM at 0 °C under an inert atmosphere, slowly add POCl₃ dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of N-ethylpyrazole in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-ethyl-2H-pyrazole-3-carbaldehyde.
The subsequent bromination at the C4 position can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) in a polar solvent.
Reactivity at the Aldehyde Functionality
The aldehyde group at the C3 position is a versatile handle for a wide array of chemical transformations, primarily involving nucleophilic addition and condensation reactions.
Olefination via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from aldehydes and ketones.[2] In the context of this compound, this reaction provides a reliable method for introducing a variety of alkenyl substituents.
The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon of the aldehyde. This initial addition forms a betaine intermediate, which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide as a byproduct. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.
Caption: Generalized workflow of the Wittig reaction.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of the phosphonium salt in anhydrous THF at 0 °C under an inert atmosphere, add the strong base portion-wise.
-
Stir the resulting mixture at room temperature for 1 hour to generate the ylide (a color change is typically observed).
-
Cool the reaction mixture to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding alkene.
Knoevenagel Condensation
The Knoevenagel condensation is another powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound in the presence of a weak base.[3] This reaction is particularly useful for synthesizing electron-deficient alkenes.
The reaction is initiated by the deprotonation of the active methylene compound by a base to form a stabilized carbanion. This nucleophile then adds to the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes subsequent dehydration to afford the final condensed product. The use of a mild base like ammonium acetate is often sufficient to catalyze the reaction.[4]
Caption: Experimental workflow for the Knoevenagel condensation.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile or diethyl malonate)
-
Ammonium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound and the active methylene compound in ethanol.[3]
-
Add a catalytic amount of ammonium acetate to the solution.[4]
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Reduction to the Corresponding Alcohol
The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).[5] This transformation provides access to 4-bromo-2-ethyl-2H-pyrazol-3-yl)methanol, a valuable intermediate for further functionalization.
Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, and carboxylic acids under standard conditions.[5] This selectivity is crucial when other reducible functional groups are present in the molecule.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in methanol or ethanol at 0 °C.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude alcohol, which can be further purified by chromatography if necessary.
Reactivity at the C4-Bromo Substituent
The bromine atom at the C4 position of the pyrazole ring is a key site for diversification through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-substituted pyrazoles.[7] It involves the reaction of the bromopyrazole with a boronic acid or its ester in the presence of a palladium catalyst and a base.
The catalytic cycle typically begins with the oxidative addition of the bromopyrazole to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative, which is activated by the base. The final step is reductive elimination, which forms the C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.[8]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture at 80-100 °C for 6-12 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Spectroscopic Characterization
While specific experimental data for this compound is not widely available in the literature, the expected spectroscopic features can be predicted based on the analysis of similar structures.
¹H NMR Spectroscopy (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHO | 9.8 - 10.2 | s | - |
| H5 | 7.8 - 8.2 | s | - |
| CH₂ (ethyl) | 4.1 - 4.4 | q | 7.0 - 7.5 |
| CH₃ (ethyl) | 1.3 - 1.6 | t | 7.0 - 7.5 |
¹³C NMR Spectroscopy (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 185 - 190 |
| C3 | 145 - 150 |
| C5 | 130 - 135 |
| C4 | 95 - 105 |
| CH₂ (ethyl) | 45 - 50 |
| CH₃ (ethyl) | 14 - 17 |
Conclusion
This compound is a highly functionalized and synthetically versatile building block. The distinct reactivity of the aldehyde, the bromo substituent, and the pyrazole core allows for a wide range of selective transformations. This guide has provided a detailed overview of its reactivity profile, supported by mechanistic insights and practical experimental protocols. By understanding the principles outlined herein, researchers can effectively utilize this compound in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. The strategic application of reactions such as the Wittig olefination, Knoevenagel condensation, and Suzuki-Miyaura coupling opens up a vast chemical space for exploration.
References
- Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Pawar, R. P. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Journal of Applicable Chemistry, 6(2), 263-269.
- The Organic Chemist (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Kuwano, R., & Hara, H. (2008). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 73(19), 7576–7579.
- Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Pawar, R. P. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
- Knoevenagel condensation of aldehydes with active methylene compounds... (n.d.).
- 6: The Wittig Reaction (Experiment). (2021, August 16). Chemistry LibreTexts.
- Substituted active methylene synthesis by condens
- Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Elinson, M. N., Ilovaisky, A. I., Merkulova, V. M., & Nikishin, G. I. (2018). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s.
- Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (n.d.). BenchChem.
- Kumar, A., & Kumar, A. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-16.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244-5259.
- Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
- The ¹H and ¹³C NMR spectra of C₄H₈OBr₂ are shown. Deduce the structure of the compoun. (n.d.). Gauth.
- Sodium Borohydride - A Versatile Reducing Agent. (n.d.).
- Jimeno, M. L., Elguero, J., & Claramunt, R. M. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294.
- NaBH4 Reduction/dehydration of 3 aa. (n.d.).
- 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxyl
- Gomaa, A. M. (2018).
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- This compound. (n.d.).
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole. (n.d.). BenchChem.
- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Ali, S., Zaib, S., Khan, I., Iqbal, J., & Khan, A. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241.
- 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde. (n.d.). PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Applications of Substituted Pyrazole Carbaldehydes in Modern Research
Abstract
Substituted pyrazole carbaldehydes represent a class of heterocyclic compounds that have garnered significant attention in the scientific community. Their unique chemical architecture, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms and a reactive carbaldehyde group, renders them exceptionally versatile building blocks. This technical guide provides an in-depth exploration of the synthesis, characterization, and multifaceted applications of these compounds. We delve into their pivotal role in medicinal chemistry as foundational scaffolds for developing novel anticancer, anti-inflammatory, and antimicrobial agents, supported by mechanistic insights and structure-activity relationships. Furthermore, emerging applications in materials science and catalysis are discussed. This document is intended for researchers, chemists, and drug development professionals, offering both a high-level overview and detailed experimental protocols to facilitate further innovation in the field.
The Pyrazole Carbaldehyde Scaffold: A Privileged Core in Chemical Synthesis
The pyrazole ring is a cornerstone in heterocyclic chemistry, lauded for its aromatic stability and diverse biological activities.[1] When functionalized with a carbaldehyde group, typically at the C4 or C5 position, its synthetic utility is greatly amplified.[2] The aldehyde moiety serves as a versatile chemical handle for a wide array of organic transformations, including condensations, reductive aminations, and cycloadditions, allowing for the construction of complex molecular architectures and extensive libraries of derivatives.[3][4] This inherent reactivity and the proven pharmacological importance of the pyrazole nucleus have established substituted pyrazole carbaldehydes as "privileged scaffolds" in drug discovery and materials science.[2][5]
Core Synthetic Strategies: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for synthesizing 4-formylpyrazoles is the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and an amide like N,N-dimethylformamide (DMF), to achieve a double formylation and cyclization of hydrazones.[8]
Causality in Synthesis: The choice of the Vilsmeier-Haack reaction is predicated on its high efficiency and regioselectivity for the 4-position. The mechanism involves the electrophilic Vilsmeier reagent attacking the electron-rich enamine tautomer of the hydrazone, leading to cyclization and the introduction of the formyl group. The use of anhydrous DMF is critical, as the presence of water would quench the highly reactive Vilsmeier reagent (the chloroiminium ion), halting the reaction.[8] The reaction is typically heated to provide the necessary activation energy for the cyclization step.[8]
2.1 General Experimental Protocol: Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes
This protocol outlines a generalized procedure based on the Vilsmeier-Haack cyclization of phenylhydrazones.
Step 1: Phenylhydrazone Formation
-
Dissolve an appropriate aromatic ketone (1.0 eq) in absolute ethanol.
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The phenylhydrazone product will often precipitate.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF, 5-10 volumes) with constant stirring.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.
-
Add the phenylhydrazone (from Step 1, 1.0 eq) portion-wise to the Vilsmeier reagent, ensuring the temperature does not rise significantly.
-
After the addition, heat the reaction mixture to 80–90°C for 4-6 hours.[8]
-
Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until a precipitate forms.
-
Filter the crude pyrazole-4-carbaldehyde product, wash thoroughly with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Step 3: Characterization
-
Confirm the structure of the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][8] Characteristic signals include a proton singlet for the aldehyde group (~10 ppm in ¹H-NMR) and a carbonyl stretch (~1695 cm⁻¹ in IR).[8]
Applications in Medicinal Chemistry
The substituted pyrazole carbaldehyde scaffold is a prolific source of lead compounds in drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities.[1][9]
3.1 Anticancer Drug Development
Pyrazole derivatives are extensively explored as potent and selective anticancer agents.[10][11] They can be designed to interact with various targets involved in cancer cell proliferation and survival.[11][12]
Mechanism of Action - PI3 Kinase Inhibition: One key area of investigation is the development of pyrazole carbaldehyde derivatives as inhibitors of Phosphoinositide 3-kinases (PI3Ks).[10] The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting PI3K, these compounds can effectively block downstream signaling, leading to apoptosis (programmed cell death) in cancer cells.
Quantitative Data: In-Vitro Anticancer Activity Research has identified potent derivatives with significant cytotoxicity against cancer cell lines.
| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 43 | PI3 Kinase | MCF7 (Breast) | 0.25 | [10] |
| Doxorubicin (Standard) | Topo II | MCF7 (Breast) | 0.95 | [10] |
| Compound 33 | CDK2 | HCT116, MCF7, etc. | < 23.7 | [10] |
| Compound 34 | CDK2 | HCT116, MCF7, etc. | < 23.7 | [10] |
Table 1: Cytotoxicity of selected pyrazole derivatives against human cancer cell lines.[10]
3.2 Anti-inflammatory Agents
Chronic inflammation is implicated in numerous diseases. Pyrazole-containing drugs, such as Celecoxib, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[13] Research continues to leverage the pyrazole carbaldehyde core to develop new anti-inflammatory agents with improved efficacy and safety profiles.[14][15][16] The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation.[13][16]
Protocol: In-Vitro Anti-inflammatory Activity by HRBC Membrane Stabilization This assay assesses the ability of a compound to prevent hemolysis of human red blood cells (HRBC) induced by hypotonicity, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.[14][17]
-
Preparation of HRBC Suspension: Obtain fresh human blood and mix with an equal volume of Alsever’s solution (anticoagulant). Centrifuge at 3000 rpm for 10 min. Discard the supernatant ("buffy coat") and wash the packed red blood cells three times with isosaline (0.9% NaCl). Prepare a 10% v/v suspension in isosaline.
-
Assay Setup: Prepare reaction mixtures containing:
-
1.0 mL of phosphate buffer (0.15 M, pH 7.4)
-
2.0 mL of hyposaline (0.36% NaCl)
-
0.5 mL of the HRBC suspension (10% v/v)
-
0.5 mL of the test compound solution (e.g., pyrazole derivative) at various concentrations (e.g., 100-500 µg/mL).
-
Prepare a control (without test compound) and a standard (using Diclofenac sodium).[14]
-
-
Incubation: Incubate all mixtures at 37°C for 30 minutes.
-
Analysis: Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis inhibition using the formula: % Inhibition = [ (Abs_Control - Abs_Test) / Abs_Control ] x 100
Compounds exhibiting high percentage of inhibition are considered to have potent membrane-stabilizing activity, indicating potential anti-inflammatory effects.[14][17]
3.3 Antimicrobial Agents
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Substituted pyrazole carbaldehydes have emerged as a promising class of compounds with broad-spectrum activity against pathogenic bacteria and fungi.[6][18][19][20] The aldehyde group is often derivatized into Schiff bases or other heterocyclic systems to enhance this activity.[18][21]
Spectrum of Activity:
-
Antibacterial: Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6][20][22] The presence of halogen substituents (e.g., chloro, bromo) on the phenyl rings often enhances antibacterial potency.[22]
-
Antifungal: Activity has also been reported against fungal pathogens like Candida albicans and Aspergillus niger.[22][23]
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Prepare Inoculum: Grow the microbial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the culture to match the 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the broth to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Emerging Applications in Materials Science
While predominantly explored in medicine, the unique electronic and structural properties of pyrazole carbaldehydes are finding use in materials science.[2] Their ability to coordinate with metal ions makes them valuable as ligands in the synthesis of metal complexes.[2] A notable application is their use as corrosion inhibitors for metals like mild steel, particularly in acidic environments.[24] The heterocyclic ring can adsorb onto the metal surface, forming a protective barrier that mitigates corrosion.[24]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the substituted pyrazole carbaldehyde scaffold has yielded crucial insights into the structural requirements for biological activity.
-
N1-Substituent: The group at the N1 position of the pyrazole ring significantly influences activity. Large, aromatic groups like a 2,4-dichlorophenyl substituent are critical for potent cannabinoid CB1 receptor antagonism.[25][26]
-
C3-Substituent: The nature of the substituent at the C3 position is key for directing the molecule to its biological target. Aryl groups are common, and their electronic properties (e.g., methoxy, chloro, bromo groups) can modulate anti-inflammatory and antimicrobial potency.[14][22]
-
C4-Carbaldehyde Group: This group is a critical pharmacophore but is often a point for derivatization. Converting the aldehyde to Schiff bases, hydrazones, or incorporating it into other heterocyclic rings can dramatically enhance biological effects, such as antimicrobial activity.[1][20]
-
C5-Substituent: A para-substituted phenyl ring at the C5 position is often favored for high-affinity binding to receptors like the CB1 receptor.[25][26]
Conclusion and Future Outlook
Substituted pyrazole carbaldehydes are undeniably a cornerstone of modern chemical and pharmaceutical research. Their synthetic accessibility, coupled with the vast chemical space that can be explored through derivatization of the aldehyde group, ensures their continued relevance. Current research has firmly established their potential in oncology, inflammation, and infectious diseases. Future efforts will likely focus on refining their selectivity for specific biological targets to minimize off-target effects, exploring novel applications in areas like neurodegenerative diseases, and expanding their utility in materials science, for example, in the development of novel sensors or organic light-emitting diodes (OLEDs). The strategic combination of computational docking studies with high-throughput synthesis and screening will undoubtedly accelerate the discovery of next-generation therapeutics and materials derived from this exceptional scaffold.
References
-
Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
-
Wei, Y., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(12), 10394-10403. Retrieved from [Link]
-
Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Retrieved from [Link]
-
Sharma, S., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. Retrieved from [Link]
-
Rana, A., et al. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Retrieved from [Link]
-
Mishra, R., et al. (2019). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 24(18), 3243. Retrieved from [Link]
-
Al-Masoudi, N. A. (2022). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. Retrieved from [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Retrieved from [Link]
-
Malkov, A. V., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(12), 1854-1859. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
-
Vaskevych, A., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(3), 10321-10334. Retrieved from [Link]
-
Cherian, B., et al. (2017). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ProQuest. Retrieved from [Link]
-
Zadorozhnii, O. H., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Retrieved from [Link]
-
Shreenivas, M. T., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Retrieved from [Link]
-
Unawane, S., et al. (2017). 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. ResearchGate. Retrieved from [Link]
-
Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Research Journal of Dental and Medical Sciences, 23(1), 39-51. Retrieved from [Link]
-
TU Delft Repositories. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link]
-
Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Kumar, V., et al. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 30(3), 1043-1053. Retrieved from [Link]
-
Sharma, S., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. OUCI. Retrieved from [Link]
-
Tsolaki, E., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(16), 3769. Retrieved from [Link]
-
Sharma, K., et al. (2016). Recent applications of pyrazole and its substituted analogs. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 616-636. Retrieved from [Link]
-
Kumar, S., & Kumar, Dr. A. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. Retrieved from [Link]
-
Singh, R. B., & Singh, J. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. Retrieved from [Link]
-
PubMed. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazole‐carbaldehyde. Retrieved from [Link]
-
Becerra, D., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4704. Retrieved from [Link]
-
El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(24), 5991. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Activity Relationship (SAR). Retrieved from [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
-
Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4469-4472. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-4918. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
OUCI. (n.d.). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and ADMET analysis. Retrieved from [Link]
-
Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmajournal.net [pharmajournal.net]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
- 16. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. journals.stmjournals.com [journals.stmjournals.com]
- 22. jpsionline.com [jpsionline.com]
- 23. allresearchjournal.com [allresearchjournal.com]
- 24. nbinno.com [nbinno.com]
- 25. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. abdn.elsevierpure.com [abdn.elsevierpure.com]
Discovery of novel pyrazole-based scaffolds in medicinal chemistry
An In-Depth Technical Guide to the Discovery of Novel Pyrazole-Based Scaffolds in Medicinal Chemistry
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," its unique physicochemical properties and synthetic tractability have led to its incorporation into a multitude of FDA-approved drugs targeting a wide array of diseases. This guide, intended for researchers and drug development professionals, provides a senior application scientist's perspective on the discovery of novel pyrazole-based scaffolds. It delves into advanced synthetic methodologies, principles of rational drug design, structure-activity relationship (SAR) studies, and the pivotal role of computational chemistry. Through a detailed case study on kinase inhibitors, this paper elucidates the causality behind experimental choices and showcases the pathway from scaffold conception to potent therapeutic agent.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, diverse biological targets. The pyrazole ring system has earned this distinction due to a confluence of advantageous properties.
-
Physicochemical and Structural Features : Pyrazole is an aromatic heterocycle. Its N-1 nitrogen is pyrrole-like (an H-bond donor), while the N-2 nitrogen is pyridine-like (an H-bond acceptor). This dual nature allows it to engage in a wide variety of interactions with biological targets. Furthermore, the pyrazole ring is relatively stable to metabolic degradation, a crucial attribute for developing viable drug candidates.
-
Bioisosteric Versatility : In drug design, the pyrazole moiety frequently serves as a bioisostere for other aromatic rings, such as phenyl or other heterocyclic groups. This replacement can strategically modulate a compound's properties, including lipophilicity, aqueous solubility, and metabolic stability, often leading to improved potency and pharmacokinetic profiles.
-
Prevalence in Marketed Drugs : The success of the pyrazole scaffold is evidenced by its presence in numerous blockbuster drugs. These include Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and a growing number of kinase inhibitors in oncology like Ruxolitinib and Ibrutinib. The number of pyrazole-containing drugs approved by the FDA has seen a significant increase over the past decade, underscoring the scaffold's enduring importance.
Modern Synthetic Strategies for Pyrazole Scaffolds
The accessibility of diverse pyrazole derivatives is fundamental to their exploration in drug discovery. While classical methods like the Knorr synthesis (condensation of hydrazines with 1,3-dicarbonyl compounds) are still relevant, modern methodologies focus on efficiency, diversity, and complexity.
Multicomponent Reactions (MCRs)
MCRs, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are exceptionally powerful for library synthesis. The rationale for employing MCRs in a drug discovery setting is rooted in efficiency and "atom economy." They allow for the rapid generation of a large number of structurally diverse analogs from a small set of building blocks, which is ideal for initial SAR exploration.
Experimental Protocol: One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol describes a green, efficient synthesis of a fused pyrazole system, a common motif in bioactive molecules. The choice of an aqueous medium and a reusable catalyst aligns with modern principles of sustainable chemistry.
Objective : To efficiently synthesize a library of substituted pyrano[2,3-c]pyrazole derivatives for biological screening.
Methodology :
-
Reactant Preparation : In a 50 mL round-bottom flask, combine an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), hydrazine hydrate (1.0 mmol), and ethyl acetoacetate (1.0 mmol).
-
Solvent and Catalyst Addition : Add 10 mL of distilled water to the flask. Introduce a catalytic amount (e.g., 8 mol%) of a reusable catalyst, such as nano-SiO2. The catalyst provides a surface for the reaction to proceed efficiently without being consumed.
-
Reaction Execution : Equip the flask with a magnetic stirrer and a reflux condenser. Heat the mixture to 60-80°C and stir vigorously. The use of controlled heating ensures a sufficient reaction rate without degrading the components.
-
Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate ethyl acetate/hexane mobile phase. The disappearance of starting materials typically indicates reaction completion (usually within 2-4 hours).
-
Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the aqueous solution. Collect the crude product by vacuum filtration and wash with cold water to remove any water-soluble impurities.
-
Purification : Recrystallize the crude solid from ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative. The choice of ethanol is based on its ability to dissolve the product at high temperatures and allow it to crystallize upon cooling, leaving impurities behind.
-
Characterization (Self-Validation) : Confirm the structure and purity of the final compound using standard analytical techniques:
-
¹H and ¹³C NMR : To elucidate the chemical structure.
-
Mass Spectrometry (MS) : To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) : To assess purity (typically >95% for screening).
-
Future Perspectives
The exploration of pyrazole-based scaffolds is far from complete. Future research will likely focus on several key areas:
-
Novel Therapeutic Targets : While prominent in oncology and inflammation, pyrazole derivatives are being explored for a wider range of diseases, including neurodegenerative disorders, metabolic diseases, and infectious agents.
-
Advanced Synthesis : The development of new catalytic systems and flow chemistry approaches will enable even more complex and diverse pyrazole structures to be synthesized with greater control and efficiency.
-
Fused Systems : There is growing interest in fusing the pyrazole ring with other heterocyclic systems to create novel scaffolds with unique 3D shapes and biological activities.
-
AI and Machine Learning : Integrating artificial intelligence into the computational workflow will enhance the ability to predict biological activity and design novel scaffolds with optimized properties from the outset.
Conclusion
The pyrazole scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its remarkable versatility, stemming from its unique electronic properties and synthetic accessibility, has cemented its role in the development of life-changing therapeutics. By integrating modern synthetic strategies like multicomponent reactions, leveraging rational, structure-based design principles, and embracing computational tools, researchers can continue to unlock the vast potential of novel pyrazole-based scaffolds. The synergy between innovative synthesis and in-depth biological understanding, as demonstrated in this guide, provides a robust and self-validating framework for the discovery of the next generation of pyrazole-containing drugs.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science. Retrieved January 17, 2026, from [Link]
-
HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Bentham Science. Retrieved January 17, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved January 17, 2026, from [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (n.d.). Longdom Publishing. Retrieved January 17, 2026, from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. Retrieved January 17, 2026, from [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Celecoxib. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed. Retrieved January 17, 2026, from [Link]
-
Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved January 17, 2026, from [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. (2008). PubMed. Retrieved January 17, 2026, from [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved January 17, 2026, from [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved January 17, 2026, from [Link]
- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as
A Technical Guide to 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde: A Versatile Building Block in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, featuring prominently in numerous approved therapeutics due to its unique physicochemical properties and metabolic stability.[1][2] Within this class, polysubstituted pyrazoles serve as invaluable synthons for constructing complex molecular architectures. This guide focuses on 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde , a highly versatile building block distinguished by its orthogonally reactive functional groups: a formyl group amenable to a wide range of transformations and a bromo substituent ideal for modern cross-coupling reactions. We will explore its synthesis, delineate its reactivity profile, and showcase its application in the development of therapeutically relevant scaffolds, providing researchers with actionable insights and detailed experimental protocols.
Introduction: The Strategic Value of Substituted Pyrazoles
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][3] Its presence in blockbuster drugs like Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Fomepizole highlights its ability to engage in critical binding interactions with biological targets.[4] The strategic functionalization of the pyrazole core allows for the fine-tuning of steric, electronic, and pharmacokinetic properties.
This compound (more commonly named 4-Bromo-1-ethyl-1H-pyrazole-5-carbaldehyde based on IUPAC nomenclature for the stable tautomer) emerges as a particularly powerful intermediate. Its structure offers three key points for molecular elaboration:
-
The Aldehyde (Formyl) Group: A versatile electrophilic handle for chain extension, cyclization, and the introduction of diverse functional groups.
-
The Bromo Group: A prime substrate for transition-metal-catalyzed cross-coupling reactions, enabling the facile formation of C-C, C-N, and C-O bonds.
-
The N-Ethyl Group: Provides steric bulk and modulates the electronic nature and solubility of the pyrazole core, often improving drug-like properties.
This trifecta of functionality makes it an ideal starting material for constructing combinatorial libraries and pursuing targeted synthesis of complex molecules.
Physicochemical and Spectroscopic Profile
A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1001519-37-4 | [5][6] |
| Molecular Formula | C₆H₇BrN₂O | [5][6] |
| Molecular Weight | 203.04 g/mol | [5][6] |
| Synonym | 4-Bromo-1-ethyl-1H-pyrazole-5-carbaldehyde | [5] |
| Appearance | Off-white to pale yellow solid (Typical) | General Knowledge |
Spectroscopic Characterization (Expected):
-
¹H NMR: Key signals would include a singlet for the aldehyde proton (CHO) typically downfield (~9.8-10.2 ppm), a singlet for the pyrazole C-H proton, and a quartet and triplet corresponding to the N-ethyl group protons.
-
¹³C NMR: The aldehyde carbon would appear significantly downfield (~180-190 ppm). Signals for the pyrazole ring carbons (one bearing bromine, one bearing the aldehyde, and the C-H carbon) and the two carbons of the ethyl group would also be present.
-
IR Spectroscopy: A strong C=O stretching band for the aldehyde would be prominent around 1670-1700 cm⁻¹.
Synthesis of the Building Block: The Vilsmeier-Haack Approach
The most prevalent and efficient method for introducing a formyl group onto an electron-rich heterocyclic ring like pyrazole is the Vilsmeier-Haack reaction.[7][8][9] This reaction utilizes the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF).[7][10]
The synthesis of this compound would logically proceed from 4-bromo-1-ethyl-1H-pyrazole. The Vilsmeier-Haack reaction formylates the pyrazole ring, typically at the C4 or C5 position depending on the substitution pattern. For a 1,4-disubstituted pyrazole, formylation occurs at the C5 position.
Caption: Synthesis of the title compound via the Vilsmeier-Haack reaction.
Protocol: Vilsmeier-Haack Formylation of 4-Bromo-1-ethyl-1H-pyrazole
Disclaimer: This protocol is a representative guideline and must be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Phosphorus oxychloride is highly corrosive and reacts violently with water.[7]
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[7]
-
Reaction: Dissolve 4-bromo-1-ethyl-1H-pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-80 °C and maintain for 4-8 hours.[11]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[7]
-
Work-up: Cool the reaction mixture to room temperature, then pour it slowly and carefully onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Synthetic Utility and Key Transformations
The power of this building block lies in the ability to selectively address its two primary reactive sites.
Caption: Key reaction pathways for this compound.
Transformations of the Aldehyde Group
The aldehyde is a gateway to numerous molecular scaffolds.
-
Claisen-Schmidt Condensation: Reaction with ketones (e.g., substituted acetophenones) under basic conditions yields α,β-unsaturated ketones (chalcones).[12] These chalcones are versatile intermediates themselves, readily undergoing cyclocondensation with reagents like hydrazine or hydroxylamine to form new heterocyclic rings such as pyrazolines and isoxazolines.[12]
-
Reductive Amination: A two-step or one-pot reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) provides substituted aminomethyl-pyrazoles, a common motif in bioactive compounds.
-
Oxidation: Mild oxidation (e.g., with NaClO₂ or PCC) converts the aldehyde to the corresponding carboxylic acid, enabling amide coupling and esterification reactions.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the stereoselective formation of alkenes, extending the carbon chain.
Transformations of the Bromo Group
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-X bond formation, and the bromo-substituent is an excellent handle for these transformations.[13]
| Coupling Reaction | Reagent | Bond Formed |
| Suzuki Coupling | Boronic acid/ester | C-C (Aryl, Alkyl) |
| Sonogashira Coupling | Terminal alkyne | C-C (Alkynyl) |
| Heck Coupling | Alkene | C-C (Alkenyl) |
| Buchwald-Hartwig | Amine, Alcohol | C-N, C-O |
These reactions are highly modular, allowing for the introduction of a vast array of substituents at the C4 position of the pyrazole ring with high functional group tolerance.
Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vial, add this compound (1.0 equiv.), the desired aryl boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water.
-
Heating: Seal the vial and heat the mixture to 80-110 °C for 6-24 hours, or until TLC/LC-MS analysis indicates completion.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 4-aryl-2-ethyl-2H-pyrazole-3-carbaldehyde.
Applications in Medicinal Chemistry
The pyrazole-carbaldehyde core is a validated starting point for the synthesis of compounds with diverse biological activities. The ability to combine transformations at both the aldehyde and bromo positions allows for the rapid generation of novel chemical entities for screening.
-
Anti-inflammatory Agents: 1,3,4-trisubstituted pyrazole derivatives have been reported as potent anti-inflammatory agents, some acting as selective COX-2 inhibitors.[12] The title compound is an ideal precursor for such structures.
-
Anticancer Agents: Numerous pyrazole-containing compounds have demonstrated significant anticancer activity.[2] For instance, pyrazole-benzofuran hybrids derived from pyrazole-4-carbaldehydes have been synthesized and evaluated as α-glucosidase inhibitors, a target relevant to cancer metabolism.[14]
-
Antimicrobial Agents: The pyrazole scaffold is present in many compounds with antibacterial and antifungal properties.[15] The functional handles on the title compound allow for the synthesis of libraries to screen for new antimicrobial leads.
Conclusion
This compound is more than a simple chemical; it is a strategic platform for innovation in organic synthesis and drug discovery. Its dual functionality, enabling both classical condensation chemistry and modern cross-coupling reactions, provides a robust and flexible entry point to a vast chemical space. By understanding its synthesis and reactivity, researchers can leverage this powerful building block to accelerate the development of novel, complex, and potentially life-saving molecules.
References
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023-09-05). National Institutes of Health (NIH).
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(v), 0-0. Semantic Scholar.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Bibliomed.
- Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. ResearchGate.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2015). National Institutes of Health (NIH).
- This compound. Pharmaffiliates.
- ethyl 4-bromo-2H-pyrazole-3-carboxylate - Optional[13C NMR] - Chemical Shifts.
- This compound. 北京欣恒研科技有限公司.
- Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. ResearchGate.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024-11-22). National Institutes of Health (NIH).
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024-09-20). MDPI.
- Welcome To Hyma Synthesis Pvt. Ltd.
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023-08-04). National Institutes of Health (NIH).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
- 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde. PubChem.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH).
- Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. (2020). National Institutes of Health (NIH).
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound - CAS:1001519-37-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epubl.ktu.edu [epubl.ktu.edu]
- 14. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of 4-Bromo-Pyrazole Derivatives in Modern Drug Discovery: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold represents a cornerstone in medicinal chemistry, lauded for its versatile biological activities. The strategic introduction of a bromine atom at the 4-position of the pyrazole ring has unlocked a new dimension of therapeutic potential, giving rise to a burgeoning class of derivatives with significant promise in oncology, inflammation, and infectious diseases. This in-depth technical guide provides a comprehensive exploration of 4-bromo-pyrazole derivatives in drug discovery, from their synthetic intricacies to their nuanced mechanisms of action. We will delve into the causality behind experimental choices, present detailed protocols, and synthesize structure-activity relationships to empower researchers in their quest for novel therapeutics.
The Strategic Importance of the 4-Bromo-Pyrazole Scaffold
The 4-bromo-pyrazole moiety is more than a mere structural component; it is a versatile chemical handle that offers a multitude of advantages in drug design. The bromine atom, a halogen, significantly influences the molecule's physicochemical properties, including its lipophilicity and metabolic stability. Crucially, it serves as a reactive site for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[1][2] This allows for the facile introduction of diverse functional groups, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological activity.[3]
The pyrazole ring itself is a privileged structure, capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets. The combination of the pyrazole core and the strategically placed bromine atom creates a powerful platform for the development of potent and selective inhibitors of various enzymes and receptors.
Synthetic Strategies for 4-Bromo-Pyrazole Derivatives
The efficient synthesis of 4-bromo-pyrazole derivatives is paramount for their exploration in drug discovery. Several robust methods have been developed, ranging from classical bromination to one-pot multicomponent reactions.
Direct Bromination of Pyrazoles
The most straightforward approach involves the direct bromination of a pre-existing pyrazole ring. Various brominating agents can be employed, including elemental bromine, N-bromosuccinimide (NBS), and N-bromosaccharin (NBSac).[4][5]
Experimental Protocol: One-Pot Regioselective Synthesis using N-Bromosaccharin [5]
This protocol describes an efficient, solvent-free, one-pot synthesis of 4-bromo-pyrazole derivatives from 1,3-diketones, arylhydrazines, and N-bromosaccharin.
-
Materials:
-
1,3-diketone (e.g., acetylacetone) (1 mmol)
-
Arylhydrazine (e.g., phenylhydrazine) (1 mmol)
-
N-Bromosaccharin (NBSac) (1 mmol)
-
Silica gel supported sulfuric acid (H₂SO₄/SiO₂) (0.01 g)
-
Mortar and pestle
-
n-Hexane
-
-
Procedure:
-
Grind the 1,3-diketone (1 mmol) and arylhydrazine (1 mmol) with H₂SO₄/SiO₂ (0.01 g) in a mortar and pestle at room temperature.
-
Add N-bromosaccharin (1 mmol) to the mixture and continue grinding for the appropriate time (monitored by TLC).
-
Upon completion of the reaction, add n-hexane (7-10 mL) to the mixture and filter.
-
Wash the residue with n-hexane.
-
Evaporate the solvent from the filtrate to obtain the crude 4-bromopyrazole derivative.
-
If necessary, purify the product by column chromatography on silica gel.
-
-
Causality: The silica-supported sulfuric acid acts as a heterogeneous catalyst, promoting the initial condensation of the 1,3-diketone and arylhydrazine to form the pyrazole ring. The subsequent in-situ bromination at the 4-position is achieved with N-bromosaccharin, a stable and reactive brominating agent. The solvent-free conditions make this an environmentally friendly and efficient method.
Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of the 4-bromo-pyrazole scaffold lies in its ability to participate in palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, and alkyl groups at the 4-position, leading to a vast array of structurally diverse derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazoles [1]
This protocol details a general procedure for the Suzuki-Miyaura coupling of a 4-bromopyrazole derivative with an arylboronic acid.
-
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
-
Schlenk tube
-
Argon atmosphere
-
-
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add 1,4-dioxane and water (typically in a 4:1 ratio).
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality: The Pd(PPh₃)₄ catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, ultimately forming a new carbon-carbon bond between the pyrazole ring and the aryl group from the boronic acid. The base (Na₂CO₃) is crucial for the transmetalation step.
Diagram: Synthetic Workflow for 4-Bromo-Pyrazole Derivatives
Caption: General synthetic routes to 4-bromo-pyrazole derivatives and their subsequent functionalization.
Biological Activities and Therapeutic Applications
4-Bromo-pyrazole derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in several therapeutic areas.
Anticancer Activity
A significant body of research has focused on the development of 4-bromo-pyrazole derivatives as anticancer agents.[6] These compounds often exert their effects through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: Kinase Inhibition
Many 4-bromo-pyrazole derivatives function as ATP-competitive inhibitors of protein kinases. The pyrazole core can form crucial hydrogen bonds with the hinge region of the kinase active site, while the substituents on the pyrazole ring can occupy adjacent hydrophobic pockets, leading to high affinity and selectivity.
Key Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): Dual inhibition of these receptor tyrosine kinases is a promising strategy for cancer therapy. Certain fused pyrazole derivatives containing a 4-bromophenyl moiety have shown potent inhibitory activity against both EGFR and VEGFR-2.[7]
-
Janus Kinases (JAKs): The JAK/STAT signaling pathway is often dysregulated in hematological malignancies and inflammatory diseases. 4-amino-pyrazole derivatives have been identified as potent inhibitors of JAK1, JAK2, and JAK3.[8]
-
Mitogen-Activated Protein Kinases (MAPKs): The MAPK signaling pathway is a critical regulator of cell proliferation and survival. Some 4-bromo-pyrazole derivatives have been shown to inhibit components of this pathway, such as p38α MAPK.[8]
Table 1: Anticancer Activity of Selected 4-Bromo-Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Target(s) | IC₅₀ (µM) | Reference |
| Compound 1 | A549 (Lung) | Not specified | 8.0 | [6] |
| Compound 2 | HeLa (Cervical) | Not specified | 9.8 | [6] |
| Compound 3 | MCF-7 (Breast) | Not specified | 5.8 | [6] |
| Compound 4 | HEPG2 (Liver) | EGFR/VEGFR-2 | 0.31 - 0.71 | [7] |
| Compound 5 | PC-3, HEL, K562, MCF-7, MOLT4 | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 (nM) | [8] |
Diagram: Simplified Kinase Inhibition by 4-Bromo-Pyrazole Derivatives
Caption: 4-Bromo-pyrazole derivatives can inhibit key kinases in cancer signaling pathways.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. 4-Bromo-pyrazole derivatives have emerged as promising anti-inflammatory agents, often acting through the inhibition of pro-inflammatory enzymes and signaling pathways.[9]
Mechanism of Action: Modulation of Inflammatory Pathways
-
Cyclooxygenase (COX) Inhibition: Some pyrazole derivatives exhibit inhibitory activity against COX enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. A novel pyrazole-containing indolizine derivative has been shown to suppress NF-κB activation via a PPAR-γ-dependent mechanism, leading to reduced production of pro-inflammatory cytokines like TNF-α.[10][11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [12][13]
This is a widely used in vivo model to assess the acute anti-inflammatory activity of test compounds.
-
Animals: Wistar rats (150-200 g).
-
Procedure:
-
Divide the rats into groups: a vehicle control group, a positive control group (e.g., indomethacin), and a test group receiving the 4-bromo-pyrazole derivative.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
-
Causality: Carrageenan induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins. Inhibition of paw edema in this model indicates the potential anti-inflammatory activity of the test compound.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 4-Bromo-pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[12][14]
Mechanism of Action: Disruption of Microbial Processes
The precise mechanisms of action are still under investigation for many derivatives, but potential targets include:
-
DNA Gyrase: This enzyme is essential for bacterial DNA replication. Some pyrazole derivatives have been identified as inhibitors of DNA gyrase.[15]
-
Cell Wall Synthesis: Certain pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall.[16]
Table 2: Antimicrobial Activity of Selected 4-Bromo-Pyrazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 6 | Staphylococcus aureus | 4 | |
| Compound 7 | Enterococcus faecalis | 4 | |
| Compound 8 | Escherichia coli | 0.25 | [5] |
| Compound 9 | Streptococcus epidermidis | 0.25 | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination [17]
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Test compound (4-bromo-pyrazole derivative)
-
Positive control antibiotic
-
Incubator
-
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (broth with microorganism, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective 4-bromo-pyrazole derivatives.
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly impact biological activity. For instance, in a series of JAK inhibitors, modifications at the R1 position of the 4-amino-pyrazole core did not significantly influence JAK inhibition, suggesting this position is not critical for binding.[8]
-
The Role of the Bromo Group: The presence of a bromo substituent often enhances the lipophilicity of the molecule, which can improve cell permeability and overall activity.[18] In some cases, the bromine atom can also participate in halogen bonding with the target protein.
-
Aryl Substituents: The nature of the aryl groups introduced via cross-coupling reactions is a key determinant of activity. Electron-withdrawing or electron-donating groups on these aryl rings can modulate the electronic properties and steric bulk of the molecule, influencing its binding to the target. For example, in a series of pyrazole-benzofuran hybrids, a bromo substituent on the phenyl ring was found to be a potent α-glucosidase inhibitor.
Future Perspectives and Conclusion
The 4-bromo-pyrazole scaffold has firmly established itself as a versatile and highly promising platform in drug discovery. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents.
Future research in this area will likely focus on:
-
Elucidation of Novel Mechanisms of Action: While kinase inhibition is a common theme, further investigation into other potential targets and pathways will broaden the therapeutic applications of these compounds.
-
Optimization of Pharmacokinetic Properties: A key challenge in drug development is achieving favorable ADME (absorption, distribution, metabolism, and excretion) properties. Future work will focus on modifying the 4-bromo-pyrazole scaffold to enhance bioavailability and reduce off-target toxicity.
-
Exploration of New Therapeutic Areas: While oncology, inflammation, and infectious diseases are the primary focus, the diverse biological activities of these derivatives suggest their potential in other areas, such as neurodegenerative diseases and metabolic disorders.
References
-
Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. [Link]
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
-
Synthesis and biological evaluation of novel pyrazole compounds. [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]
-
Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]
-
Pyrazoles as anticancer agents: Recent advances. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]
-
Synthesis and Antimicrobial Activity of some bromo-benzothiazolo pyrazolines. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. [Link]
-
Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. [Link]
-
Synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]
-
Synthesis and biological evaluation of pyrazole group-containing analogues for PDE10A. [Link]
-
The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats. [Link]
-
Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. [Link]
-
A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway. [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... [Link]
-
Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. [Link]
-
The Nuclear Factor NF-κB Pathway in Inflammation. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. [Link]
-
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. ijmphs.com [ijmphs.com]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application and Protocol Guide for the Synthesis of Novel Pyrazole-Based Lysophosphatidic Acid (LPA) Receptor Antagonists
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel lysophosphatidic acid (LPA) receptor antagonists utilizing "4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde" as a key starting material. LPA is a critical lipid signaling molecule that exerts its influence through a family of G protein-coupled receptors (GPCRs), playing a significant role in a multitude of physiological and pathological processes, including fibrosis, cancer, and inflammation.[1][2][3] The development of potent and selective LPA receptor antagonists is a focal point in contemporary drug discovery.[4][5] This document outlines the strategic importance of LPA receptor antagonism, details the underlying signaling pathways, and provides a step-by-step synthetic protocol for a representative LPA receptor antagonist, emphasizing the rationale behind each experimental step and the utility of the pyrazole scaffold in medicinal chemistry.
Introduction: The Significance of LPA Signaling and Antagonism
Lysophosphatidic acid (LPA) is a simple phospholipid that acts as an extracellular signaling molecule, mediating a wide range of cellular responses such as proliferation, migration, survival, and cytoskeletal changes.[3][6] These effects are transduced through at least six cognate GPCRs, designated LPA1 through LPA6.[1] These receptors couple to various heterotrimeric G proteins, including Gq/11, Gi/o, G12/13, and Gs, thereby activating a complex network of downstream signaling cascades.[1][7]
The dysregulation of LPA signaling has been implicated in the pathophysiology of numerous diseases. For instance, elevated LPA levels and overexpression of LPA receptors are associated with the progression of various cancers, promoting tumor growth, metastasis, and therapeutic resistance.[2] Furthermore, the LPA/LPA1 receptor axis is a well-validated driver of fibrosis in multiple organs, including the lungs and kidneys.[4][8] Consequently, the development of small molecule antagonists that can selectively block the interaction of LPA with its receptors represents a highly promising therapeutic strategy.[5][9]
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[10][11] Its utility in the design of LPA receptor antagonists has been demonstrated, offering a rigid framework for the precise orientation of pharmacophoric elements.[1][5][6] This guide focuses on the practical application of a specific pyrazole-based building block, This compound , in the synthesis of a novel LPA receptor antagonist.
LPA Signaling Pathway Overview
The activation of LPA receptors by LPA initiates a cascade of intracellular events, as depicted in the diagram below. The specific cellular response is dependent on the receptor subtype expressed and the G protein to which it couples.
Caption: Generalized LPA signaling pathways.
Synthesis of a Representative LPA Receptor Antagonist
This section provides a detailed, multi-step protocol for the synthesis of a novel pyrazole-based LPA receptor antagonist, designated as PZA-LPA-Ant-1 , starting from "this compound". The synthetic strategy involves a Horner-Wadsworth-Emmons olefination to construct an α,β-unsaturated ester, followed by amide coupling with a suitable amine-containing fragment, and concluding with ester hydrolysis to yield the final carboxylic acid, a common pharmacophore in many LPA receptor antagonists.
Overall Synthetic Scheme
Caption: Synthetic workflow for PZA-LPA-Ant-1.
Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| This compound | Sigma-Aldrich | 1001519-37-4 | Starting material |
| Triethyl phosphonoacetate | Acros Organics | 867-13-0 | Reagent for Step 1 |
| Sodium hydride (60% dispersion in mineral oil) | Alfa Aesar | 7646-69-7 | Base for Step 1 |
| (4-(methoxycarbonyl)phenyl)boronic acid | Combi-Blocks | 99768-42-2 | Reagent for Step 2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | Strem Chemicals | 95464-05-4 | Catalyst for Step 2 |
| Potassium carbonate (K₂CO₃) | Fisher Scientific | 584-08-7 | Base for Step 2 |
| Lithium hydroxide (LiOH) | Oakwood Chemical | 1310-65-2 | Base for Steps 3 & 5 |
| 4-isopropoxyaniline | TCI America | 15687-17-9 | Reagent for Step 4 |
| HATU | Chem-Impex Int'l | 148893-10-1 | Coupling agent for Step 4 |
| N,N-Diisopropylethylamine (DIPEA) | Alfa Aesar | 7087-68-5 | Base for Step 4 |
| Tetrahydrofuran (THF), anhydrous | Acros Organics | 109-99-9 | Solvent |
| Dioxane, anhydrous | Sigma-Aldrich | 123-91-1 | Solvent |
| N,N-Dimethylformamide (DMF), anhydrous | Fisher Scientific | 68-12-2 | Solvent |
| Dichloromethane (DCM), anhydrous | J.T. Baker | 75-09-2 | Solvent |
| Ethyl acetate (EtOAc) | VWR | 141-78-6 | Solvent for extraction & chromatography |
| Hexanes | VWR | 110-54-3 | Solvent for chromatography |
Experimental Protocols
Step 1: Synthesis of Ethyl (E)-3-(4-bromo-2-ethyl-2H-pyrazol-3-yl)acrylate (Intermediate 2)
Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for converting aldehydes into (E)-α,β-unsaturated esters, providing a key extension of the carbon skeleton. Sodium hydride is used as a strong base to deprotonate the phosphonate, generating the reactive ylide.
-
Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) as a 60% dispersion in mineral oil.
-
Ylide Formation: Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Add anhydrous tetrahydrofuran (THF, 50 mL) and cool the suspension to 0 °C in an ice bath.
-
Phosphonate Addition: Add triethyl phosphonoacetate (2.2 mL, 11.0 mmol, 1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.
-
Aldehyde Addition: Dissolve this compound (2.03 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in hexanes) to afford Intermediate 2 as a white solid.
| Expected Yield | TLC Rf | Key Characterization Data (Predicted) |
| 80-90% | 0.45 | ¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H), 7.48 (d, J=16.0 Hz, 1H), 6.45 (d, J=16.0 Hz, 1H), 4.25 (q, J=7.1 Hz, 2H), 4.15 (q, J=7.3 Hz, 2H), 1.45 (t, J=7.3 Hz, 3H), 1.30 (t, J=7.1 Hz, 3H). |
Step 2: Synthesis of Di-ester Intermediate 3
Rationale: The Suzuki coupling is a robust and versatile cross-coupling reaction for the formation of C-C bonds. Here, it is used to replace the bromo substituent on the pyrazole ring with a phenyl group functionalized with a methyl ester. Pd(dppf)Cl₂ is an effective catalyst for this transformation.
-
Reaction Setup: To a 100 mL flask, add Intermediate 2 (2.73 g, 10.0 mmol, 1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (2.16 g, 12.0 mmol, 1.2 eq), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq).
-
Solvent and Catalyst: Add a 3:1 mixture of dioxane and water (40 mL). Degas the mixture by bubbling argon through it for 20 minutes. Add Pd(dppf)Cl₂·CH₂Cl₂ (0.41 g, 0.5 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 8 hours under an argon atmosphere. Monitor by TLC (Eluent: 40% EtOAc in hexanes).
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Dilute the filtrate with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography (20% to 50% EtOAc in hexanes) to yield Intermediate 3.
Step 3: Synthesis of Mono-acid Intermediate 4
Rationale: Selective hydrolysis of the ethyl ester is achieved under mild conditions using lithium hydroxide. The methyl ester on the aromatic ring is less susceptible to hydrolysis under these conditions, allowing for selective deprotection.
-
Reaction Setup: Dissolve Intermediate 3 (approx. 10.0 mmol) in a mixture of THF (40 mL) and water (20 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (0.84 g, 20.0 mmol, 2.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture to remove the THF. Dilute with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford Intermediate 4, which is often used in the next step without further purification.
Step 4: Synthesis of Amide Ester Intermediate 5
Rationale: Amide bond formation is a crucial step in synthesizing many drug candidates. HATU is a highly efficient coupling reagent that, in combination with a non-nucleophilic base like DIPEA, facilitates the reaction between the carboxylic acid (Intermediate 4) and the amine (4-isopropoxyaniline).
-
Reaction Setup: Dissolve Intermediate 4 (approx. 10.0 mmol, 1.0 eq) in anhydrous DMF (50 mL).
-
Reagent Addition: Add 4-isopropoxyaniline (1.66 g, 11.0 mmol, 1.1 eq), HATU (4.18 g, 11.0 mmol, 1.1 eq), and DIPEA (3.5 mL, 20.0 mmol, 2.0 eq).
-
Reaction: Stir the mixture at room temperature for 12 hours under an argon atmosphere. Monitor by TLC (Eluent: 50% EtOAc in hexanes).
-
Work-up: Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, wash sequentially with 5% aqueous LiCl solution (3 x 50 mL) to remove DMF, then with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography (30% to 60% EtOAc in hexanes) to obtain Intermediate 5.
Step 5: Synthesis of PZA-LPA-Ant-1 (Final Product)
Rationale: The final step is the hydrolysis of the remaining methyl ester to unmask the carboxylic acid, a key pharmacophore for interaction with LPA receptors.
-
Reaction Setup: Dissolve Intermediate 5 (approx. 10.0 mmol) in a mixture of THF (40 mL), methanol (10 mL), and water (20 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (1.26 g, 30.0 mmol, 3.0 eq) and stir the mixture at 40 °C for 6 hours.
-
Work-up: Follow the work-up and acidification procedure described in Step 3.
-
Purification: The precipitated solid after acidification can be collected by filtration, washed with cold water, and dried under vacuum. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by preparative HPLC to yield the final product, PZA-LPA-Ant-1 .
Conclusion
The protocols detailed in this guide demonstrate a robust and reproducible pathway for the synthesis of a novel pyrazole-based LPA receptor antagonist using "this compound" as a versatile starting material. By employing standard yet powerful organic transformations, this guide provides researchers with a practical framework for accessing new chemical entities for the modulation of LPA signaling. The synthesized antagonists can serve as valuable tools for investigating the biological roles of LPA receptors and as starting points for further lead optimization in drug discovery programs targeting fibrosis, oncology, and other LPA-mediated diseases.
References
-
Choi, J. W., Herr, D. R., Noguchi, K., Yung, Y. C., Lee, C. W., Mutoh, T., Lin, M. E., Teo, S. T., Park, K. E., & Chun, J. (2010). LPA Receptors: Subtypes and Biological Actions. Annual Review of Pharmacology and Toxicology, 50, 157-186. [Link]
-
Lin, M. E., & Chun, J. (2018). Lysophosphatidic Acid (LPA) Signaling in Cancer. Metabolites, 8(3), 44. [Link]
-
Yung, Y. C., Stoddard, N. C., & Chun, J. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research, 55(7), 1192-1214. [Link]
-
Plastira, I., Bernhart, E., & Malle, E. (2016). The Role of Lysophosphatidic Acid in the Cardiovascular System. Frontiers in Pharmacology, 7, 114. [Link]
-
Estivill-Torrús, G., Llebrez-Zayas, P., Matas-Rico, E., & Santín, L. J. (2020). Lysophosphatidic Acid Signalling in Nervous System Development and Function. Cells, 9(7), 1594. [Link]
-
Walker, S. J., et al. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Journal of Medicinal Chemistry, 64(21), 15549-15581. [Link]
-
Fells, J. I., Tsukahara, R., Liu, J., Tigyi, G., & Parrill, A. L. (2009). Structure-based drug design identifies novel LPA3 antagonists. Bioorganic & Medicinal Chemistry, 17(21), 7457-7464. [Link]
-
Gududuru, V., et al. (2004). Novel pyrazole and isoxazole derivatives as lysophosphatidic acid receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(20), 5289-5292. [Link]
-
Pharmaffiliates. This compound. [Link]
- Locus Pharmaceuticals, Inc. (2011). Compounds as lysophosphatidic acid receptor antagonists.
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Angewandte Chemie International Edition, 50(44), 10236-10279. [Link]
-
López-Sánchez, M., et al. (2022). Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Amelioreates Spinal Cord Injury in Mice. Journal of Medicinal Chemistry, 65(16), 10956-10974. [Link]
-
Yet, L. (2003). Privileged structures in rational drug design. Journal of Chemical Information and Computer Sciences, 43(2), 321-337. [Link]
-
Tager, A. M., et al. (2008). The LPA1 receptor engages the small GTPase Gαi to promote fibroblast recruitment and pulmonary fibrosis. Nature Medicine, 14(1), 45-54. [Link]
-
Herr, D. R., et al. (2011). A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model. British Journal of Pharmacology, 164(2b), 801-811. [Link]
-
Al-Hourani, B. J., et al. (2019). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 24(21), 3846. [Link]
-
Cheng, P. T. W., et al. (2021). Discovery of BMS-986020: A Potent and Selective Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist for the Treatment of Fibrotic Diseases. ACS Medicinal Chemistry Letters, 12(3), 425-431. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6875757B2 - LPA receptor agonists and antagonists and methods of use - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US11939318B2 - LPA receptor antagonists and uses thereof - Google Patents [patents.google.com]
- 8. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of (4-Bromo-2-ethyl-2H-pyrazol-3-yl)methanol Derivatives via Grignard Reaction
Abstract
This document provides a comprehensive guide for the synthesis of secondary alcohols derived from 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde through a Grignard reaction. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This protocol details a robust and chemoselective method for the nucleophilic addition of Grignard reagents to the aldehyde functionality, while addressing the potential for halogen-magnesium exchange at the C4-bromo position. Key considerations for reaction setup, execution, work-up, and product characterization are discussed, providing researchers with a reliable methodology for accessing novel pyrazole-based carbinols.
Introduction
The pyrazole nucleus is a privileged scaffold in modern drug discovery, exhibiting a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The functionalization of the pyrazole ring allows for the fine-tuning of these biological effects. The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The addition of organomagnesium halides (Grignard reagents) to aldehydes provides a direct route to secondary alcohols, which are versatile intermediates for further chemical transformations.[1][2]
This application note focuses on the Grignard reaction with this compound, a substrate that presents a unique challenge: the presence of a bromo-substituent on the pyrazole ring. This introduces the possibility of a competitive halogen-magnesium exchange reaction, which can lead to undesired byproducts. This protocol is designed to maximize the desired 1,2-addition to the carbonyl group by carefully controlling the reaction conditions, most notably the temperature.
Reaction Scheme and Mechanism
The overall transformation involves the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of this compound, followed by an acidic work-up to yield the corresponding secondary alcohol.
Reaction Scheme:
Mechanism:
The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile.[3] The carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. This leads to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent protonation of the alkoxide during the acidic work-up furnishes the final secondary alcohol product.
dot digraph "Grignard Reaction Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Nodes Start [label="this compound + R-MgX"]; Intermediate [label="Magnesium Alkoxide Intermediate"]; Workup [label="Aqueous Acidic Work-up (e.g., NH4Cl(aq))"]; Product [label=" (4-Bromo-2-ethyl-2H-pyrazol-3-yl)(R)methanol"];
// Edges Start -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Workup [label="Protonation"]; Workup -> Product; } mendot Caption: General workflow of the Grignard reaction.
Experimental Protocol
This protocol is exemplified for the reaction of this compound with phenylmagnesium bromide. The principles can be adapted for other Grignard reagents.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |
| This compound | N/A | 217.05 | 1.0 eq | >95% | Varies |
| Phenylmagnesium bromide (3.0 M in diethyl ether) | 100-58-3 | 181.31 | 1.2 eq | N/A | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~20 mL | >99.8% | Acros Organics |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | ~20 mL | N/A | Fisher Scientific |
| Diethyl ether | 60-29-7 | 74.12 | ~50 mL | ACS Grade | VWR |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | N/A | J.T. Baker |
| Deuterated chloroform (CDCl₃) for NMR | 865-49-6 | 120.38 | As needed | 99.8 atom % D | Cambridge Isotope |
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
FT-IR spectrometer
Safety Precautions:
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere (Argon or Nitrogen).
-
Anhydrous solvents are essential for the success of the reaction.
-
The reaction is exothermic; appropriate cooling and slow addition of reagents are crucial.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Quench any unreacted Grignard reagent carefully with a proton source (e.g., saturated aqueous ammonium chloride).
Step-by-Step Procedure:
-
Reaction Setup:
-
Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a rubber septum, and a low-temperature thermometer.
-
Allow the apparatus to cool to room temperature under a stream of inert gas.
-
-
Preparation of the Aldehyde Solution:
-
In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous THF (~10 mL).
-
-
Grignard Reaction:
-
To the three-neck flask, add anhydrous THF (~10 mL) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the phenylmagnesium bromide solution (1.2 eq) to the cooled THF via syringe.
-
Once the Grignard solution is at -78 °C, add the solution of this compound dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
While maintaining the low temperature, slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (~20 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether (~30 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Expected Results and Discussion
The successful execution of this protocol should yield the desired secondary alcohol, (4-bromo-2-ethyl-2H-pyrazol-3-yl)(phenyl)methanol, as the major product. The critical parameter for achieving high chemoselectivity is maintaining a low reaction temperature (-78 °C).[4][5] At higher temperatures, the competing halogen-magnesium exchange at the C4-bromo position becomes more significant, leading to the formation of a pyrazolyl Grignard reagent and subsequent side products.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): The spectrum should show characteristic signals for the ethyl group protons, the pyrazole ring proton, the aromatic protons of the phenyl group, a broad singlet for the hydroxyl proton (which may be exchanged with D₂O), and a singlet for the carbinol proton (methine proton). The chemical shift of the pyrazole ring proton is expected to be influenced by the adjacent substituents. Based on similar structures, the pyrazole proton signal is anticipated in the aromatic region.[6]
-
¹³C NMR (CDCl₃): The spectrum should exhibit signals for all unique carbon atoms, including the ethyl group carbons, the pyrazole ring carbons (with the C-Br carbon appearing at a characteristic upfield shift), the aromatic carbons, and the carbinol carbon.
-
FT-IR (KBr or neat): The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. The C-H stretching of the aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹, and C=C and C=N stretching of the pyrazole and phenyl rings will appear in the 1400-1600 cm⁻¹ region.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive Grignard reagent (due to moisture or air exposure). | Use freshly prepared or titrated Grignard reagent. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. |
| Incomplete reaction. | Extend the reaction time at -78 °C. Monitor the reaction by TLC to confirm the consumption of the starting material. | |
| Formation of significant byproducts | Halogen-magnesium exchange. | Ensure the reaction temperature is strictly maintained at -78 °C during the addition and stirring. Consider using a less reactive Grignard reagent if the problem persists.[7] |
| Wurtz-type coupling of the Grignard reagent. | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent, but avoid a large excess. | |
| Difficulty in purification | Co-elution of the product with byproducts. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
This application note provides a detailed and reliable protocol for the chemoselective Grignard reaction with this compound. By adhering to the outlined procedures, particularly the stringent control of temperature and anhydrous conditions, researchers can effectively synthesize novel pyrazole-based secondary alcohols. These compounds can serve as valuable building blocks for the development of new therapeutic agents and other advanced materials.
References
- Kaushik, N., et al. (2010). A broad spectrum of biological activities of pyrazoles and their derivatives. Acta Poloniae Pharmaceutica, 67(4), 317-330.
-
Lee, J.-S., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. Available at: [Link]
-
Knochel, P., et al. (2003). The Halogen/Magnesium-Exchange Reaction: A Versatile Tool for the Synthesis of Functionalized Organomagnesium Compounds. Angewandte Chemie International Edition, 42(36), 4302-4320. Available at: [Link]
-
Elgemeie, G. H., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
-
Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal. Available at: [Link]
-
Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link]
- Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 223-227.
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents. Available at: [Link]
-
Chemguide. (n.d.). Reactions of aldehydes and ketones with grignard reagents. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction Synthesis Reaction Mechanism. Available at: [Link]
- Myers, A. G. (n.d.). Magnesium-Halogen Exchange. Andrew G. Myers Research Group, Harvard University.
-
Heshmatollah, A., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 237-240. Available at: [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
-
Elgemeie, G. H., et al. (2018). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 3(10), x181467. Available at: [Link]
Sources
- 1. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 2. 1429419-53-3|4-Bromo-2-(2-fluoro-ethyl)-2h-pyrazole-3-carboxylic acid methyl ester|BLD Pharm [bldpharm.com]
- 3. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity | PLOS One [journals.plos.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Suzuki coupling reactions involving 4-bromo-2-ethyl-2H-pyrazole-3-carbaldehyde
An In-Depth Guide to Suzuki Coupling Reactions Involving 4-bromo-2-ethyl-2H-pyrazole-3-carbaldehyde
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Functionalized Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a multitude of biologically active compounds.[1] Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, a structure that imparts unique chemical properties and allows for diverse biological interactions.[1][2] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3]
The subject of this guide, this compound, is a particularly valuable synthetic intermediate. The bromine atom at the 4-position serves as an excellent handle for carbon-carbon bond formation, while the aldehyde group at the 3-position provides a versatile point for subsequent chemical transformations like condensations, oxidations, or reductions.[3][4][5][6] The N-ethyl group is a critical feature, protecting the pyrazole nitrogen and preventing potential side reactions that can occur with N-H pyrazoles, which may inhibit catalysis by coordinating to the palladium center.[7]
Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its reliability, functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[8][9][10] This reaction provides a powerful and direct method for introducing aryl, heteroaryl, or vinyl substituents at the 4-position of the pyrazole ring, enabling the rapid generation of compound libraries for drug discovery and development.[11][12]
This document provides a comprehensive overview, from mechanistic principles to detailed laboratory protocols, for successfully employing the Suzuki-Miyaura reaction with this compound.
The Suzuki-Miyaura Reaction: Mechanism and Core Principles
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (the electrophile) and an organoboron compound (the nucleophile) in the presence of a base.[10][13][14] The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][13][15]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step.[10][16] The palladium center is oxidized from Pd(0) to a square planar Pd(II) state. The electronic properties of the pyrazole halide influence this step; electron-withdrawing groups, such as the adjacent aldehyde, generally facilitate the oxidative addition.[7][16]
-
Transmetalation : This step involves the transfer of the organic group (R') from the organoboron reagent to the Pd(II) complex. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the R' group to the palladium center, displacing the halide.[7][13][17]
-
Reductive Elimination : In the final step, the two organic fragments (the pyrazole and the R' group) are coupled, forming a new carbon-carbon bond. The palladium center is reduced from Pd(II) back to its Pd(0) state, thereby regenerating the active catalyst which can then re-enter the catalytic cycle.[13][14][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Scientist's Perspective
Achieving high yields and purity in Suzuki couplings requires careful consideration of several interconnected parameters. The choices made are not arbitrary but are based on established mechanistic principles and empirical evidence.
-
Palladium Source and Ligand Selection : The combination of the palladium precatalyst and the ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a Pd(II) or Pd(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand often provide superior results. The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity. For electron-deficient substrates like our pyrazole, bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃, SPhos, XPhos) are often preferred as they promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[7][16][17][18]
-
The Role of the Base : The base is essential for activating the boronic acid.[17] The choice of base can significantly impact the reaction outcome. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[7] Cs₂CO₃ is often effective in difficult couplings due to its high solubility in organic solvents. K₃PO₄ is a strong base that can be particularly effective but may not be compatible with base-sensitive functional groups.[7] A screening of bases is often a prudent first step in optimization.
-
Solvent Systems : The solvent must solubilize the reactants and facilitate the catalytic cycle. Common solvents include polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), often in combination with water.[7][13] The aqueous phase is critical for dissolving the inorganic base and assisting in the formation of the active boronate species.
-
Boron Reagent Stability : While boronic acids are common, they can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, reducing the yield.[19] Using more stable boronic esters, such as pinacol esters, can mitigate this issue.[19][20] These esters are generally more robust and release the boronic acid in situ under the basic reaction conditions.
-
Temperature and Atmosphere : Suzuki couplings are temperature-sensitive.[7] Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or increased side product formation.[7] An optimal temperature must be determined empirically. Furthermore, it is crucial to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction, as the Pd(0) catalyst and phosphine ligands are susceptible to oxidation, which leads to catalyst deactivation.[7]
Data Presentation: Starting Conditions for Optimization
The following table summarizes a set of robust, field-proven starting conditions for the Suzuki coupling of this compound with a generic arylboronic acid. These parameters serve as an excellent baseline for further optimization.
| Parameter | Recommended Condition | Rationale / Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.1 - 1.5 equivalents |
| Pd Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1-3 mol% |
| Ligand | XPhos or SPhos | 2-6 mol% (typically a 2:1 Ligand:Pd ratio) |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O | 5:1 to 10:1 ratio (v/v) |
| Temperature | 80 - 110 °C | Monitor for catalyst stability at higher temperatures.[7] |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst oxidation.[7] |
| Reaction Time | 4 - 24 hours | Monitor progress by TLC or LC-MS. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. societachimica.it [societachimica.it]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nobelprize.org [nobelprize.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. datapdf.com [datapdf.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. youtube.com [youtube.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of LPA1 Receptor Antagonists Utilizing 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde
Introduction: The Strategic Importance of the Pyrazole Scaffold in LPA1 Receptor Antagonism
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its influence through a family of G protein-coupled receptors (GPCRs), with the LPA1 receptor subtype being a key mediator in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis and scleroderma.[1][2] Consequently, the development of potent and selective LPA1 receptor antagonists has become a significant focus in medicinal chemistry. The pyrazole nucleus has emerged as a privileged scaffold in the design of such antagonists due to its favorable physicochemical properties and its ability to serve as a versatile platform for structural modifications that can enhance potency and selectivity.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde , in the synthesis of novel LPA1 receptor antagonists. We will delve into the causality behind experimental choices, provide step-by-step protocols, and discuss the underlying biological pathways.
The LPA1 Receptor Signaling Cascade: A Target for Therapeutic Intervention
The LPA1 receptor, upon binding LPA, couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate a cascade of downstream signaling events.[2][4][5] These pathways are central to the pro-fibrotic activities of LPA. Pyrazole-based antagonists are designed to competitively inhibit LPA binding, thereby blocking these signaling cascades and mitigating the pathological cellular responses.
Here's a breakdown of the key LPA1 signaling pathways:
-
Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical event for fibroblast activation and proliferation.[2]
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Reduced cAMP can promote cell proliferation and migration.[5]
-
Gα12/13 Pathway: This pathway is strongly associated with cytoskeletal reorganization through the activation of the RhoA/ROCK signaling cascade. This is a critical pathway for fibroblast migration and contraction, key events in tissue fibrosis.[2]
Visualization of the LPA1 Signaling Pathway and Antagonist Intervention
Caption: Synthetic workflow for an LPA1 antagonist.
Detailed Experimental Protocols
PART 1: Synthesis of 1-(4-Bromo-2-ethyl-2H-pyrazol-3-yl)-4-phenylbutan-1-ol
Causality of Experimental Choices: This initial step involves a Grignard reaction to introduce a key side chain onto the pyrazole core. The choice of 3-phenyl-propyl magnesium bromide is dictated by the final structure of the target antagonist. Tetrahydrofuran (THF) is used as the solvent due to its ability to solvate the Grignard reagent and its relatively high boiling point, allowing for controlled reaction temperatures. The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture and oxygen.
Protocol:
-
Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
Charging the Flask: To the flask, add a solution of this compound (1.0 eq) in anhydrous THF (10 mL per mmol of aldehyde).
-
Grignard Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 3-phenyl-propyl magnesium bromide (1.2 eq) in THF dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, cool the flask back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the excess Grignard reagent.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired alcohol.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 3-phenyl-propyl magnesium bromide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-85% |
| Purification | Silica Gel Column Chromatography |
PART 2: Suzuki Coupling to Introduce the Biphenyl Moiety
Causality of Experimental Choices: The Suzuki coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds. In this step, the bromine atom on the pyrazole ring is coupled with a biphenyl boronic ester to construct the core structure of the LPA1 antagonist. A palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), is essential for the catalytic cycle. A base, typically sodium carbonate or potassium phosphate, is required to activate the boronic acid derivative. The choice of solvent (e.g., a mixture of toluene, ethanol, and water) is crucial for the solubility of the reactants and the efficiency of the reaction.
Protocol:
-
Reaction Setup: To a round-bottom flask, add 1-(4-Bromo-2-ethyl-2H-pyrazol-3-yl)-4-phenylbutan-1-ol (1.0 eq), the appropriate biphenyl boronic acid or ester (1.1 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).
-
Solvent and Base Addition: Add a degassed mixture of toluene, ethanol, and a 2M aqueous solution of sodium carbonate (ratio of solvents may vary, e.g., 3:1:1).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
| Parameter | Value |
| Starting Material | 1-(4-Bromo-2-ethyl-2H-pyrazol-3-yl)-4-phenylbutan-1-ol |
| Coupling Partner | Biphenyl boronic acid/ester derivative |
| Catalyst | Palladium catalyst (e.g., Pd(PPh3)4) |
| Base | Sodium Carbonate or Potassium Phosphate |
| Solvent System | Toluene/Ethanol/Water |
| Typical Yield | 60-75% |
PART 3: Saponification to the Final Carboxylic Acid
Causality of Experimental Choices: The final step is the hydrolysis of the ester group to the corresponding carboxylic acid, which is a common pharmacophore in many LPA1 receptor antagonists, as it mimics the phosphate headgroup of the endogenous ligand LPA. Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of aqueous and organic solvents (e.g., THF/water or methanol/water) is a standard and efficient method for this transformation.
Protocol:
-
Reaction Setup: Dissolve the ester intermediate from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add an excess of lithium hydroxide monohydrate (e.g., 3-5 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC.
-
Acidification and Isolation: Once the reaction is complete, acidify the mixture with 1N HCl to a pH of approximately 3-4. The carboxylic acid product will often precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. If no precipitate forms, extract the product with an organic solvent like ethyl acetate. The final product can be further purified by recrystallization or preparative HPLC if necessary.
| Parameter | Value |
| Starting Material | Ester intermediate from Step 2 |
| Reagent | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) |
| Solvent System | THF/Water or Methanol/Water |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Characterization and Biological Evaluation
The synthesized LPA1 receptor antagonist should be thoroughly characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.
The biological activity of the final compound should be assessed in vitro to determine its potency and selectivity as an LPA1 receptor antagonist. Standard assays include:
-
Calcium Mobilization Assay: To measure the antagonist's ability to inhibit LPA-induced intracellular calcium release in cells overexpressing the LPA1 receptor.
-
GTPγS Binding Assay: To determine the antagonist's effect on G protein activation by measuring the binding of a non-hydrolyzable GTP analog.
-
Cell Migration/Invasion Assays: To evaluate the antagonist's ability to block LPA-induced fibroblast migration, a key process in fibrosis.
Conclusion and Future Directions
The synthetic route and protocols outlined in this application note provide a clear and reproducible method for the synthesis of a novel pyrazole-based LPA1 receptor antagonist starting from the versatile intermediate, This compound . The strategic use of Grignard and Suzuki coupling reactions allows for the efficient construction of the complex molecular architecture required for potent LPA1 antagonism. Further optimization of the reaction conditions and exploration of different substituents on the pyrazole and biphenyl rings can lead to the discovery of even more potent and selective LPA1 receptor antagonists with therapeutic potential for the treatment of fibrotic diseases.
References
-
Choi, J. W., Herr, D. R., Noguchi, K., Yung, Y. C., Lee, C. W., Mutoh, T., Lin, M. E., Teo, S. T., Park, K. E., Mosley, A. N., & Chun, J. (2010). LPA receptors: signaling properties and disease relevance. Prostaglandins & other lipid mediators, 92(1-4), 17–24. [Link]
- Gabriel, S. D., Hamilton, M. M., Lucas, M. C., Qian, Y., & Sidduri, A. (2013). Substituted pyrazole compounds as LPAR antagonists. WO2013189862A1.
-
Heise, C. E., Santos, W. L., Schreihofer, A. M., Heasley, B. H., Mukhin, Y. V., Macdonald, T. L., & Lynch, K. R. (2001). Activity of 2-substituted lysophosphatidic acid (LPA) analogs at LPA receptors: discovery of a LPA1/LPA3 receptor antagonist. Molecular pharmacology, 60(6), 1173–1180. [Link]
-
Yung, Y. C., Stoddard, N. C., & Chun, J. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of lipid research, 55(7), 1192–1214. [Link]
- Budd, D. C., et al. (2012). Lysophosphatidic acid receptor antagonists and uses thereof. CA2820817A1.
Sources
- 1. What are Lysophosphatidic acid receptors antagonists and how do they work? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis of LPA receptor antagonist intermediates from pyrazole aldehydes
Application Note & Protocol
Topic: Step-by-Step Synthesis of LPA Receptor Antagonist Intermediates from Pyrazole Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of LPA Receptor Antagonism
Lysophosphatidic acid (LPA) is a bioactive signaling lipid that exerts influence over a vast array of cellular processes, including cell proliferation, survival, migration, and differentiation.[1] These effects are mediated through a family of at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[1] Of these, the LPA1 receptor has garnered significant attention in drug discovery. Overexpression of the LPA1 receptor is strongly implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][2] Preclinical and clinical studies have demonstrated that antagonizing the LPA1 receptor can significantly mitigate the progression of fibrosis, validating it as a high-value therapeutic target.[1][3]
The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its metabolic stability and versatile synthetic handles.[4][5] Its unique electronic and steric properties make it an ideal foundation for constructing potent and selective receptor antagonists. This guide provides a detailed, step-by-step methodology for the synthesis of key intermediates for pyrazole-based LPA receptor antagonists, starting from readily available pyrazole aldehydes.
The Role of LPA1 in Fibrotic Disease
The signaling cascade initiated by LPA binding to the LPA1 receptor is a central driver of fibrosis. This process involves the activation of downstream pathways that promote the proliferation and differentiation of fibroblasts into myofibroblasts, leading to excessive extracellular matrix deposition and tissue scarring.
Overall Synthetic Strategy
The synthesis of advanced LPA receptor antagonist intermediates from pyrazole aldehydes can be efficiently achieved through a modular, three-step sequence. This strategy is designed for flexibility, allowing for the introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR). The core workflow involves:
-
C-C Bond Formation: A Knoevenagel condensation to extend the carbon chain from the aldehyde, creating an α,β-unsaturated system.
-
Saturation of Linker: A selective reduction of the alkene to produce a flexible, saturated linker, a common feature in many LPA antagonists.
-
Functional Group Elaboration: Hydrolysis of a terminal ester group to yield a carboxylic acid, the key pharmacophore for interacting with the LPA1 receptor.
Part 1: Synthesis of Ethyl 3-(1-Phenyl-1H-pyrazol-4-yl)acrylate (Intermediate A)
This initial step utilizes a Knoevenagel condensation, a reliable method for forming carbon-carbon bonds by reacting an aldehyde with a compound possessing an active methylene group, such as diethyl malonate.[5] The reaction is catalyzed by a mild base, typically piperidine with a catalytic amount of acetic acid, which facilitates both the deprotonation of the active methylene and the dehydration of the aldol intermediate.
Protocol 1: Knoevenagel Condensation
Materials:
-
1-Phenyl-1H-pyrazole-4-carbaldehyde
-
Diethyl malonate
-
Piperidine
-
Glacial Acetic Acid
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq), toluene (approx. 0.2 M), and diethyl malonate (1.2 eq).
-
Add piperidine (0.2 eq) and glacial acetic acid (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 110-120 °C) and monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed (typically 4-6 hours). Water will collect in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired α,β-unsaturated ester (Intermediate A) as a solid.
Rationale: Toluene is used as the solvent to facilitate the azeotropic removal of water, which drives the equilibrium towards the formation of the condensed product. The basic workup with NaHCO₃ removes the acidic catalyst and any unreacted malonic acid derivatives.
Part 2: Synthesis of Ethyl 3-(1-Phenyl-1H-pyrazol-4-yl)propanoate (Intermediate B)
The conversion of the rigid α,β-unsaturated ester to a flexible saturated linker is achieved via catalytic hydrogenation. Palladium on carbon (Pd/C) is an excellent catalyst for the reduction of carbon-carbon double bonds under mild conditions, showing high selectivity and avoiding reduction of the aromatic pyrazole ring.[6]
Protocol 2: Catalytic Hydrogenation
Materials:
-
Intermediate A (Ethyl 3-(1-phenyl-1H-pyrazol-4-yl)acrylate)
-
Palladium on carbon (10 wt. % Pd/C, 5 mol %)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Dissolve Intermediate A (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions; a Parr apparatus is recommended for larger scales). Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC or LC-MS until complete consumption of the starting material is observed (typically 2-4 hours).
-
Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield Intermediate B, which is often pure enough for the next step without further purification.
Rationale: The choice of a catalyst like Pd/C is crucial for chemoselectivity. It efficiently reduces the alkene without affecting the ester functionality or the aromatic rings. Filtering through Celite® is a standard and effective method for removing heterogeneous catalysts like Pd/C from the reaction mixture.
Part 3: Synthesis of 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid (Final Intermediate)
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved using a strong base like lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system to ensure solubility of the substrate. The carboxylic acid moiety is a critical feature for many LPA1 antagonists, as it is believed to mimic the phosphate headgroup of the endogenous ligand, LPA, and form a key salt-bridge interaction with the receptor.[7]
Protocol 3: Saponification
Materials:
-
Intermediate B (Ethyl 3-(1-phenyl-1H-pyrazol-4-yl)propanoate)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Intermediate B (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add LiOH·H₂O (2.0-3.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-5 hours.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final pyrazole propanoic acid intermediate as a solid.
Rationale: LiOH is preferred over NaOH or KOH in many modern syntheses due to its lower tendency to cause side reactions. The initial wash of the basic solution removes any neutral organic impurities, simplifying the final purification. Acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate or partition into the organic extraction solvent.
Summary of Results
The following table summarizes typical outcomes for the described three-step synthesis, providing a benchmark for researchers executing this protocol.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (by LC-MS) |
| 1 | Knoevenagel Condensation | Pyrazole-4-carbaldehyde | Intermediate A | 75 - 85% | >95% |
| 2 | Catalytic Hydrogenation | Intermediate A | Intermediate B | 90 - 99% | >98% |
| 3 | Saponification | Intermediate B | Final Intermediate | 88 - 96% | >98% |
Conclusion and Future Directions
This application note details a robust and scalable three-step synthesis for producing 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid, a key intermediate for the development of novel LPA receptor antagonists. The described protocols utilize standard, reliable chemical transformations, ensuring high yields and purity. This intermediate serves as a versatile platform for further elaboration, such as amide coupling with various amines at the carboxylic acid terminus or functionalization of the phenyl ring, enabling the creation of diverse libraries of compounds for screening and optimization in drug discovery programs targeting fibrotic diseases.
References
-
Title: Lysophosphatidic Acid Receptor 1 Antagonists for the Treatment of Fibrosis. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: Discovery of Highly Selective and Orally Active Lysophosphatidic Acid Receptor-1 Antagonists with Potent Activity on Human Lung Fibroblasts. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: WO/2022/240879 LPA RECEPTOR ANTAGONISTS AND USES THEREOF. Source: World Intellectual Property Organization. URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: RSC Medicinal Chemistry. URL: [Link]
-
Title: Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist... Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Synthesis of the pyrazole derivatives from aldehyde hydrazones via a copper-catalyzed oxidative coupling reaction. Source: ResearchGate. URL: [Link]
-
Title: Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist... Source: Semantic Scholar. URL: [Link]
-
Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Source: Chemical Reviews Letters. URL: [Link]
-
Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Source: Frontiers in Chemistry. URL: [Link]
-
Title: Possible synthetic routes leading to pyrazoles 12. Source: ResearchGate. URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: MDPI. URL: [Link]
-
Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Source: RSC Medicinal Chemistry. URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: MDPI. URL: [Link]
-
Title: Synthetic Routes to Pyrazoles. Source: ResearchGate. URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI. URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: National Institutes of Health (PMC). URL: [Link]
- Title: Pyrazole n-linked carbamoyl cyclohexyl acids as LPA antagonists. Source: Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. US11384067B2 - Pyrazole n-linked carbamoyl cyclohexyl acids as LPA antagonists - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde for Parallel Synthesis of Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] Its prevalence in pharmaceuticals underscores the value of developing efficient synthetic routes to diverse libraries of pyrazole-containing compounds for drug discovery campaigns.[5][6] The practice of parallel synthesis, which allows for the rapid generation of large numbers of discrete compounds, is a key strategy in modern medicinal chemistry.[7][8] This application note details the utility of a key building block, 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde , in the parallel synthesis of compound libraries, providing a strategic advantage in the exploration of chemical space around this privileged scaffold.[9][10]
The Versatile Building Block: this compound
This compound (CAS No. 1001519-37-4) is a trifunctional scaffold offering orthogonal reactivity at three distinct positions, making it an ideal starting point for the construction of diverse compound libraries.[11][12][13]
-
The Aldehyde (C3-position): This functional group is a versatile handle for a variety of transformations, most notably reductive amination, to introduce a wide range of amine-containing side chains.[14][15] It can also participate in condensations and other carbon-carbon bond-forming reactions.[16]
-
The Bromo Group (C4-position): The bromine atom serves as a key site for diversification through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl, heteroaryl, and other carbon-based substituents.[17][18][19][20][21]
-
The Ethyl Group (N2-position): The N-ethyl group provides steric bulk and modulates the physicochemical properties of the pyrazole core, influencing solubility, lipophilicity, and metabolic stability.
This unique combination of reactive sites allows for a systematic and combinatorial approach to library synthesis, where each point of diversity can be explored independently or in concert.[22]
Workflow for Parallel Library Synthesis
The following workflow outlines a general strategy for the parallel synthesis of a diverse library of substituted pyrazoles starting from this compound. This process is amenable to automation and high-throughput synthesis platforms.
Figure 1: A generalized workflow for the parallel synthesis of a diverse pyrazole library.
Detailed Experimental Protocols
PART 1: Reductive Amination for N-Substituent Diversification
This protocol describes the parallel reductive amination of this compound with a library of primary and secondary amines.
Rationale: Reductive amination is a robust and high-yielding reaction that allows for the introduction of a vast array of commercially available amines, providing a rapid means to explore the chemical space around the C3 position. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and tolerance of a wide range of functional groups.
Materials:
-
This compound
-
Library of primary and secondary amines (e.g., substituted anilines, benzylamines, aliphatic amines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
96-well reaction block or individual reaction vials
Procedure:
-
Reaction Setup: In each well of a 96-well reaction block (or in individual vials), add a solution of this compound (1.0 eq) in DCE.
-
Amine Addition: To each well, add a solution of a unique amine from the library (1.1 eq) in DCE.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to each reaction mixture.
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to each reaction mixture.
-
Reaction Monitoring: Stir the reactions at room temperature overnight. Monitor the progress of the reaction by LC-MS or TLC.
-
Work-up: Quench the reactions by the addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude products can be purified by parallel flash chromatography or preparative HPLC to yield the desired 4-bromo-2-ethyl-N-substituted-1H-pyrazol-3-yl)methanamine library.
| Parameter | Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | Good solubility for reactants and inert under reaction conditions. |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective, minimizing over-reduction. |
| Stoichiometry | Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq) | Slight excess of amine drives imine formation; excess reducing agent ensures complete conversion. |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes the acidic catalyst and any remaining reducing agent. |
PART 2: Suzuki-Miyaura Coupling for C4-Substituent Diversification
This protocol details the parallel Suzuki-Miyaura cross-coupling of the intermediate library of 4-bromo-2-ethyl-N-substituted pyrazoles with a library of boronic acids or esters.
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction with broad functional group tolerance, making it ideal for late-stage diversification.[17][18] A variety of palladium catalysts and ligands can be employed, and microwave irradiation can be used to accelerate the reaction.[17]
Materials:
-
Library of 4-bromo-2-ethyl-N-substituted-1H-pyrazol-3-yl)methanamines (from Part 1)
-
Library of aryl and heteroaryl boronic acids or esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)
-
Microwave reactor or conventional heating block
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: In each microwave vial (or well of a reaction block), add the bromo-pyrazole intermediate (1.0 eq), a unique boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/water 4:1) to each vial.
-
Reaction: Seal the vials and heat in a microwave reactor at 100-120 °C for 15-30 minutes. Alternatively, heat in a conventional heating block at 80-100 °C for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Work-up: After cooling, dilute the reaction mixtures with water and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The final compound library can be purified by parallel preparative HPLC to yield the desired diversely substituted pyrazoles.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Effective for a broad range of aryl and heteroaryl couplings. |
| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/water or Toluene/water | Biphasic system that facilitates both organic and inorganic reagent solubility. |
| Temperature | 100-120 °C (Microwave) | Accelerates the reaction, reducing reaction times significantly. |
| Work-up | Aqueous wash and extraction | Removes inorganic salts and catalyst residues. |
Conclusion
This compound is a highly valuable and versatile building block for the efficient parallel synthesis of diverse compound libraries.[23][24][25] The orthogonal reactivity of its functional groups allows for a systematic exploration of structure-activity relationships, accelerating the hit-to-lead optimization process in drug discovery programs. The protocols outlined in this application note provide a robust framework for researchers to leverage this powerful scaffold in their quest for novel therapeutic agents.
References
-
Grabowski, K., Baringhaus, K.-H., & Schneider, G. (2008). Scaffold diversity of natural products: inspiration for combinatorial library design. Natural Product Reports, 25(5), 892-904. Available from: [Link]
-
Manyem, S., Sibi, M. P., Lushington, G. H., Neuenswander, B., Schoenen, F., & Aubé, J. (2007). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. Journal of Combinatorial Chemistry, 9(2), 245–253. Available from: [Link]
-
Meng, L., Lorsbach, B. A., Sparks, T. C., Fettinger, J. C., & Kurth, M. J. (2007). Parallel Synthesis of Bis-heterocyclic Isoxazolylmethyl- and Isoxazolinylmethylpyrazoles. Journal of Combinatorial Chemistry, 9(5), 864–871. Available from: [Link]
-
Bemis, G. W., & Murcko, M. A. (1996). The Properties of Known Drugs. 1. Molecular Frameworks. Journal of Medicinal Chemistry, 39(15), 2887–2893. Available from: [Link]
-
Dolgushin, F. M., & Petrovskii, P. V. (2009). Parallel Liquid-Phase Synthesis of 5-(1H-4-Pyrazolyl)-[7][9][10]oxadiazole Libraries. Journal of Combinatorial Chemistry, 11(5), 841–844. Available from: [Link]
-
Dömling, A. (2006). Recent developments in multicomponent reactions in drug discovery. Current Opinion in Chemical Biology, 10(3), 288-295. Available from: [Link]
-
Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. Available from: [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available from: [Link]
-
Rana, A., Siddiqui, N., & Khan, S. A. (2019). Amino-Pyrazoles in Medicinal Chemistry: A Review. Mini-Reviews in Medicinal Chemistry, 19(15), 1226-1246. Available from: [Link]
-
Kumar, V., & Mahajan, M. P. (2010). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry, 26(3), 961-966. Available from: [Link]
-
Nehra, B., Kumar, R., & Singh, J. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences, 11(1). Available from: [Link]
-
Heravi, M. M., Zadsirjan, V., & Saeedi, M. (2017). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 22(10), 1645. Available from: [Link]
-
Safari, J., & Gandomi-Ravandi, S. (2014). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 4(28), 14346-14368. Available from: [Link]
-
Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & de Souza, A. M. T. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 786-804. Available from: [Link]
-
de Oliveira, R., de Oliveira, S. M., & de Souza, M. V. N. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 646022. Available from: [Link]
-
Kumar, A., & Kumar, S. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(1), 1-11. Available from: [Link]
-
Sibi, M. P., & Manyem, S. (2007). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. Journal of Combinatorial Chemistry, 9(2), 245-253. Available from: [Link]
-
Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(X), XX–XX. Available from: [Link]
-
Anderson, D. G., Levenberg, S., & Langer, R. (2004). Fabrication of Combinatorial Polymer Scaffold Libraries. Nature Biotechnology, 22(7), 863-866. Available from: [Link]
-
Cherkupally, P., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1629-1638. Available from: [Link]
-
Shah, A. A., Chenard, L. K., Tucker, J. W., & Helal, C. J. (2017). Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles. ACS Combinatorial Science, 19(11), 675-680. Available from: [Link]
-
Leard, L., & Hendry, A. (2007). Combinatorial Chemistry - Modern Synthesis Approach. PharmaTutor, 5(2), 24-32. Available from: [Link]
-
Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295-11303. Available from: [Link]
-
Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. Available from: [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1613. Available from: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Ben-Yedder, M., et al. (2019). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Available from: [Link]
-
Krol, E., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12359-12372. Available from: [Link]
-
Kumar, D., et al. (2016). Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds. Molecules, 21(11), 1563. Available from: [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5174. Available from: [Link]
-
Kokuev, A. O., et al. (2022). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 87(15), 10077-10089. Available from: [Link]
-
Boshta, N. M., et al. (2024). Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination. Organic Letters, 26(1), 143-147. Available from: [Link]
-
Beijing Create Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(i), 195-242. Available from: [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(i), 195-242. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
El-Naggar, M., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Scientific Reports, 12(1), 1-15. Available from: [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scaffold diversity of natural products: inspiration for combinatorial library design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. This compound - CAS:1001519-37-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 14. ineosopen.org [ineosopen.org]
- 15. researchgate.net [researchgate.net]
- 16. quod.lib.umich.edu [quod.lib.umich.edu]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. pharmatutor.org [pharmatutor.org]
- 23. researchgate.net [researchgate.net]
- 24. Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines [organic-chemistry.org]
Application Notes and Protocols: Derivatization of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde for Structure-Activity Relationship Studies
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique electronic and steric environment, making it a versatile template for designing ligands that can interact with a wide array of biological targets.[1][3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3]
The subject of this guide, 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde , represents a highly strategic starting material for the construction of compound libraries for structure-activity relationship (SAR) studies. Its key features include:
-
A pyrazole core for establishing foundational interactions with a biological target.
-
An aldehyde group at the 3-position , a versatile functional handle for a variety of chemical transformations.[4][5]
-
A bromo substituent at the 4-position , which serves as a prime site for introducing molecular diversity through cross-coupling reactions.[6][7]
-
An ethyl group at the N2 position , which can influence solubility, metabolic stability, and the overall conformational presentation of the molecule.
This document provides a detailed guide for the derivatization of this scaffold at two key positions: the aldehyde group and the bromo substituent. The protocols outlined below are designed to be robust and adaptable, enabling researchers to efficiently generate a diverse library of analogs for comprehensive SAR exploration.
Logical Workflow for SAR Library Synthesis
A systematic approach is crucial for efficiently exploring the chemical space around the this compound core. The following workflow outlines a logical progression from the starting material to a diverse set of derivatives ready for biological evaluation.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. scielo.org.mx [scielo.org.mx]
Application Notes and Protocols for the Scalable Synthesis of Drug Intermediates from 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde
Introduction: The Centrality of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of a multitude of blockbuster pharmaceuticals and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance as a versatile building block for a range of therapeutic agents.[1] The functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile, making the development of robust and scalable synthetic routes to key pyrazole intermediates a critical endeavor for the pharmaceutical industry.
This application note provides a detailed guide for the scalable synthesis of advanced drug intermediates starting from "4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde." This starting material is an excellent platform for diversification, offering a handle for cross-coupling reactions at the 4-position and a reactive aldehyde for further elaboration. We will explore three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. For each transformation, we will provide a detailed, scalable protocol, an explanation of the underlying mechanistic principles that guide the choice of reagents and conditions, and a discussion of key considerations for process scale-up.
Core Synthetic Strategies: A Triumvirate of Palladium-Catalyzed Cross-Couplings
The bromine atom at the C4 position of the pyrazole ring is the key to unlocking a diverse array of molecular architectures. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the formation of new carbon-carbon and carbon-nitrogen bonds at this position.[2][3]
Figure 1: Synthetic pathways from the starting material.
Section 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-ethyl-2H-pyrazole-3-carbaldehydes
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in the pharmaceutical industry for the formation of C(sp2)-C(sp2) bonds.[4][5] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[6]
Mechanistic Rationale for Protocol Design
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Our choice of a pre-catalyst like Pd(dppf)Cl₂ is based on its air and moisture stability, making it suitable for large-scale operations. The dppf ligand is a bulky, electron-rich phosphine that promotes the oxidative addition and reductive elimination steps. The selection of a base is critical for activating the boronic acid for transmetalation.[7] We recommend potassium carbonate or potassium phosphate as they are effective, cost-efficient, and easily handled on a large scale. The solvent system, a mixture of an organic solvent like 1,4-dioxane or 2-MeTHF and water, is crucial for dissolving both the organic and inorganic reagents.
Scalable Protocol for Suzuki-Miyaura Coupling
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (for 10g scale) | Moles | Equivalents |
| This compound | N/A | 217.05 | 10.0 g | 0.046 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.1 - 1.2 eq | 0.051 - 0.055 | 1.1 - 1.2 |
| Pd(dppf)Cl₂ | 72287-26-4 | 731.74 | 0.34 g - 0.67 g | 0.00046 - 0.00092 | 0.01 - 0.02 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 9.5 g | 0.069 | 1.5 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 100 mL | - | - |
| Water | 7732-18-5 | 18.02 | 25 mL | - | - |
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge this compound (10.0 g, 0.046 mol), the arylboronic acid (1.1 - 1.2 eq), and potassium carbonate (9.5 g, 0.069 mol).
-
Purge the reactor with nitrogen for at least 30 minutes.
-
Add 1,4-dioxane (100 mL) and water (25 mL). Stir the mixture to form a slurry.
-
Add Pd(dppf)Cl₂ (0.34 g - 0.67 g, 1-2 mol%).
-
Heat the reaction mixture to 80-90 °C and maintain for 4-8 hours, monitoring the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (100 mL) and water (50 mL). Stir and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Scale-Up Considerations:
-
Catalyst Loading: For large-scale synthesis, minimizing catalyst loading is crucial for economic and environmental reasons. Optimization studies may allow for a reduction in catalyst loading to as low as 0.1-0.5 mol%.[8][9]
-
Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry.[4] Post-reaction treatment with scavengers like activated carbon or silica-based scavengers can effectively reduce palladium levels.[10][11]
-
Solvent Selection: While 1,4-dioxane is a common solvent, its toxicity is a concern for large-scale production. Greener alternatives like 2-MeTHF should be considered and evaluated.
Section 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-2-ethyl-2H-pyrazole-3-carbaldehydes
The Sonogashira coupling is a highly efficient method for the formation of C(sp2)-C(sp) bonds, providing access to a wide range of alkynyl-substituted heterocycles.[12][13] These intermediates are valuable for further transformations, such as click chemistry or cyclization reactions.
Mechanistic Rationale for Protocol Design
The Sonogashira reaction typically involves two interconnected catalytic cycles, one for palladium and one for copper.[14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. scispace.com [scispace.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Analytical methods for monitoring reactions with "4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde"
An Application Guide for Researchers and Process Chemists
Analytical Methods for Monitoring Reactions of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its synthetic transformations, which primarily involve the aldehyde functional group, require precise monitoring to ensure optimal yield, purity, and process control. This application note provides a comprehensive guide to the principal analytical methods for monitoring reactions involving this compound. We present detailed, field-tested protocols for offline techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as for in-situ (real-time) monitoring using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The guide emphasizes the rationale behind method selection, protocol optimization, and data interpretation, equipping researchers and drug development professionals with the tools to accelerate process development and ensure product quality.
Introduction: The Analytical Imperative
The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] Derivatives like this compound serve as versatile intermediates, with the aldehyde group acting as a linchpin for diversification.[3][4] Common synthetic routes include condensation, oxidation, reduction, and olefination reactions.
Effective reaction monitoring is critical for:
-
Kinetic Analysis: Understanding reaction rates, identifying rate-limiting steps, and elucidating reaction mechanisms.[5]
-
Process Optimization: Determining reaction endpoints to prevent byproduct formation and maximize yield.
-
Impurity Profiling: Identifying and quantifying potential impurities or degradation products, a key requirement for regulatory compliance in pharmaceutical development.[6][7]
This guide provides the scientific principles and actionable protocols to establish a robust analytical strategy for reactions starting from this key intermediate.
Offline Reaction Monitoring: Precision and Validation
Offline methods involve withdrawing an aliquot from the reaction mixture at specific time points, quenching the reaction, and analyzing the sample. These techniques are the bedrock of quality control and are essential for final product release testing.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preeminent technique for quantitative analysis of reaction progress, offering high resolution, sensitivity, and reproducibility. A well-developed Reverse-Phase HPLC (RP-HPLC) method can simultaneously quantify the starting material, intermediates, the final product, and any non-volatile byproducts.
Principle of Application: The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The aromatic pyrazole core and the polar aldehyde group give this compound moderate polarity, making it ideally suited for RP-HPLC. The inherent UV absorbance of the pyrazole ring allows for sensitive detection.
This protocol is designed to separate the parent compound from potential degradants, making it "stability-indicating" and suitable for pharmaceutical applications.[7][8][9]
1. Instrumentation and Materials:
- HPLC system with a UV/PDA detector.
- C18 Column (e.g., Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm particle size).[10]
- HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
- HPLC-grade water.
- Formic acid or Trifluoroacetic acid (TFA).[10]
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape and provides pH control. Acetonitrile is a common organic modifier providing good resolution for heterocyclic compounds. |
| Elution Mode | Isocratic or Gradient | Start with an isocratic method (e.g., 60:40 ACN:Water). Use a gradient (e.g., 50% to 90% ACN over 15 min) if byproducts with significantly different polarities are expected. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 25 °C | Ensures run-to-run reproducibility by controlling retention time variability. |
| Detection (UV) | 230 nm | The pyrazole ring system typically exhibits strong absorbance in this region. A full PDA scan of the starting material is recommended to determine the optimal wavelength. |
| Injection Vol. | 10 µL | A standard volume; can be adjusted based on sample concentration. |
3. Sample Preparation Workflow:
- Aliquoting: At a designated time point (t=x), carefully withdraw ~50-100 µL from the reaction mixture.
- Quenching & Dilution: Immediately quench the aliquot in a pre-determined volume (e.g., 1 mL) of a suitable solvent (e.g., mobile phase) to stop the reaction and dilute the sample into the linear range of the method.
- Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove particulates before injection.
4. Method Validation (Trustworthiness Pillar): For use in a regulated environment, the analytical method must be validated according to ICH guidelines.[11][12][13] This documented process provides evidence that the method is suitable for its intended purpose.[11][14]
| Validation Parameter | Purpose |
| Specificity | Ensure the method can separate the analyte from impurities and byproducts. |
| Linearity & Range | Confirm a direct relationship between concentration and detector response over a defined range.[10] |
| Accuracy | Measure the closeness of the test results to the true value (e.g., via spike/recovery studies). |
| Precision | Assess the method's repeatability and intermediate precision (%RSD).[13] |
| LOD & LOQ | Determine the Limit of Detection and Limit of Quantitation for impurity analysis.[10] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative if the analyte and its reaction products are volatile and thermally stable. It provides excellent separation and definitive structural information from the mass spectra, making it invaluable for identifying unknown byproducts.[6][15]
Principle of Application: The compound is vaporized and separated on a column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint that aids in structural elucidation.[16] The bromine atom in the molecule provides a characteristic M/M+2 isotopic pattern, simplifying identification.
1. Instrumentation and Materials:
- GC-MS system.
- A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[15]
- High-purity Helium as the carrier gas.
- Anhydrous solvents for dilution (e.g., Dichloromethane, Ethyl Acetate).
2. Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. Adjust as needed based on concentration.[15] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Oven Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) | A typical starting point. This program should be optimized to achieve baseline separation of all components. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of the starting material and likely products/fragments. |
In-Situ (Real-Time) Reaction Monitoring
In-situ techniques monitor the reaction as it happens, directly within the reaction vessel or in a flow loop, without the need for sampling. This provides a continuous data stream, revealing transient intermediates and precise kinetic information that can be missed with offline methods.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for real-time reaction monitoring, providing unambiguous structural information and direct quantification of species over time.[18][19]
Principle of Application: By setting up the reaction inside an NMR tube or flowing the reaction mixture through an NMR flow cell, a series of spectra can be acquired over time.[18][20] The disappearance of the characteristic aldehyde proton signal (¹H NMR, δ ≈ 9.8-10.2 ppm) and the pyrazole C-H proton, alongside the appearance of new product signals, can be integrated to generate concentration vs. time profiles.[21]
1. Setup & Instrumentation:
- NMR spectrometer (benchtop or high-field).[20][22]
- NMR tubes and a compatible reaction setup (e.g., for heating/cooling).
- Deuterated solvent that is compatible with the reaction chemistry.
2. Experimental Workflow:
- Preparation: Dissolve the starting material (this compound) and any other stable reagents in the deuterated solvent within the NMR tube.
- Shimming: Lock and shim the spectrometer on this initial solution to ensure high resolution.
- Initiation: Acquire a t=0 spectrum. Initiate the reaction by adding the final reagent (e.g., a reducing agent or catalyst) directly to the tube, followed by quick mixing.
- Acquisition: Immediately start an automated sequence of 1D ¹H NMR spectra acquisitions at set time intervals.
- Data Processing: Process the arrayed spectra. Integrate the key signals for the starting material and product(s) relative to an internal standard to determine their relative concentrations at each time point.
Scientist's Note (Expertise Pillar): The key to a successful in-situ NMR experiment is speed of acquisition. Use a minimal number of scans (e.g., ns=1 or 4) to get a "snapshot" of the reaction at each time point.[18] If the reaction proceeds significantly during the acquisition of a single time point, the kinetic data will be blurred.[18]
Caption: Workflow for In-Situ NMR Reaction Monitoring.
Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR, often using an Attenuated Total Reflectance (ATR) probe, is excellent for tracking changes in functional groups in real-time.
Principle of Application: An ATR probe is inserted directly into the reaction vessel. The infrared beam travels through a crystal (e.g., diamond) and penetrates a small distance into the reaction medium. The technique monitors the disappearance of the aldehyde's characteristic C=O (~1700 cm⁻¹) and C-H (~2720, ~2820 cm⁻¹) stretching vibrations and the appearance of new bands corresponding to the product.[23][24][25][26] For example, in a reduction reaction, one would observe the growth of a broad O-H stretch (~3300 cm⁻¹).
-
Setup: Insert the ATR-FTIR probe into the reaction vessel. Ensure the probe tip is fully submerged in the reaction medium.
-
Background: Collect a background spectrum of the solvent and all starting materials before initiating the reaction.
-
Initiation & Acquisition: Start the reaction and begin collecting spectra at regular intervals (e.g., every 30 seconds).
-
Analysis: Create a trend plot by monitoring the peak height or area of the key reactant and product bands over time.
Method Selection Guide
Choosing the right analytical technique depends on the specific goal of the study. A routine quality control check has different requirements than an in-depth mechanistic investigation.
Caption: Decision tree for selecting the optimal analytical method.
| Technique | Primary Use | Pros | Cons |
| HPLC-UV | Quantitative analysis, purity assessment, stability testing. | High precision, robust, widely available, excellent for non-volatile compounds. | Requires sampling, potential for sample degradation post-quench. |
| GC-MS | Byproduct identification, analysis of volatile compounds. | Excellent for separation of volatile isomers, provides structural data (MS). | Requires analyte to be thermally stable and volatile, derivatization may be needed. |
| In-Situ NMR | Mechanistic studies, reaction kinetics, intermediate detection. | Non-invasive, structurally rich data, highly quantitative, no sampling needed.[18][27] | Lower sensitivity, requires deuterated solvents, higher equipment cost. |
| In-Situ FTIR | Real-time functional group tracking, endpoint determination. | Fast acquisition, no deuterated solvent needed, robust probes for harsh conditions. | Less structural information than NMR, potential for peak overlap in complex mixtures. |
Conclusion
The successful synthesis and development of processes involving this compound are critically dependent on the application of appropriate analytical methods. For routine quantitative monitoring and quality control, a validated RP-HPLC method is the industry standard, providing robust and reliable data. For the crucial task of identifying unknown impurities and byproducts, GC-MS offers unparalleled separation and structural elucidation capabilities for volatile compounds. For researchers seeking a deeper understanding of reaction kinetics and mechanisms, in-situ NMR and FTIR spectroscopy provide a real-time window into the transforming chemical system. By selecting the method that best fits the experimental objective, researchers can ensure data integrity, accelerate development timelines, and deliver high-quality materials.
References
- Benchchem. (n.d.). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem.
- Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility.
- Arriaga, D. K., et al. (n.d.). NMR techniques for in situ reaction monitoring A Differentiation.... ResearchGate.
- Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Patsnap. (2022). Develop In-Situ NMR Analysis for Reaction Monitoring. Patsnap Eureka.
- Mantel, M. D., et al. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Magnetic Resonance Imaging.
- Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
- von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. Kluedo.
- Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Sharma, S., & Goyal, S. (n.d.). Analytical method validation: A brief review.
- LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
- International Journal of Current Pharmaceutical and Clinical Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- Kumar, S., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.
- ISPE. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Basavaiah, K., et al. (2012). Development and validation of a stability-indicating RP-HPLC assay method and stress degradation studies on dapiprazole. PubMed.
- ResearchGate. (2024). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value.
- International Journal of Research in Pharmacy and Science. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.
- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
- Mondal, S., et al. (2019). A new stability indicating RP-HPLC method for estimation of brexpiprazole. Journal of Drug Delivery and Therapeutics.
- Magritek. (n.d.). Reaction Monitoring.
- Giraudeau, P. (n.d.). Kinetics from the reaction monitoring (A) showing the evolution.... ResearchGate.
- Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones.
- Mettler-Toledo. (2016). In Situ FTIR Reaction Monitoring. YouTube.
- Britannica. (n.d.). Pyrazole.
- Organic Syntheses. (n.d.). 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE.
- Abdel-Wahab, B. F., et al. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
- Bruker. (n.d.). Reaction Monitoring.
- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
- Lokhande, P. D., et al. (2007). Synthesis of 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. In Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
Sources
- 1. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Development and validation of a stability-indicating RP-HPLC assay method and stress degradation studies on dapiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. ijcpa.in [ijcpa.in]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. particle.dk [particle.dk]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. wjarr.com [wjarr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Develop In-Situ NMR Analysis for Reaction Monitoring [eureka.patsnap.com]
- 18. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. Reaction Monitoring | Bruker [bruker.com]
- 20. Magritek [magritek.com]
- 21. researchgate.net [researchgate.net]
- 22. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 23. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
Application Notes and Protocols for the Purification of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde
Abstract
This document provides a comprehensive guide to the purification of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde (CAS No. 1001519-37-4), a key heterocyclic building block in medicinal chemistry and drug development.[1] Recognizing that the purity of such intermediates is paramount for the success of subsequent synthetic steps and the integrity of final compounds, we present a series of detailed protocols. These methodologies are designed for researchers, chemists, and drug development professionals to address common impurities and achieve high levels of product purity. The guide covers strategies from initial aqueous work-up to advanced chromatographic and recrystallization techniques, explaining the scientific rationale behind each procedural choice to empower researchers to adapt and troubleshoot their purification processes effectively.
Introduction and Impurity Profile Analysis
This compound is a versatile intermediate whose aldehyde and pyrazole functionalities allow for a wide range of chemical transformations. It is frequently synthesized via the Vilsmeier-Haack reaction, which involves the formylation of a suitable hydrazone precursor using a reagent complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[2][3][4]
Understanding the potential impurity profile from this synthesis is the cornerstone of designing an effective purification strategy.
Common Impurities May Include:
-
Unreacted Starting Materials: Residual hydrazone precursors.
-
Vilsmeier-Haack Reagent Residues: Hydrolyzed byproducts of POCl₃ and residual DMF.
-
Regioisomers: Depending on the specificity of the N-ethylation step, isomers such as 4-Bromo-1-ethyl-1H-pyrazole-5-carbaldehyde may be present.
-
Side-Products: Over-formylation or chlorinated byproducts resulting from the reactive nature of the Vilsmeier reagent.[2]
-
Hydrolysis Products: Conversion of the aldehyde to a carboxylic acid upon prolonged exposure to air or moisture.
The choice of purification technique is dictated by the nature and quantity of these impurities, the scale of the reaction, and the desired final purity.
Safety and Handling Precautions
Before commencing any protocol, it is critical to consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6][7]
-
Ventilation: All operations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[5][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Purification Strategy Workflow
The optimal purification path depends on the crude product's initial purity. The following workflow provides a logical decision-making framework.
Caption: Decision workflow for purifying the target compound.
Detailed Purification Protocols
Protocol 1: Liquid-Liquid Extraction (Aqueous Work-up)
Principle: This initial step leverages the differential solubility of the target compound and impurities between an organic solvent and an aqueous phase.[8] It is highly effective for removing inorganic salts, residual acids from the Vilsmeier reaction, and highly polar solvents like DMF.
Step-by-Step Methodology:
-
Quenching: Carefully quench the crude reaction mixture by pouring it slowly over crushed ice with vigorous stirring.
-
Neutralization: Basify the acidic aqueous mixture to a pH of 7-8 using a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. This step is crucial to neutralize acidic byproducts and ensure the aldehyde is in its neutral, organic-soluble form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The choice of solvent is critical; ethyl acetate is a common and effective choice for moderately polar compounds like pyrazole derivatives.[9][10]
-
Washing: Combine the organic extracts and wash sequentially with:
-
Deionized water (2x) to remove residual DMF.
-
Saturated sodium chloride (brine) solution (1x) to break up any emulsions and remove bulk water.
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Scientist's Note: The resulting crude solid or oil should be significantly cleaner but may still contain organic-soluble impurities, necessitating further purification.
Protocol 2: Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (eluent).[11] It is the most powerful method for separating closely related impurities such as regioisomers or byproducts with similar polarity.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a standard choice for pyrazole derivatives.[12][13] Aim for a retention factor (Rƒ) of ~0.25-0.35 for the target compound.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves separation.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (gradient elution) as monitored by TLC. For example, start with 5% EtOAc/Hexanes, move to 10%, then 15%, etc. This gradual increase helps separate compounds with close Rƒ values.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the target compound and remove the solvent under reduced pressure to yield the purified product.
Data Presentation: Example Eluent Systems
| Eluent System (Hexane:Ethyl Acetate) | Target Compound Rƒ | Separation Notes |
| 95:5 | ~0.10 | Good for eluting non-polar impurities first. |
| 90:10 | ~0.30 | Optimal for eluting the target compound. Provides good separation from more polar impurities.[13] |
| 80:20 | ~0.55 | May be used to speed up elution after the target compound has been collected or to elute more polar byproducts. |
Protocol 3: Recrystallization
Principle: Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[14] An impure compound is dissolved in a hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution (mother liquor).[15][16] This method is ideal for a final polishing step when the product is already >90% pure.
Step-by-Step Methodology:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[17] For brominated aromatics, common solvents to screen include ethanol, isopropanol, hexanes, or a mixed solvent system like ethanol/water.[18]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Using the minimum amount of hot solvent is critical to maximize yield.
-
Decolorization (Optional): If the solution is colored by high molecular weight impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this process.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to induce maximum precipitation.[17]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Visualization of Separation Principles
Caption: Principles of chromatographic vs. recrystallization separation.
Summary and Comparison of Techniques
| Technique | Principle | Best For... | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Differential Solubility | Initial work-up, removing inorganic salts and highly polar/ionic impurities. | Fast, inexpensive, high capacity.[19] | Low resolution for similar compounds; generates solvent waste. |
| Flash Chromatography | Differential Adsorption | Complex mixtures with multiple components; separation of isomers. | High resolution and versatility; applicable to a wide range of compounds.[11] | More time-consuming, requires larger solvent volumes, potential for product loss on the column. |
| Recrystallization | Temperature-Dependent Solubility | Final purification of solids that are already >90% pure. | Can yield very high purity material; cost-effective and scalable.[15] | Requires a suitable solvent; yield loss is inevitable as some product remains in the mother liquor.[16] |
References
- Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025). Vertex AI Search.
- Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds - JournalsPub. (2025). JournalsPub.
- Column chromatography conditions for separating pyrazole isomers - Benchchem. (2025). BenchChem.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- 4 - SAFETY D
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
- Liquid–liquid extraction - Wikipedia. (n.d.). Wikipedia.
- Safety d
- 4-BROMO-2-ETHYL-2 H-PYRAZOLE-3-CARBALDEHYDE Safety Data Sheets(SDS) - LookChem. (n.d.). LookChem.
- A new method for simultaneously determining 16 nitrogen-heterocyclic pesticides based on liquid–liquid extraction and high-performance liquid chromatography - Taylor & Francis Online. (n.d.). Taylor & Francis Online.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Royal Society of Chemistry.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (2011). ARKIVOC.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC.
- Recrystallization and Crystallization - University of Rochester. (n.d.). University of Rochester.
- Recrystallization - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- recrystallization & purification of N-bromosuccinimide - YouTube. (2021). YouTube.
- Organic Chemistry Lab: Recrystalliz
- This compound | CAS No. 1001519-37-4 | Pharmaffiliates. (n.d.).
- Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystalliz
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2011).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. (n.d.).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. journalspub.com [journalspub.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 13. rsc.org [rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. journalspub.com [journalspub.com]
Troubleshooting & Optimization
Technical Support Center: Grignard Reactions with 4-Bromo-Pyrazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting Grignard reactions with 4-bromo-pyrazole aldehydes. This guide is designed to provide in-depth, experience-driven advice to help you navigate the complexities of this challenging yet rewarding transformation. As Senior Application Scientists, we understand that success lies in the details, from mechanistic understanding to meticulous execution.
I. Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered when performing Grignard reactions on this specific substrate class.
Q1: My Grignard reaction is not initiating. What are the most common causes?
A: Failure to initiate is one of the most frequent issues in Grignard reactions. The primary culprits are invariably moisture and passivation of the magnesium surface.[1][2] Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (argon or nitrogen).[3][4] Solvents must be anhydrous; freshly opened bottles or solvents dried over molecular sieves are essential.[2][5]
To activate the magnesium turnings, you can employ several techniques:
-
Mechanical Activation: Gently grinding the magnesium turnings in a mortar and pestle (in a glovebox) can expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction. The disappearance of the iodine color is a good indicator of activation.[2][3][5]
-
Ultrasonic Bath: Using an ultrasonic bath can also help clean the magnesium surface and promote initiation.[2]
Q2: I'm observing a low yield of my desired secondary alcohol. What are the likely side reactions?
A: Low yields in this reaction are often due to a combination of factors, primarily competing side reactions. With 4-bromo-pyrazole aldehydes, you should be particularly aware of:
-
Enolization: The Grignard reagent, being a strong base, can deprotonate the acidic N-H proton of the pyrazole ring.[6] This consumes one equivalent of your Grignard reagent and generates an unreactive pyrazole salt.
-
Reduction: If the Grignard reagent has a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to a primary alcohol via a Meerwein-Ponndorf-Verley-type reduction.[7]
-
Wurtz Coupling: The Grignard reagent can react with the starting 4-bromo-pyrazole aldehyde, leading to homo-coupling byproducts.[4]
-
Halogen-Metal Exchange: The Grignard reagent can undergo exchange with the bromine atom on the pyrazole ring, leading to the formation of a pyrazolylmagnesium halide.[8]
Q3: Do I need to protect the N-H group of the pyrazole ring?
A: Yes, protecting the acidic N-H proton is highly recommended to prevent its reaction with the Grignard reagent.[6][9] The choice of protecting group is critical and depends on the overall synthetic route. Common protecting groups for pyrazoles include:
-
Boc (tert-butyloxycarbonyl): Easily introduced with Boc-anhydride and can often be removed under mild basic conditions.[9]
-
THP (tetrahydropyranyl): Stable to strongly basic conditions and can be introduced using dihydropyran under acidic catalysis.[9][10]
-
EtOEt (1-ethoxyethyl): Another acetal-based protecting group that can be introduced using ethyl vinyl ether.[11]
It's crucial to select a protecting group that is stable to the Grignard reaction conditions and can be selectively removed later in your synthesis.
Q4: What is the best method to form the Grignard reagent for this reaction? Direct insertion of magnesium or halogen-magnesium exchange?
A: For complex, functionalized aryl halides like 4-bromo-pyrazoles, the halogen-magnesium exchange reaction is often superior to the classical method of direct magnesium insertion.[8][12] This involves reacting the 4-bromo-pyrazole with a pre-formed, commercially available Grignard reagent like isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (a "Turbo-Grignard" reagent).[8][13]
Advantages of Halogen-Magnesium Exchange:
-
Milder Conditions: The reaction can often be performed at lower temperatures (e.g., 0 °C to room temperature), which helps to suppress side reactions.[12]
-
Improved Functional Group Tolerance: This method is more compatible with other functional groups in the molecule.
-
Higher Yields and Reproducibility: It often provides more consistent and higher yields for heterocyclic systems.[8]
II. In-Depth Troubleshooting Guides
Problem 1: Low or No Conversion of the Starting Aldehyde
If you are observing a significant amount of unreacted starting material, consider the following troubleshooting steps.
Root Cause Analysis:
| Potential Cause | Explanation | Recommended Action |
| Inactive Grignard Reagent | The Grignard reagent may have been quenched by residual moisture or oxygen, or its concentration might be lower than assumed. | Titrate the Grignard reagent before use to determine its exact concentration.[5] Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere.[3][4] |
| Insufficient Reactivity | The Grignard reagent may not be reactive enough to add to the aldehyde, especially if the pyrazole ring is substituted with electron-withdrawing groups. | Consider using a more reactive organometallic reagent, such as an organolithium, although this may introduce other chemoselectivity issues. Alternatively, the use of "Turbo-Grignard" reagents (e.g., iPrMgCl·LiCl) can enhance reactivity.[13] |
| Steric Hindrance | Bulky substituents on the pyrazole ring or a sterically demanding Grignard reagent can hinder the approach to the carbonyl carbon. | Use a less sterically hindered Grignard reagent if possible. Increasing the reaction temperature may help overcome the activation barrier, but this can also promote side reactions. |
| Precipitation of Starting Material | The 4-bromo-pyrazole aldehyde may have limited solubility in the reaction solvent at the desired temperature. | Choose a solvent in which the starting material is more soluble, such as THF instead of diethyl ether. A slight increase in reaction temperature might also improve solubility. |
Experimental Workflow: Titration of Grignard Reagent
This protocol ensures you are using the correct stoichiometry in your reaction.
Caption: Workflow for titrating a Grignard reagent.
Problem 2: Formation of Multiple Products and Purification Challenges
A complex product mixture is a common outcome when side reactions dominate.
Visualizing Potential Side Reactions
Caption: Competing reaction pathways in the Grignard reaction.
Strategies for Improving Chemoselectivity
-
Protect the N-H Group: As mentioned in the FAQs, this is the most effective way to prevent deprotonation. A THP or Boc group is a good starting point.[9][10]
-
Low-Temperature Addition: Slowly add the Grignard reagent to the aldehyde solution at a low temperature (e.g., -78 °C to 0 °C) to favor the kinetic 1,2-addition product over side reactions.[1][12]
-
Use of Additives: In some cases, additives can modulate the reactivity of the Grignard reagent. For instance, cerium(III) chloride can be used to generate a less basic, more nucleophilic organocerium reagent (the Nozaki-Hiyama-Kishi reaction), which can suppress enolization.
-
Inverse Addition: Add the aldehyde solution slowly to the Grignard reagent. This can sometimes minimize side reactions where the Grignard reagent reacts with the starting material.
Protocol: N-H Protection with Boc Anhydride
-
Dissolve Substrate: In a round-bottom flask, dissolve the 4-bromo-pyrazole aldehyde (1.0 eq.) in a suitable solvent like THF or dichloromethane.
-
Add Base: Add a base such as triethylamine (1.2 eq.) and DMAP (0.1 eq.).
-
Add Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the mixture.
-
React: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Workup and Purify: Perform a standard aqueous workup and purify the N-Boc protected pyrazole aldehyde by column chromatography.
III. Summary of Optimized Reaction Conditions
The following table provides a starting point for optimizing your Grignard reaction with N-protected 4-bromo-pyrazole aldehydes.
| Parameter | Recommended Condition | Rationale |
| Grignard Formation | Halogen-Magnesium Exchange with iPrMgCl·LiCl | Milder, more reliable for heterocyclic substrates.[8] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvating power for both the substrate and the Grignard reagent.[3] |
| Temperature | -20 °C to 0 °C for addition | Balances reaction rate while minimizing side reactions. |
| Stoichiometry | 1.1 - 1.5 equivalents of Grignard reagent | A slight excess ensures complete consumption of the aldehyde. |
| Workup | Quench with saturated aqueous NH₄Cl at 0 °C | Mildly acidic quench to protonate the alkoxide without causing side reactions on the pyrazole ring.[12] |
By carefully considering the factors of substrate reactivity, reagent quality, and reaction conditions, you can successfully troubleshoot and optimize the Grignard reaction for your 4-bromo-pyrazole aldehyde system.
References
- ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?
- Journal of Chemical Education. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.
- ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- ResearchGate. (n.d.). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities.
- SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
-
ACS Omega. (2022, February 1). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[9][14] Addition and Oxidative Coupling Reactions. ACS Publications.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Read Chemistry. (2023, January 31). Side Reactions of Organometallic Reagents.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry.
- Reddit. (2022, August 6). Which method is the best to conduct the Grignard reaction?. r/OrganicChemistry.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- PubMed. (2010, October 15).
- PURE – TECNALIA CRIS. (n.d.). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- RSC Publishing. (n.d.). Reactions of 1-phenylpyrazol-4-ylmagnesium bromide. Part II.
- RSC Publishing. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
- Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- NIH. (n.d.).
- Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions.
- Semantic Scholar. (2015, March 4). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
- BenchChem. (n.d.). Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine.
- BenchChem. (n.d.). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
- Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents. (n.d.).
- Chemistry Stack Exchange. (2018, July 30).
- Master Organic Chemistry. (2016, January 19). Grignard Reactions: Practice Problems Involving Oxidation.
- Grignard Reagent Chemistry Questions with Solutions. (n.d.).
- PubMed. (2023, June 19). Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents.
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Suzuki Coupling for 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde
An advanced technical support guide for researchers, scientists, and drug development professionals.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde. As a Senior Application Scientist, this resource is designed to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
When a Suzuki coupling with this specific substrate fails, a systematic review of the core reaction components is essential. The pyrazole ring, substituted with both a halogen and an aldehyde, presents unique challenges.
-
Catalyst System (Palladium Source & Ligand): The oxidative addition of palladium to the C-Br bond at the C4 position of the pyrazole can be sluggish.[1] The C4 position is generally recognized as the least reactive position on the pyrazole ring.[2][3] Standard catalysts like Pd(PPh₃)₄ may be insufficient. The use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step and promote the subsequent reductive elimination.[4][5]
-
Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[6][7] However, the aldehyde group is sensitive to overly harsh basic conditions. Furthermore, an inappropriate base can promote side reactions like protodeboronation (hydrolysis of the boronic acid).[6][8]
-
Solvent and Temperature: Reagent solubility is a key factor; if your starting materials or base are not sufficiently soluble, the reaction will be slow or incomplete.[8][9] While higher temperatures can increase reaction rates, excessive heat can also lead to the degradation of the catalyst, boronic acid, or the desired product.[8]
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Inadequate degassing of the reaction mixture allows oxygen to oxidize the catalyst, leading to the formation of palladium black and promoting undesired homocoupling of the boronic acid.[8][10]
Q2: I'm observing a significant amount of the debrominated side product, 2-ethyl-2H-pyrazole-3-carbaldehyde. What causes this and how can I prevent it?
This side reaction is known as hydrodehalogenation. It is a common issue in palladium-catalyzed cross-couplings, particularly with heteroaryl halides.[11] For pyrazoles, bromo-derivatives have been shown to be superior to iodo-derivatives due to a reduced propensity for dehalogenation.[11][12]
Primary Causes & Solutions:
-
Source of Hydride: The hydride source can be trace water, solvent (like ethanol), or even the boronic acid itself under certain conditions.
-
Reaction Conditions: Harsh basic conditions or elevated temperatures can exacerbate this side reaction.
Troubleshooting Steps:
-
Switch to a Milder or Anhydrous Base: Instead of strong aqueous bases like NaOH or KOH, consider using anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][6] K₃PO₄ is often effective in anhydrous solvent systems like dioxane or toluene.[13]
-
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) to minimize water content.[8]
-
Optimize Temperature: Screen a lower temperature range (e.g., 80-100 °C). Excessive heat can promote catalyst degradation pathways that lead to hydrodehalogenation.[8]
-
Change the Boronic Acid Reagent: If protodeboronation is also suspected, switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt can mitigate both decomposition pathways.[5][10]
Q3: My main byproduct is the homocoupling of my boronic acid. How do I minimize this?
Homocoupling of boronic acids is typically promoted by the presence of oxygen and Pd(II) species.[10] It occurs when two boronic acid molecules couple together instead of with your bromo-pyrazole.
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Before adding the catalyst, ensure the solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the mixture for 15-20 minutes or by using a series of freeze-pump-thaw cycles.[8]
-
Use Palladium Pre-catalysts: Instead of using air-sensitive Pd(0) sources like Pd₂(dba)₃, consider using modern, air-stable Pd(II) pre-catalysts (e.g., XPhos Pd G3). These pre-catalysts are designed to generate the active Pd(0) species in a controlled manner in situ, which can minimize side reactions.[4]
-
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process to prevent oxygen from re-entering the system.[8]
Q4: How does the aldehyde group on my pyrazole affect the choice of reaction conditions?
The aldehyde is a moderately electron-withdrawing group and can be sensitive to certain reaction conditions.
-
Base Sensitivity: Aldehydes can undergo side reactions like aldol condensation or Cannizzaro reactions under strongly basic conditions, especially at high temperatures. Using milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is preferable to stronger bases like sodium hydroxide.[6]
-
Electronic Effects: The electron-withdrawing nature of the aldehyde can make the C-Br bond slightly more susceptible to oxidative addition compared to an unsubstituted pyrazole, which can be beneficial.
Optimization Workflow & Data
General Troubleshooting Workflow
The following diagram outlines a systematic approach to optimizing the Suzuki coupling when initial attempts fail.
Caption: Troubleshooting workflow for Suzuki coupling optimization.
Table 1: Recommended Starting Conditions for Screening
This table provides a set of starting points for optimizing the Suzuki coupling of this compound.
| Condition Set | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Rationale & Key Considerations |
| A (Aqueous) | Pd(OAc)₂ (2%) | SPhos (4%) | K₂CO₃ (2.5) | 1,4-Dioxane / H₂O (4:1) | 90-100 | A common, robust starting point. The aqueous conditions can facilitate the dissolution of the inorganic base. Monitor for aldehyde stability and protodeboronation.[14][15] |
| B (Anhydrous) | XPhos Pd G3 (2%) | (Internal to precatalyst) | K₃PO₄ (powdered) (3.0) | Toluene or CPME | 100-110 | Recommended if debromination or protodeboronation is observed.[8][13] Anhydrous conditions minimize competitive hydrolysis pathways. XPhos is excellent for electron-rich heteroaryl bromides.[4][12] |
| C (Mild) | Pd₂(dba)₃ (1.5%) | cataCXium® A (3.5%) | Cs₂CO₃ (2.0) | THF or 2-MeTHF | 80 | A milder condition set for highly sensitive substrates. Cesium carbonate is a strong but often more soluble base that can be effective at lower temperatures.[16] |
| D (Microwave) | Pyridine-Pyrazole/Pd(II) Complex (0.1-1%)[17][18] | (Internal to complex) | KOH (2.0) | EtOH / H₂O (1:1) | 120 | Microwave irradiation can significantly shorten reaction times and improve yields.[17][18] This specific catalyst type has shown high efficacy in aqueous media. Ideal for high-throughput screening. Monitor for potential product degradation. |
Detailed Experimental Protocol (Example)
This protocol is a general guide based on Condition Set B, which is often a successful starting point for challenging heteroaryl couplings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous Toluene or CPME (to make a ~0.1 M solution)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk tube, add a magnetic stir bar, the this compound, the arylboronic acid, and the finely powdered K₃PO₄.[4]
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing (Optional but Recommended): Bubble argon through the stirred reaction mixture for an additional 10-15 minutes.[8]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100-110 °C).
-
Monitoring: Stir the reaction for the specified time (e.g., 4-24 hours). The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.[8]
-
Workup: Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
References
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit. Available at: [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH). Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]
-
Screening of different bases for Suzuki coupling. ResearchGate. Available at: [Link]
-
Optimization of Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. Available at: [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde in Nucleophilic Additions
Introduction: 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde is a highly valuable bifunctional building block in modern synthetic chemistry, particularly in the development of pharmaceutical agents and agrochemicals. Its utility stems from two key reactive sites: the electrophilic aldehyde at the C3 position, and the C4-bromo substituent, which is amenable to cross-coupling reactions. However, this dual reactivity can also be a source of complexity during nucleophilic additions to the aldehyde. This guide provides in-depth troubleshooting advice and experimental protocols to help researchers anticipate, identify, and mitigate common side reactions, ensuring cleaner reaction profiles and higher yields of the desired products.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Reactivity
This section addresses common initial questions regarding the molecule's behavior.
Q1: What are the primary reactive sites on this compound?
A1: The molecule possesses two principal electrophilic centers. The most reactive site for nucleophilic attack is the aldehyde carbon . This is due to the high polarity of the carbon-oxygen double bond, which imparts a significant partial positive charge on the carbon atom, making it highly susceptible to attack by a wide range of nucleophiles.[1][2] The second site is the carbon atom bearing the bromine substituent (C4) . While less electrophilic than the aldehyde carbon, this site can undergo Nucleophilic Aromatic Substitution (SNAr) under specific conditions, particularly with soft, highly polarizable nucleophiles or under forcing conditions. The pyrazole ring itself activates this position for such substitutions.[3]
Q2: Why is this molecule prone to side reactions beyond simple aldehyde addition?
A2: The propensity for side reactions arises from the competition between the two electrophilic sites. The outcome of a reaction is a delicate balance of kinetics and thermodynamics, governed by the nature of the nucleophile, the solvent, the temperature, and the presence of any catalysts or additives. A strong, hard nucleophile (e.g., a Grignard reagent) will almost exclusively attack the hard electrophilic aldehyde carbon in a rapid, irreversible addition.[4] Conversely, a softer nucleophile (e.g., a thiolate) may favor the SNAr pathway, especially at elevated temperatures where the higher activation energy for substitution can be overcome.
Q3: How do different classes of nucleophiles affect the reaction outcome?
A3:
-
Hard Nucleophiles (High charge density, e.g., RMgX, RLi, LiAlH₄): These react almost exclusively at the aldehyde carbonyl. The reaction is fast, often irreversible, and kinetically controlled.[4]
-
Soft Nucleophiles (Polarizable, e.g., RSH, NaCN, NaN₃): These present the highest risk for competing SNAr reactions. Their polarizability allows for favorable interaction with the aromatic π-system of the pyrazole ring, facilitating substitution of the bromine atom.[5]
-
Neutral Nucleophiles (e.g., R-OH, R-NH₂): These are generally weaker nucleophiles and often require acid catalysis to activate the carbonyl group for addition.[6] Under these conditions, SNAr is typically not observed. However, under basic conditions (e.g., as alkoxides or amides), their reactivity profile shifts towards that of hard or soft nucleophiles depending on the specific species.
Part 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section is formatted to address specific experimental problems.
Problem 1: Low Yield of the Desired Alcohol Product with an Unidentified Byproduct
You perform a nucleophilic addition and, after workup, find a low yield of the expected secondary alcohol. TLC and NMR analysis show a significant, less polar byproduct.
-
Possible Cause: Competing Nucleophilic Aromatic Substitution (SNAr)
Causality: This is the most common and challenging side reaction. The electron-withdrawing nature of the pyrazole nitrogens and the adjacent formyl group activates the C4 position towards nucleophilic attack. If the nucleophile is sufficiently soft and the reaction temperature is high enough, a portion of the starting material will undergo substitution of the bromine atom instead of addition to the aldehyde. This is particularly prevalent with thiolates, cyanides, and azides.
Troubleshooting & Solutions:
-
Lower the Reaction Temperature: The SNAr pathway typically has a higher activation energy than aldehyde addition. Performing the reaction at low temperatures (-78 °C to 0 °C) will kinetically favor the desired addition reaction.
-
Change the Nucleophile's Counter-ion: If using a salt (e.g., NaCN), switching to a more tightly associated cation (e.g., KCN with a crown ether) can sometimes modulate reactivity, though this is highly system-dependent.
-
Protect the Aldehyde: In challenging cases, the aldehyde can be temporarily protected as an acetal. This deactivates the molecule towards addition, allowing for an SNAr reaction to be performed cleanly if desired. Following substitution, the acetal can be hydrolyzed to reveal the aldehyde.[7]
Visualizing the Competing Pathways
Caption: Competing reaction pathways for nucleophilic attack.
-
Problem 2: Significant Recovery of Starting Material and Formation of a Carboxylic Acid
The reaction is sluggish, and upon workup, you isolate unreacted starting material along with a new, highly polar compound identified as 4-bromo-2-ethyl-2H-pyrazole-3-carboxylic acid.
-
Possible Cause A: Cannizzaro-Type Disproportionation
Causality: This aldehyde lacks α-hydrogens, making it susceptible to the Cannizzaro reaction under strongly basic conditions (e.g., concentrated NaOH, KOH). In this disproportionation reaction, one molecule of the aldehyde is oxidized to a carboxylate, while a second molecule is reduced to an alcohol.[4] If your nucleophile is also a strong base, or if you use a strong base as an additive, this pathway can compete.
Troubleshooting & Solutions:
-
Avoid Strong Hydroxide Bases: If a base is required, use a non-nucleophilic, hindered base like lithium diisopropylamide (LDA) or a carbonate base (K₂CO₃), which are less likely to initiate the Cannizzaro reaction.
-
Use Aprotic Solvents: The Cannizzaro reaction is often facilitated by protic solvents like water or ethanol. Switching to THF, diethyl ether, or toluene can suppress this side reaction.
-
-
Possible Cause B: Air Oxidation
Causality: Aldehydes can be sensitive to atmospheric oxygen, especially under basic conditions, leading to the formation of the corresponding carboxylic acid. If the reaction is run open to the air for an extended period, this can become a significant issue.
Troubleshooting & Solutions:
-
Maintain an Inert Atmosphere: Always run reactions involving sensitive aldehydes under a blanket of nitrogen or argon.
-
Use Degassed Solvents: For very sensitive substrates, solvents should be degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Part 3: Recommended Experimental Protocols
Protocol 1: Clean Nucleophilic Addition of a Grignard Reagent
This protocol is optimized to favor addition and minimize side reactions.
Objective: To synthesize 1-(4-bromo-2-ethyl-2H-pyrazol-3-yl)ethanol.
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (3.0 M in Et₂O, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of dry nitrogen.
-
Dissolution: Dissolve the pyrazole carbaldehyde (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature ensures the Grignard addition is rapid and selective, preventing any potential side reactions.
-
Addition: Add the methylmagnesium bromide solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting aldehyde is consumed.
-
Quenching: While still cold, slowly add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the resulting alkoxide. Self-Validation: A gentle, controlled quench is crucial. A violent exotherm indicates poor temperature control.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diagnostic Test for SNAr Reactivity
This small-scale experiment helps determine the substrate's susceptibility to SNAr with a given nucleophile.
Objective: To test for the substitution of bromine by a thiolate nucleophile.
Procedure:
-
In a small vial, dissolve the pyrazole carbaldehyde (approx. 20 mg) in DMF (0.5 mL).
-
Add sodium thiophenoxide (1.5 eq).
-
Divide the solution into two separate vials.
-
Vial A: Keep at room temperature.
-
Vial B: Heat to 80 °C.
-
Monitor both reactions by LC-MS or TLC every 30 minutes for 2 hours.
-
Analysis: Compare the product distributions. If a new product consistent with the mass of the substituted compound appears, especially in Vial B, it confirms that the SNAr pathway is accessible under thermal conditions.
Data Interpretation Table
| Condition | Expected Major Product | Implication for Preparative Scale |
|---|---|---|
| Vial A (RT) | Starting Material / Desired Alcohol | SNAr is slow at room temperature. Low-temp addition is feasible. |
| Vial B (80 °C) | 4-(Phenylthio)-pyrazole Product | SNAr is a significant competing reaction. Strict temperature control is critical. |
Part 4: Workflow for Troubleshooting
Use this decision tree to diagnose unexpected results.
Caption: A logical workflow for diagnosing and solving common side reactions.
References
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245. [Link]
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry, 2nd ed. Oxford University Press.
-
Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link][4]
-
Chemistry LibreTexts. (2025). Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link][2]
-
Chemistry Steps. (n.d.). Nucleophilic Addition to Carbonyl Groups. [Link][1]
-
ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? [Link][3]
-
Kavale, M. S., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. Molecules, 27(22), 7809. [Link][5]
Sources
- 1. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
Technical Support Center: Optimizing Yield and Purity in the Synthesis of LPA Receptor Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Lysophosphatidic Acid (LPA) receptor antagonists. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and purification of these important therapeutic candidates. Drawing from established protocols and troubleshooting experience, this resource aims to enhance your experimental outcomes by focusing on the causality behind experimental choices and providing self-validating systems for robust and reproducible results.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: Synthesis
-
Optimizing Palladium-Catalyzed Cross-Coupling Reactions
-
Mastering Amide Bond Formation
-
-
Troubleshooting Guide: Purification & Analysis
-
Effective Purification Strategies
-
Ensuring High Purity: Analytical Techniques
-
-
LPA Receptor Signaling Pathways
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for LPA1 receptor antagonists?
A1: Many LPA1 receptor antagonists are built around a core scaffold that can be functionalized to achieve desired potency and pharmacokinetic properties. Common synthetic strategies often involve key steps such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to form biaryl or aryl-alkynyl structures, and amide bond formation to introduce key interacting moieties. For example, the synthesis of piperidine-based antagonists often involves the coupling of a substituted phenylacetic acid with a functionalized piperidine core.[1] The choice of route depends on the specific target molecule, but these core reactions are fundamental to many synthetic pathways.
Q2: My overall yield is consistently low. What are the first things I should check?
A2: Low overall yield is a multifaceted problem. Start by systematically evaluating each step of your synthesis.
-
Purity of Starting Materials: Impurities in your starting materials can poison catalysts and lead to unwanted side reactions. Verify the purity of your reagents using techniques like NMR or HPLC.
-
Reaction Conditions: Small deviations in temperature, reaction time, or atmosphere can have a significant impact. Ensure your reactions are conducted under an inert atmosphere (e.g., argon or nitrogen) if using oxygen-sensitive reagents or catalysts.
-
Reagent Stoichiometry: Incorrect stoichiometry can lead to incomplete reactions or the formation of byproducts. Carefully measure all reagents.
-
Purification Losses: Assess your purification methods. Are you losing a significant amount of product during extractions, chromatography, or recrystallization?
Q3: How do I choose the right analytical technique to assess the purity of my final compound?
A3: A combination of techniques is often best for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating your target compound from impurities, providing a quantitative measure of purity based on peak area.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the analyte itself.[2][3]
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of your compound and can help identify unknown impurities.[4]
For regulatory submissions, a combination of these methods is typically required to provide a complete picture of the compound's purity profile.
Troubleshooting Guide: Synthesis
Optimizing Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are workhorses in the synthesis of LPA receptor antagonists, frequently used to construct key C-C bonds. However, these reactions can be prone to issues that lead to low yields and impure products.
Q: I am attempting a Suzuki-Miyaura coupling between an aryl bromide and a boronic acid, but my yield is very low, and I see significant amounts of homocoupled boronic acid byproduct. What's going wrong?
A: This is a classic problem in Suzuki-Miyaura couplings. Here’s a systematic approach to troubleshooting:
Underlying Cause Analysis:
-
Decomposition of Boronic Acid: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form boroxines (cyclic trimers), especially in the presence of water and at elevated temperatures. This reduces the concentration of the active nucleophile.
-
Catalyst Inactivation: The palladium catalyst can be poisoned by impurities or precipitate out of the reaction mixture as palladium black, rendering it inactive.
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step and can be slow if the conditions are not optimal.
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid is often promoted by the presence of Pd(II) species and oxygen.[5]
Troubleshooting Protocol:
-
Reagent Quality Check:
-
Boronic Acid: Use fresh, high-purity boronic acid. If in doubt, recrystallize it. Consider using more stable boronic esters (e.g., pinacol esters).
-
Solvent and Base: Ensure your solvent is thoroughly degassed to remove oxygen. If using an aqueous base, degas the water as well. Ensure your base is of high quality and the correct strength for your specific reaction.
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Use freeze-pump-thaw cycles for solvents for the most rigorous oxygen removal.
-
Temperature Control: While some Suzuki couplings require heat, excessive temperatures can lead to reagent decomposition. Try running the reaction at a lower temperature for a longer period. Some reactions perform well at temperatures as high as 120°C, but this needs to be optimized for your specific substrates.[6]
-
Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. For electron-rich or sterically hindered aryl bromides, more advanced ligands like SPhos or other Buchwald ligands may be necessary to promote efficient oxidative addition and reductive elimination.
-
Table 1: Common Suzuki-Miyaura Coupling Conditions and Troubleshooting
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Catalyst | Pd(PPh₃)₄ | Switch to Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) | More active catalysts for challenging substrates. |
| Base | K₂CO₃, Na₂CO₃ | Try a stronger base like Cs₂CO₃ or K₃PO₄ | Can accelerate the transmetalation step. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Try THF/H₂O or DMF (anhydrous) | Solvent can significantly impact catalyst solubility and reactivity. |
| Additives | None | Add a phase-transfer catalyst (e.g., TBAB) | Can improve mixing and reaction rates in biphasic systems. |
Experimental Protocol: Optimizing a Sluggish Suzuki-Miyaura Reaction
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if necessary.
-
Add the degassed solvent system (e.g., toluene/water 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
If the reaction is slow or stalls, consider incrementally increasing the temperature or adding more catalyst.
Q: My Sonogashira coupling is producing a significant amount of a byproduct that I've identified as the homocoupled dimer of my terminal alkyne. How can I prevent this?
A: Alkyne homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen.[7]
Underlying Cause Analysis:
-
Oxygen Contamination: Oxygen promotes the oxidative dimerization of the terminal alkyne, a reaction catalyzed by the copper(I) species.[8]
-
High Copper Concentration: Excessive amounts of the copper(I) co-catalyst can accelerate the rate of homocoupling.[9]
Troubleshooting Protocol:
-
Rigorous Exclusion of Oxygen:
-
Thoroughly degas all solvents and reagents.
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Optimize Catalyst Loading:
-
Reduce Copper: Minimize the amount of copper(I) iodide used. In some cases, as little as 0.1-1 mol% is sufficient.
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[7]
-
-
Switch to a Copper-Free Protocol:
-
If homocoupling persists, the most effective solution is to switch to a copper-free Sonogashira protocol. Numerous methods have been developed that circumvent the issue of Glaser coupling.[9] These often require a different palladium catalyst and ligand system and may need a different base.
-
Workflow for Minimizing Homocoupling in Sonogashira Reactions
Caption: Troubleshooting workflow for Sonogashira homocoupling.
Mastering Amide Bond Formation
Amide bond formation is another critical step in the synthesis of many LPA receptor antagonists. While seemingly straightforward, this reaction can be plagued by side reactions, low conversion, and racemization.
Q: I'm coupling a carboxylic acid with a primary amine using a carbodiimide reagent (like DCC or EDC), but the reaction is incomplete, and I'm observing a significant amount of N-acylurea byproduct. What can I do?
A: Incomplete reaction and N-acylurea formation are common issues with carbodiimide coupling agents.
Underlying Cause Analysis:
-
N-Acylurea Formation: The O-acylisourea intermediate formed from the reaction of the carboxylic acid and the carbodiimide can rearrange to a stable N-acylurea, which is unreactive towards the amine. This is a common side reaction that consumes the activated acid.[10]
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the coupling reaction can be slow, allowing more time for side reactions to occur.
Troubleshooting Protocol:
-
Use of Additives:
-
The most common solution is to add a nucleophilic species that traps the O-acylisourea intermediate to form a more stable and reactive activated ester. Common additives include:
-
-
Choice of Coupling Reagent:
-
If problems persist, consider switching to a different class of coupling reagent.
-
Uronium/Aminium Reagents (e.g., HATU, HBTU): These reagents are highly efficient and generally lead to faster reaction times and fewer side reactions. However, they are more expensive.[13]
-
Phosphonium Reagents (e.g., BOP, PyBOP): Also very effective, particularly for sterically hindered couplings.
-
-
Table 2: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Pros | Cons |
| Carbodiimides | DCC, EDC | Inexpensive, readily available | N-acylurea formation, racemization risk |
| Uronium/Aminium | HATU, HBTU | High efficiency, fast reactions, low racemization | Expensive, potential for guanidinylation side product |
| Phosphonium | BOP, PyBOP | Excellent for hindered couplings, low racemization | Byproducts can be difficult to remove |
Experimental Protocol: Amide Coupling with EDC/HOBt
-
Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Cool the solution to 0 °C.
-
Add EDC (1.1 equiv) and stir for 15-30 minutes to pre-activate the acid.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with aqueous acid and base to remove unreacted starting materials and byproducts.
Q: I'm concerned about racemization of the stereocenter adjacent to the carboxylic acid during amide coupling. How can I minimize this?
A: Racemization is a significant concern, especially when coupling N-protected amino acids or chiral carboxylic acids.
Underlying Cause Analysis:
-
The activated carboxylic acid intermediate (e.g., O-acylisourea or active ester) can be deprotonated at the α-carbon, leading to racemization. The formation of an oxazolone intermediate is a common pathway for racemization.[13]
Troubleshooting Protocol:
-
Choice of Coupling Reagent and Additives:
-
Control of Reaction Conditions:
-
Temperature: Perform the coupling at low temperatures (e.g., starting at 0 °C or even -15 °C) to slow down the rate of racemization.
-
Base: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and use it in stoichiometric amounts. An excess of base can promote racemization.
-
Troubleshooting Guide: Purification & Analysis
Effective Purification Strategies
Q: My crude product is a complex mixture. What is the best general strategy for purification?
A: A multi-step approach is often necessary for complex mixtures.
Troubleshooting Protocol:
-
Aqueous Workup/Extraction:
-
This is the first line of defense to remove water-soluble impurities, unreacted acids or bases, and salts. Use acidic and basic washes to remove basic and acidic impurities, respectively. A final brine wash helps to remove residual water from the organic layer.
-
-
Crystallization/Recrystallization:
-
If your product is a solid, crystallization can be a very effective method for achieving high purity, as it selects for the desired molecular geometry.[14] Finding the right solvent system is key.
-
-
Flash Column Chromatography:
-
This is the most common purification technique for moderately non-polar to polar organic compounds. The choice of stationary phase (usually silica gel) and mobile phase is critical for good separation. Gradient elution (gradually increasing the polarity of the mobile phase) is often necessary for complex mixtures.
-
-
Preparative HPLC:
-
For difficult separations or to achieve very high purity, preparative HPLC is the method of choice. It offers much higher resolution than flash chromatography.[15]
-
Workflow for Purification of a Complex Crude Mixture
Caption: General purification workflow for LPA antagonists.
Ensuring High Purity: Analytical Techniques
Q: My HPLC analysis shows a single peak, but the ¹H NMR spectrum has some small, unidentifiable peaks. Is my compound pure?
A: Not necessarily. This highlights the importance of using orthogonal analytical techniques.
Underlying Cause Analysis:
-
HPLC Limitations: The impurity might co-elute with your main peak under the HPLC conditions used, or it may not have a chromophore that absorbs at the detection wavelength.[3]
-
NMR Sensitivity: NMR is very sensitive to impurities containing protons, even if they are present in small amounts.
Troubleshooting Protocol:
-
Optimize HPLC Method:
-
Change the mobile phase composition, gradient, or even the column chemistry to try and resolve the co-eluting peak.
-
Use a diode array detector (DAD) or a mass spectrometer (MS) as the detector to get more information about all eluting peaks.
-
-
NMR Analysis:
-
Acquire a 2D NMR spectrum (e.g., COSY, HSQC) to help identify the structure of the impurity.
-
Perform quantitative NMR (qNMR) to accurately determine the percentage of the impurity.
-
Best Practices for Purity Determination:
-
Always use at least two orthogonal methods (e.g., HPLC and qNMR) to confirm purity.
-
Ensure that the purity is ≥95% for compounds intended for biological testing to ensure that the observed activity is due to the target compound and not a highly potent impurity.[3]
LPA Receptor Signaling Pathways
LPA exerts its diverse biological effects by binding to at least six G protein-coupled receptors (GPCRs), designated LPA₁₋₆.[16] These receptors couple to various heterotrimeric G proteins, initiating downstream signaling cascades. Understanding these pathways is crucial for the rational design of selective antagonists.
Caption: LPA Receptor-G Protein Coupling and Downstream Signaling.
Table 3: LPA Receptor G Protein Selectivity [16]
| Receptor | Gαi/o | Gαq/11 | Gα12/13 | Gαs |
| LPA₁ | + | + | + | - |
| LPA₂ | + | + | + | - |
| LPA₃ | + | + | + | - |
| LPA₄ | + | + | + | + |
| LPA₅ | + | + | + | - |
| LPA₆ | - | - | + | - |
References
-
Qian, Y., et al. (2012). Discovery of highly selective and orally active lysophosphatidic acid receptor-1 antagonists with potent activity on human lung fibroblasts. Journal of Medicinal Chemistry, 55(17), 7956-7967. [Link]
-
Palmer, S. M., et al. (2018). A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis. American Journal of Respiratory and Critical Care Medicine, 198(11), 1373-1382. [Link]
-
Gill, A., et al. (2022). Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278. Toxicology and Applied Pharmacology, 435, 115842. [Link]
-
Kavirajan, N. (2017). DOT language — Beginner (Graph description language). Medium. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Kihara, Y., et al. (2016). G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling. International Journal of Molecular Sciences, 17(2), 229. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Lysophospholipid (LPA) receptors. [Link]
-
Dong, M. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 382-393. [Link]
-
Herr, D. R., et al. (2013). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research, 54(5), 1192-1207. [Link]
-
Palmer, S. M., et al. (2018). Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study. Arthritis & Rheumatology, 70(10), 1634-1642. [Link]
-
Kihara, Y., Maceyka, M., Spiegel, S., & Chun, J. (2014). Lysophospholipid receptor nomenclature review: IUPHAR Review 8. British Journal of Pharmacology, 171(15), 3575–3594. [Link]
-
Graphviz. (2015). Drawing graphs with dot. [Link]
-
Docta Complutense. (n.d.). DEVELOPMENT OF NEW TYPE 2 LYSOPHOSPHATIDIC ACID. [Link]
-
IUPHAR/MMV Guide to MALARIA PHARMACOLOGY. (n.d.). LPA₁ receptor. [Link]
-
Graphviz. (2024). DOT Language. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Programster's Blog. (2020). Creating Graphs With DOT Language. [Link]
-
Gill, A., et al. (2022). Mechanism of hepatobiliary toxicity of the LPA(1) antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278. Toxicology and Applied Pharmacology, 435, 115842. [Link]
-
Kwiecien, R. A., et al. (2022). LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis. Respiratory Research, 23(1), 72. [Link]
-
Fells, J. I., et al. (2009). Structure-based drug design identifies novel LPA3 antagonists. Bioorganic & Medicinal Chemistry, 17(21), 7457-7464. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
G. F. Pauli, et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
BioProcess International. (n.d.). Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification. [Link]
-
Norman, M. H., et al. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Journal of Medicinal Chemistry, 64(21), 15549-15581. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
Wikipedia. (n.d.). List of purification methods in chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
-
MDPI. (n.d.). Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. [Link]
-
Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6543–6555. [Link]
-
Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Organic & Biomolecular Chemistry, 21(13), 2744-2750. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysophospholipid (LPA) receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial structure-activity relationships of lysophosphatidic acid receptor antagonists: discovery of a high-affinity LPA1/LPA3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. graphviz.org [graphviz.org]
- 12. researchgate.net [researchgate.net]
- 13. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the formylation of N-ethyl-pyrazoles
Welcome to the technical support center for the formylation of N-ethyl-pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a formyl group onto the N-ethyl-pyrazole scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you overcome common challenges and achieve optimal results in your experiments.
This document is structured to provide rapid access to answers for common issues through a Frequently Asked Questions (FAQs) section, followed by in-depth troubleshooting guides. We will explore the nuances of the Vilsmeier-Haack reaction, the most prevalent method for this transformation, and discuss the Duff reaction as a viable alternative.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns regarding the formylation of N-ethyl-pyrazoles.
Q1: My N-ethyl-pyrazole is not undergoing formylation under Vilsmeier-Haack conditions. What is the most likely reason?
A1: The most common reason for a failed formylation is the deactivation of the pyrazole ring. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the pyrazole ring. If your N-ethyl-pyrazole has strong electron-withdrawing groups (EWGs) directly attached to the ring, this can significantly decrease its reactivity towards the electrophilic Vilsmeier reagent. Additionally, ensure that your starting material is pure and your reagents, particularly phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are anhydrous, as moisture can quench the Vilsmeier reagent.
Q2: At which position on the N-ethyl-pyrazole ring should I expect formylation to occur?
A2: For N-substituted pyrazoles, electrophilic substitution, such as the Vilsmeier-Haack formylation, overwhelmingly occurs at the C4 position.[1] The two nitrogen atoms in the pyrazole ring reduce the electron density at the C3 and C5 positions, making the C4 position the most electron-rich and, therefore, the most susceptible to electrophilic attack.
Q3: I am observing a side product with a mass corresponding to a chlorinated pyrazole. What is happening?
A3: This is a known side reaction, especially if your pyrazole substrate contains a hydroxyl group or a methoxyethoxy group.[1] The Vilsmeier reagent (or excess POCl₃) can act as a chlorinating agent, replacing the hydroxyl group with a chlorine atom. To avoid this, if the hydroxyl group is not the intended reaction site, it should be protected prior to the formylation reaction.
Q4: Is the Vilsmeier-Haack reaction the only option for formylating N-ethyl-pyrazoles?
A4: While the Vilsmeier-Haack reaction is the most common and often highest-yielding method, the Duff reaction presents a milder alternative.[2][3] The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium and can be advantageous for substrates that are sensitive to the harsh conditions of the Vilsmeier-Haack reaction. However, the Duff reaction typically requires higher temperatures and longer reaction times and may result in lower yields.[2]
Method Selection: Vilsmeier-Haack vs. Duff Reaction
Choosing the right formylation method is critical for success. The following decision tree and comparative table will guide your selection process.
Caption: Decision tree for selecting a formylation method.
Comparative Data of Formylation Methods
| Feature | Vilsmeier-Haack Reaction | Duff Reaction |
| Reagents | POCl₃ (or other halide), DMF | Hexamethylenetetramine (HMTA), acid (e.g., TFA, glycerol/boric acid) |
| Typical Yields | Moderate to Excellent (50-90%) | Low to Moderate (20-60%) |
| Reaction Conditions | 0°C to 120°C, 2-24 hours | 100-160°C, >12 hours |
| Substrate Scope | Good for electron-rich and neutral pyrazoles | Best for electron-rich pyrazoles (phenolic-like) |
| Limitations | Harsh, acidic conditions; sensitive functional groups may react | High temperatures, long reaction times, often lower yields |
| Key Advantage | Higher efficiency and broader applicability | Milder conditions for sensitive substrates |
Detailed Experimental Protocols
Here are step-by-step methodologies for the two primary formylation reactions.
Protocol 1: Vilsmeier-Haack Formylation of N-Ethyl-Pyrazole
This protocol is a generalized procedure and may require optimization based on the specific substituents on your pyrazole ring.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (4 equivalents).
-
Cool the flask to 0°C using an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise with vigorous stirring.[1]
-
Causality: The reaction between DMF and POCl₃ is exothermic and forms the electrophilic chloroiminium ion (Vilsmeier reagent). Cooling is crucial to control the reaction rate and prevent degradation of the reagent.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes until a viscous, white solid or liquid forms.
2. Formylation Reaction:
-
Dissolve the N-ethyl-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at room temperature.
-
Heat the reaction mixture to 70-80°C and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Causality: Heating provides the necessary activation energy for the electrophilic attack of the Vilsmeier reagent on the electron-rich C4 position of the pyrazole ring.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice or into ice-cold water.
-
Basify the aqueous solution to a pH > 10 using a saturated solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[1] This step hydrolyzes the iminium intermediate to the aldehyde.
-
Stir the mixture until the hydrolysis is complete. A precipitate of the crude product may form.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent.[1][4]
Protocol 2: Duff Reaction for N-Ethyl-Pyrazole Formylation
This method is suitable for substrates that may not tolerate the Vilsmeier-Haack conditions.
1. Reaction Setup:
-
In a round-bottom flask, combine the N-ethyl-pyrazole (1 equivalent), hexamethylenetetramine (HMTA, 2-4 equivalents), and an acidic medium such as trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid.[2][3]
-
Causality: HMTA serves as the source of the formyl group, and the acidic medium facilitates the generation of the electrophilic species.
2. Reaction Execution:
-
Heat the mixture to reflux (typically between 100-160°C) for 12-24 hours.[2] The reaction progress should be monitored by TLC.
-
Causality: The high temperature is necessary to promote the decomposition of HMTA and the subsequent electrophilic attack on the pyrazole ring.
3. Work-up and Purification:
-
After cooling, pour the reaction mixture into a beaker with ice and water.
-
Acidify the mixture with dilute sulfuric acid and then steam distill to isolate the aldehyde.
-
Alternatively, the product can be extracted with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by column chromatography or recrystallization.[2]
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you might encounter.
Q: My Vilsmeier-Haack reaction is sluggish or incomplete, even with an electron-neutral pyrazole. What can I do? A:
-
Increase Reagent Stoichiometry: An excess of the Vilsmeier reagent (up to 10 equivalents) can sometimes drive the reaction to completion, especially for less reactive substrates.[1]
-
Increase Temperature: If the reaction is slow at 70-80°C, consider increasing the temperature to 100-120°C. However, be aware that this may also increase the formation of side products.
-
Check Reagent Quality: Ensure that the DMF and POCl₃ are anhydrous. The Vilsmeier reagent is highly sensitive to moisture. Use freshly opened bottles or distill the reagents before use.
Q: My reaction mixture turned dark brown or black during heating. Is the reaction failing? A:
-
Potential Decomposition: Dark coloration can indicate decomposition of the starting material or product under the strong acidic and high-temperature conditions.
-
Reduce Reaction Time/Temperature: Try running the reaction at a lower temperature for a longer duration.
-
Consider the Duff Reaction: If your substrate is prone to decomposition, the milder conditions of the Duff reaction may be more suitable, even if it results in a lower yield.
Q: I am getting poor regioselectivity, with formylation occurring at other positions besides C4. A:
-
Verify Starting Material: Ensure your starting N-ethyl-pyrazole is correctly synthesized and that there are no isomeric impurities. The N-ethyl group directs formylation to the C4 position.
-
Steric Hindrance: If you have very bulky substituents at the C3 or C5 positions, this could potentially hinder the approach of the Vilsmeier reagent to the C4 position, although this is uncommon.
-
Reaction Conditions: Extreme temperatures could potentially lead to side reactions or isomerization, though formylation at C4 is electronically highly favored.
Q: The work-up is difficult, and I'm getting a low yield of extracted product. A:
-
Ensure Complete Hydrolysis: The hydrolysis of the iminium intermediate can be slow. Ensure the pH is sufficiently basic (pH > 10) and allow adequate time for stirring after basification.
-
Emulsion Formation: If an emulsion forms during extraction, adding more brine can help to break it.
-
Product Solubility: Your formylated pyrazole might have some water solubility. Try performing multiple extractions with your organic solvent to maximize recovery.
Visualizing the Key Mechanism: The Vilsmeier-Haack Reaction
Understanding the mechanism is key to troubleshooting. Here is a simplified representation of the Vilsmeier-Haack formylation of an N-ethyl-pyrazole.
Caption: Mechanism of the Vilsmeier-Haack reaction on N-ethyl-pyrazole.
Conclusion
The formylation of N-ethyl-pyrazoles is a critical transformation for the synthesis of many valuable compounds. While challenges can arise, a systematic approach based on a solid understanding of the reaction mechanisms and the influence of reaction parameters will lead to successful outcomes. This guide provides the foundational knowledge and practical advice to troubleshoot your experiments effectively. Should you require further assistance, please do not hesitate to reach out to our technical support team.
References
-
Baranauskiene, L., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1485. Available at: [Link]
-
de Oliveira, C. H. A., et al. (2012). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Synthetic Communications, 42(11), 1633-1639. Available at: [Link]
-
Wikipedia. (n.d.). Duff reaction. Available at: [Link]
-
Arbacˇiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. Available at: [Link]
-
Neshan, F. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(1), 65-74. Available at: [Link]
-
Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7- phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactions. International Journal of ChemTech Research, 5(4), 187-194. Available at: [Link]
Sources
Stability of "4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde" under various reaction conditions
Welcome to the technical support center for "4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde" (CAS No. 1001519-37-4).[1][2] This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document offers insights into its stability under various reaction conditions, helping you to anticipate potential challenges and optimize your synthetic routes.
While specific stability data for "this compound" is not extensively published, this guide extrapolates from the known chemistry of structurally similar compounds, such as pyrazole-carbaldehydes, brominated pyrazoles, and N-alkylated pyrazoles, to provide a robust framework for its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on general handling procedures for halogenated heterocyclic aldehydes, it is recommended to store the compound in a refrigerator at 2-8°C under an inert atmosphere.[1] This minimizes potential degradation from atmospheric moisture and oxygen. Long-term storage at room temperature is not advised due to the potential for slow decomposition.
Q2: Is this compound sensitive to air or moisture?
A2: While specific data is unavailable, aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid. The electron-withdrawing nature of the pyrazole ring and the bromo substituent may offer some stability, but it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Moisture can lead to the formation of hydrates, which may affect reactivity in subsequent steps.
Q3: What is the expected reactivity of the aldehyde group in this molecule?
A3: The aldehyde group on the pyrazole ring is expected to undergo typical aldehyde reactions, such as reductive amination, Wittig reactions, and condensation reactions.[3][4][5] However, the electronic properties of the substituted pyrazole ring may influence its reactivity compared to simple aliphatic or aromatic aldehydes.
Q4: How does the bromo substituent affect the stability and reactivity of the molecule?
A4: The bromo substituent at the 4-position of the pyrazole ring is generally stable.[6] It can, however, participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) if desired. Under strongly reductive conditions, dehalogenation may occur.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with "this compound".
Issue 1: Low Yield or No Reaction in a Nucleophilic Addition/Condensation Reaction
Potential Cause:
-
Steric Hindrance: The N-ethyl group and the 4-bromo substituent may create some steric hindrance around the aldehyde, slowing down the reaction rate compared to less substituted aldehydes.
-
Reduced Electrophilicity: The pyrazole ring is electron-rich, which can reduce the electrophilicity of the aldehyde carbon, making it less reactive towards nucleophiles.
-
Degradation of Starting Material: Improper storage or handling may have led to the degradation of the aldehyde.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Protocols:
-
Verification of Starting Material: Before starting your reaction, it is crucial to verify the purity of your "this compound" by NMR or LC-MS to ensure it has not degraded during storage.
-
Reaction Optimization:
-
Temperature: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction closely for any signs of decomposition.
-
Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., MgBr₂, ZnCl₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) can help to activate the aldehyde.[7][8]
-
Solvent: Consider switching to a higher-boiling point solvent if an increase in temperature is required. Ensure the solvent is anhydrous.
-
Issue 2: Formation of Unexpected Byproducts
Potential Cause:
-
Side Reactions of the Pyrazole Ring: Under certain conditions, the pyrazole ring itself can undergo reactions. Strong bases can lead to deprotonation and potentially ring-opening.[9]
-
Reaction at the Bromo Position: If using organometallic reagents or strong reducing agents, reaction at the C-Br bond may occur.
-
Self-Condensation: Under basic conditions, aldehydes can undergo self-condensation reactions (e.g., aldol condensation).
Byproduct Analysis and Mitigation:
| Observed Byproduct | Potential Cause | Suggested Mitigation |
| Carboxylic Acid | Oxidation of the aldehyde | Handle starting material and reaction under an inert atmosphere. Use freshly distilled, anhydrous solvents. |
| Debrominated Aldehyde | Reductive dehalogenation | Avoid strong reducing agents (e.g., H₂/Pd-C). If reduction of the aldehyde is desired, consider milder reagents like NaBH₄. |
| Polymeric Material | Self-condensation | Perform the reaction under neutral or slightly acidic conditions. Add the nucleophile to the aldehyde solution slowly to maintain a low concentration of the aldehyde. |
Issue 3: Instability under Acidic or Basic Conditions
Acidic Conditions:
The N-ethyl pyrazole moiety is generally stable under moderately acidic conditions. However, strongly acidic conditions, especially at elevated temperatures, could potentially lead to cleavage of the N-ethyl group or other unforeseen decompositions. A new method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate electrophiles and a Brønsted acid catalyst.[7][8]
Basic Conditions:
The pyrazole ring system is susceptible to degradation under strongly basic conditions.[9] The aldehyde group can also undergo side reactions in the presence of strong bases. It is advisable to use mild bases (e.g., K₂CO₃, Et₃N) whenever possible and to keep reaction temperatures low.
Stability Overview:
Caption: Summary of stability under various conditions.
References
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
ResearchGate. (2011). ChemInform Abstract: Pyrazole-3(4)-carbaldehyde: Synthesis, Reactions and Biological Activity. [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
-
ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. [Link]
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole carbaldehydes. [Link]
-
Beilstein Journals. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
MDPI. (n.d.). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. [Link]
-
ResearchGate. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
International Journal of Chemical Sciences. (n.d.). Stability Constants of Some Biologically Important Pyrazoles and Their Ni2. [Link]
-
ResearchGate. (2021). (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Link]
-
PubChemLite. (n.d.). 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde. [Link]
-
National Institutes of Health. (n.d.). 4-Bromopyrazole. [Link]
-
ACS Publications. (2018). Halogenation through Deoxygenation of Alcohols and Aldehydes. [Link]
-
ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. [Link]
-
Chemistry LibreTexts. (2015). 18.3: Halogenation of Aldehydes and Ketones. [Link]
-
Royal Society of Chemistry. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]
-
ResearchGate. (n.d.). (PDF) Organocatalytic Acetalization of Aldehydes Utilizing N-Heterocyclic Iod(az)olium Salts as the Halogen-Bonding Catalysts. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-BROMO-2-ETHYL-2 H-PYRAZOLE-3-CARBALDEHYDE CAS#: 1001519-37-4 [amp.chemicalbook.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. [PDF] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: By-product Analysis in Reactions Involving 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde (CAS 1001519-37-4).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of by-products in reactions involving this versatile heterocyclic aldehyde. Our goal is to equip you with the expertise to anticipate and solve common experimental challenges, ensuring the integrity and efficiency of your synthetic workflows.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve issues related to by-product formation.
Q1: I'm performing a reaction with a nucleophile (e.g., Grignard reagent, Wittig ylide) and observing a new, more polar spot on my TLC plate with a significantly lower Rf value than the starting aldehyde. What is this by-product?
A1: The likely identity of this polar by-product is the corresponding alcohol, (4-Bromo-2-ethyl-2H-pyrazol-3-yl)methanol. This occurs due to the reduction of the aldehyde .
-
Causality:
-
Reductive Quench: If your reaction work-up involves a reductive quenching agent (e.g., sodium borohydride) to neutralize excess reagents, it will also reduce any unreacted starting aldehyde.
-
Hydride Transfer: Some organometallic reagents or their impurities can act as hydride donors, leading to reduction as a side reaction.
-
Moisture: Trace moisture can decompose some nucleophilic reagents, releasing species that may facilitate reduction.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents to minimize side reactions.
-
Use a Non-Reductive Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a weak acid instead of a hydride-based reagent.
-
Monitor Reagent Quality: Use high-purity, freshly titrated organometallic reagents to avoid impurities that may cause reduction.
-
Q2: My final product's NMR and Mass Spectrometry data show a species that is ~79 Da lighter than expected, and the characteristic isotopic pattern for bromine is absent. What is happening?
A2: This is a clear indication of debromination , resulting in the formation of 2-Ethyl-2H-pyrazole-3-carbaldehyde or its downstream derivatives. The C4-bromo substituent on the pyrazole ring can be labile under certain conditions.
-
Causality:
-
Catalytic Hydrogenation: If you are performing a reaction that involves a palladium catalyst and a hydrogen source (e.g., Pd/C with H₂ gas, or transfer hydrogenation conditions), you can inadvertently cause hydrodebromination.
-
Strong Organometallic Reagents: Reagents like n-butyllithium or t-butyllithium at non-cryogenic temperatures can initiate lithium-halogen exchange, which upon aqueous work-up, leads to the protonated (debrominated) product.
-
Radical Reactions: Some reaction conditions, particularly those involving radical initiators or high temperatures, can induce homolytic cleavage of the C-Br bond.
-
-
Troubleshooting Steps:
-
Avoid Reductive Conditions: If the bromine atom is essential for subsequent steps, avoid catalytic hydrogenation.
-
Control Temperature: When using organolithium reagents, maintain cryogenic temperatures (e.g., -78 °C) to favor the desired reaction over lithium-halogen exchange.
-
Protect the Bromine: In multi-step syntheses, consider carrying out reactions sensitive to the C-Br bond before introducing it, or use milder reagents.
-
Q3: I'm attempting a base-catalyzed condensation, but my reaction mixture is turning dark brown, and I'm isolating a complex mixture of products with very low yield of the desired compound. What are the likely side reactions?
A3: The use of strong bases with aldehydes can trigger several undesirable side reactions, leading to complex product mixtures and polymerization.
-
Causality:
-
Self-Condensation/Polymerization: Under strong basic conditions, aldehydes can undergo aldol-type self-condensation, leading to oligomeric or polymeric materials, which are often highly colored.
-
Cannizzaro-type Disproportionation: In the absence of an enolizable proton on the alpha-carbon (which is the case for this pyrazole aldehyde), a strong base can induce a disproportionation reaction where two molecules of the aldehyde react to form one molecule of the corresponding alcohol and one of the carboxylic acid (4-Bromo-2-ethyl-2H-pyrazole-3-carboxylic acid).
-
Ring Instability: While the pyrazole ring is generally stable, very strong bases can deprotonate the C3 position, potentially leading to ring-opening or decomposition pathways.[3]
-
-
Troubleshooting Steps:
-
Use a Milder Base: Switch to a weaker organic base like triethylamine (TEA), diisopropylethylamine (DIPEA), or piperidine for condensation reactions.
-
Control Stoichiometry: Use only a catalytic amount of base whenever possible.
-
Lower the Temperature: Running the reaction at a lower temperature can often suppress these side reactions.[4][5]
-
Q4: During a Suzuki or other palladium-catalyzed cross-coupling reaction at the C4-bromo position, I'm observing a significant by-product that is more polar and has a mass corresponding to the starting material +16 Da. What is this?
A4: This by-product is almost certainly the carboxylic acid (4-Bromo-2-ethyl-2H-pyrazole-3-carboxylic acid), formed by the oxidation of the aldehyde group.
-
Causality:
-
Air Oxidation: Aldehydes are susceptible to oxidation, especially at elevated temperatures and under basic conditions, both of which are common in cross-coupling reactions.[3] Inadequate degassing of the reaction mixture allows oxygen from the air to act as the oxidant.
-
Peroxide Impurities: Solvents like THF or dioxane can form explosive peroxides upon storage, which are potent oxidizing agents.
-
-
Troubleshooting Steps:
-
Protect the Aldehyde: Before performing the cross-coupling, protect the aldehyde as an acetal (e.g., dimethyl or diethyl acetal). It is stable to the reaction conditions and can be easily deprotected with mild acid afterward.
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for an extended period) to remove dissolved oxygen.
-
Use Fresh Solvents: Always use freshly distilled or peroxide-free solvents.
-
Frequently Asked Questions (FAQs)
Q: How stable is this compound under standard storage conditions? A: Like many aldehydes, this compound is susceptible to slow air oxidation to the corresponding carboxylic acid over time. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated at 2-8°C.
Q: What are the most reactive sites on the molecule for synthetic transformations? A: The molecule offers several handles for chemical modification:
-
The Aldehyde Group: This is the most electrophilic site, readily undergoing nucleophilic addition, condensation reactions (e.g., Wittig, Knoevenagel), reductive amination, and oxidation/reduction.
-
The C4-Bromo Substituent: This site is ideal for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds.
-
The Pyrazole Ring: The ring itself is aromatic and generally stable. The N2-position is basic and can react with electrophiles.[3]
Q: Can I perform reactions on the pyrazole ring without affecting the aldehyde or bromo groups? A: This is challenging but possible. Electrophilic substitution on the pyrazole ring is difficult due to the electron-withdrawing nature of the existing substituents. Reactions targeting the N2-position are unlikely as it is already alkylated. Most transformations will likely involve the aldehyde or the bromo group. If ring modification is necessary, it is often best achieved during the synthesis of the pyrazole core itself.[6]
Workflow: By-product Identification in a Knoevenagel Condensation
This protocol outlines a standard procedure and highlights key checkpoints for by-product analysis.
Objective: Synthesize 2-((4-Bromo-2-ethyl-2H-pyrazol-3-yl)methylene)malononitrile and identify potential by-products.
Protocol:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), malononitrile (1.1 eq), and anhydrous ethanol.
-
Reagent Addition: Add a catalytic amount of piperidine (0.1 eq) dropwise at room temperature.
-
Reaction Monitoring (Checkpoint 1):
-
After 1 hour, take an aliquot of the reaction mixture.
-
Run a TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Expected Result: You should see a new, higher Rf spot for the product and the diminishing spot of the starting aldehyde.
-
Troubleshooting: If multiple new spots appear, or the reaction mixture darkens significantly, it may indicate decomposition or self-condensation. Consider lowering the temperature.
-
-
Work-up: Once the starting material is consumed (2-4 hours), concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water to remove the catalyst. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Crude Analysis (Checkpoint 2):
-
Before purification, analyze a small sample of the crude residue by Liquid Chromatography-Mass Spectrometry (LC-MS) .
-
Expected Result: The major peak should correspond to the mass of the desired product.
-
By-product Hunt: Look for masses corresponding to potential by-products listed in the table below (e.g., oxidized, reduced, or debrominated species). This provides a preliminary identification of impurities.
-
-
Purification: Purify the crude product using flash column chromatography.
-
Final Analysis: Obtain an ¹H NMR spectrum of the purified product to confirm its structure and purity. Check for the absence of aldehyde protons (~9-10 ppm) and the presence of the new vinylic proton.
Summary of Potential By-products
| By-product Name | Structure | Molecular Weight ( g/mol ) | Likely Cause | Mitigation Strategy |
| Oxidation Product | 4-Bromo-2-ethyl-2H-pyrazole-3-carboxylic acid | 219.03 | Air oxidation, especially under basic/heated conditions. | Protect the aldehyde as an acetal; run reactions under an inert atmosphere. |
| Reduction Product | (4-Bromo-2-ethyl-2H-pyrazol-3-yl)methanol | 205.05 | Use of strong reducing agents; reductive work-up. | Use mild reducing agents; employ non-reductive quenching methods (e.g., NH₄Cl). |
| Debromination Product | 2-Ethyl-2H-pyrazole-3-carbaldehyde | 124.14 | Catalytic hydrogenation; lithium-halogen exchange with strong organometallics. | Avoid Pd/H₂ conditions; maintain cryogenic temperatures with organolithiums. |
| Cannizzaro Products | Carboxylic acid and Alcohol (as above) | 219.03 & 205.05 | Reaction with strong, non-nucleophilic bases (e.g., NaOH, KOH). | Use milder, non-hydroxide bases (e.g., TEA, DIPEA, K₂CO₃). |
Visualizing Reaction Pathways
The following diagram illustrates the intended Knoevenagel condensation pathway alongside common side reactions leading to the formation of key by-products.
Caption: Reaction pathways for this compound.
References
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ResearchGate. (2025). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines.
- ACS Publications. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters.
- National Institutes of Health. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems.
- ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Pharmaffiliates. (n.d.). This compound.
- ChemicalBook. (n.d.). 4-bromo-2-ethyl-2 h-pyrazole-3-carbaldehyde.
- National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Asian Journal of Pharmaceutical and Clinical Research. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
- ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-BROMO-2-ETHYL-2 H-PYRAZOLE-3-CARBALDEHYDE CAS#: 1001519-37-4 [amp.chemicalbook.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refinement of Work-up Procedures for Reactions with Pyrazole-Based Reagents
Welcome to the Technical Support Center for pyrazole-based reaction work-ups. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often nuanced challenges encountered during the purification of pyrazole-containing compounds. Pyrazoles, with their unique electronic properties and basic nitrogen atoms, require carefully considered work-up and purification strategies. This resource provides in-depth, evidence-based solutions to frequently encountered problems in a practical question-and-answer format.
Section 1: Fundamental Principles of Pyrazole Purification
This section covers the core concepts that underpin the successful isolation of pyrazole derivatives. Understanding these principles is key to troubleshooting unexpected results.
Q1: Why is my pyrazole derivative proving difficult to purify with standard extraction and chromatography techniques?
A1: The purification challenges with pyrazole derivatives often stem from their inherent basicity and potential for hydrogen bonding. The basicity of the pyrazole ring (pKa of the conjugate acid is approximately 2.5 for the parent pyrazole) means that the compound's solubility can be highly pH-dependent.[1] During standard silica gel chromatography, the acidic nature of the silica can lead to strong adsorption of the basic pyrazole, resulting in peak tailing, low recovery, or the compound failing to elute. Furthermore, the presence of two nitrogen atoms allows for complex hydrogen bonding interactions, which can influence solubility and chromatographic behavior.
Section 2: Troubleshooting Liquid-Liquid Extractions
Liquid-liquid extraction is a cornerstone of reaction work-up, but pyrazoles can present unique challenges.
Q2: I've performed an aqueous work-up, and I suspect my pyrazole product is partially or completely lost to the aqueous layer. How can I confirm this and recover my product?
A2: This is a common issue, especially if the aqueous phase is acidic or if the pyrazole has polar substituents that increase its water solubility.
Root Cause Analysis: The pyrazole nitrogen atom can be protonated by an acidic aqueous phase (e.g., from quenching with an acid or using an acidic wash), forming a water-soluble pyrazolium salt.
Troubleshooting Workflow:
Caption: Decision workflow for recovering pyrazole product from an aqueous layer.
Detailed Protocol: Product Recovery from Aqueous Layer
-
pH Measurement: Use pH paper or a calibrated pH meter to check the pH of the aqueous layer from your extraction.
-
Basification: If the pH is acidic, cool the aqueous layer in an ice bath and slowly add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring until the pH is between 8 and 10. Be cautious as CO₂ evolution may cause frothing.
-
Re-extraction: Transfer the basified aqueous layer to a separatory funnel and extract three times with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine and Dry: Combine all organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Q3: I'm consistently getting a stubborn emulsion during the work-up of my pyrazole synthesis. How can I break it?
A3: Emulsions are common in reactions that produce amphiphilic byproducts or when using certain solvents.[2][3]
Immediate Solutions to Break Emulsions:
| Technique | Principle |
| Addition of Brine | Increases the ionic strength of the aqueous phase, forcing the separation of the organic and aqueous layers.[2] |
| Gentle Swirling | Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of fine droplets.[2] |
| Filtration | Pass the entire mixture through a pad of Celite® or glass wool to physically disrupt the emulsion.[4] |
| Centrifugation | If the volume is manageable, centrifuging the mixture can force the separation of the layers.[2] |
Section 3: Advanced Purification Strategies
When standard methods are insufficient, these advanced techniques can provide a path to a pure product.
Q4: My pyrazole derivative is contaminated with a very polar byproduct, and they co-elute on silica gel. What are my options?
A4: This is an ideal scenario for employing an acid-base extraction strategy, specifically by forming an acid addition salt of your pyrazole.[5] This technique leverages the basicity of your product to selectively move it between organic and aqueous phases, leaving non-basic impurities behind.
The Principle of Acid Addition Salt Formation: By treating the crude product mixture with an acid, the basic pyrazole is protonated to form a salt. This salt often has drastically different solubility properties than the freebase form, allowing for separation. A common approach is to form a salt that is soluble in an aqueous phase or one that will precipitate from an organic solvent.[5]
Workflow for Purification via Acid Addition Salt Formation:
Caption: Workflow for purification of a pyrazole via acid-base extraction.
Detailed Protocol: Purification via HCl Salt Formation and Liberation
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid. The basic pyrazole will move into the aqueous layer as its hydrochloride salt. Repeat the acid wash two to three times.
-
Separation of Impurities: The organic layer now contains non-basic impurities. This layer can be discarded (after confirming no product remains by TLC).
-
Liberation of Freebase: Cool the combined aqueous layers in an ice bath and slowly basify with 1M sodium hydroxide or saturated sodium bicarbonate until the pH is >8. The pyrazole hydrochloride will be neutralized back to its freebase form, which may precipitate or can be extracted.
-
Final Extraction: Extract the basified aqueous layer three times with a fresh portion of organic solvent.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified pyrazole.
Q5: I need to remove unreacted hydrazine from my reaction mixture. What is the most effective way to do this?
A5: Hydrazine and its derivatives are basic and water-soluble, which allows for their removal through an acidic wash.
Procedure: During the work-up, wash the organic layer containing your product with a dilute acid solution (e.g., 0.1M to 1M HCl or saturated ammonium chloride solution). The hydrazine will be protonated to form a water-soluble salt and will be removed in the aqueous layer.[6] Multiple washes may be necessary. For reactions where the product is also acid-sensitive, careful pH control is necessary. In some cases, excess hydrazine can be removed by co-evaporation with a high-boiling solvent or by high vacuum, but this is less efficient and can be hazardous.[7]
Section 4: Chromatography of Pyrazole Derivatives
Q6: My pyrazole compound streaks badly on a silica gel column. How can I improve the chromatography?
A6: Streaking (tailing) of basic compounds like pyrazoles on silica gel is a common problem due to strong interactions with the acidic silanol groups on the silica surface.
Solutions to Improve Chromatography:
| Method | Description |
| Addition of a Basic Modifier | Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent. This deactivates the acidic sites on the silica gel, leading to sharper peaks.[8] |
| Use of Neutral or Basic Alumina | For very basic compounds, consider using neutral or basic alumina as the stationary phase instead of silica gel.[8] |
| Reversed-Phase Chromatography | If the compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18) can be an effective alternative. |
Section 5: Crystallization and Final Product Handling
Q7: I am trying to crystallize my pyrazole product, but it keeps oiling out. What can I do?
A7: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, and it separates as a liquid phase upon cooling before it can form an ordered crystal lattice.
Troubleshooting Crystallization:
-
Use a more dilute solution: Ensure you are using enough solvent to keep the compound fully dissolved at the boiling point.
-
Slow cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling often promotes oiling.
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the solvent system: Experiment with different solvent systems. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, or isopropanol.[8]
Pro-Tip: Crystallization as an Acid Addition Salt If your pyrazole freebase is an oil or difficult to crystallize, converting it to an acid addition salt (e.g., hydrochloride or oxalate) can yield a highly crystalline solid that is much easier to purify by recrystallization.[5]
Protocol: Crystallization of a Pyrazole Hydrochloride Salt
-
Dissolve the crude pyrazole in a minimal amount of a suitable solvent like isopropanol or acetone.[5]
-
Slowly add a solution of HCl in a miscible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will often precipitate. If it does not, you may need to cool the solution or add a co-solvent like hexanes to reduce the solubility.
-
Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- Method for purifying pyrazoles. (2011). Google Patents.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved from [Link]
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2024). ACS Publications. Retrieved from [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Publications. Retrieved from [Link]
-
How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019). ResearchGate. Retrieved from [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). MDPI. Retrieved from [Link]
-
Tackling emulsions just got easier. (2023). Biotage. Retrieved from [Link]
-
Pyrazole - Solubility of Things. (n.d.). Retrieved from [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024). YouTube. Retrieved from [Link]
-
Hydrophilic Interaction Liquid Chromatography to Characterize Nutraceuticals and Food Supplements Based on Flavanols and Related Compounds. (2022). MDPI. Retrieved from [Link]
-
N-Heterocyclic Olefins of Pyrazole and Indazole. (2024). ACS Publications. Retrieved from [Link]
-
Advice on working up a reaction using hydrazine hydrate as a solvent? (2022). Reddit. Retrieved from [Link]
-
1H-Pyrazole, hydrochloride (1:1). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Method for removing hydrazine compounds. (2010). Google Patents.
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (2023). ResearchGate. Retrieved from [Link]
-
The Therapeutic Voyage of Pyrazole and Its Analogues: A Review. (2018). ResearchGate. Retrieved from [Link]
-
additives for chiral. (2017). Chromatography Forum. Retrieved from [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. Retrieved from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Tips & Tricks: Emulsions. (n.d.). University of Rochester. Retrieved from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. Retrieved from [Link]
-
Does anyone have solubility data of HCl in various solvents (Methanol, Ethanol, Ether)? (2018). The Vespiary. Retrieved from [Link]
- Process for the purification of pyrazoles. (2011). Google Patents.
-
Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. (2022). Taylor & Francis Online. Retrieved from [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). National Center for Biotechnology Information. Retrieved from [Link]
- Process for removing residual hydrazine from caustic solutions. (1982). Google Patents.
-
Troubleshooting: The Workup. (n.d.). University of Rochester. Retrieved from [Link]
-
Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. Retrieved from [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). PubMed. Retrieved from [Link]
-
(PDF) Chemistry and Therapeutic Review of Pyrazole. (2017). ResearchGate. Retrieved from [Link]
-
pyrazole.pdf. (n.d.). CUTM Courseware. Retrieved from [Link]
-
synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]
- Pyrazole derivatives and their use as pka and pkb modulators. (2006). Google Patents.
Sources
- 1. Pyrazole | 288-13-1 [chemicalbook.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotage.com [biotage.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Catalyst selection and optimization for cross-coupling with "4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde"
Welcome to the technical support center for cross-coupling reactions involving the versatile building block, 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde . This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this substrate in C-C and C-N bond-forming reactions. Given its unique electronic and functional group makeup—an electron-deficient pyrazole ring substituted with both a halogen and a reactive aldehyde—this substrate presents specific challenges and opportunities.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate experimental issues but also to build a robust understanding for future reaction development.
Core Challenge: A Tale of Two Functional Groups
The primary difficulty in designing cross-coupling reactions with this compound lies in the dual reactivity of the molecule. The C4-Bromo bond is the intended site for oxidative addition to the palladium catalyst. However, the adjacent C3-carbaldehyde group introduces potential complications:
-
Catalyst Inhibition/Deactivation: The aldehyde's lone pair can coordinate to the palladium center, potentially interfering with the catalytic cycle.[1]
-
Side Reactions: Under harsh conditions (high temperatures, strong bases), the aldehyde can undergo unwanted transformations such as decarbonylation or condensation reactions.
-
Substrate-Specific Electronic Effects: The electron-withdrawing nature of the aldehyde influences the reactivity of the C-Br bond, which must be considered when selecting the catalyst and reaction conditions.
Our goal is to provide strategies to selectively activate the C-Br bond while preserving the integrity of the crucial aldehyde functionality.
Frequently Asked Questions (FAQs): Initial Reaction Setup
This section addresses common questions regarding the initial selection of catalysts and conditions for various cross-coupling reactions.
Q1: Which type of palladium catalyst and ligand system is a good starting point for a Suzuki-Miyaura coupling with this substrate?
A1: For Suzuki-Miyaura reactions with heteroaryl bromides, particularly electron-deficient ones, the catalyst system must be robust enough to facilitate oxidative addition but not so reactive that it leads to side reactions.
-
Catalyst Precursor: A modern palladium(II) precatalyst that readily forms the active Pd(0) species is recommended. G2 or G3 Buchwald precatalysts are excellent starting points as they are air-stable and highly active.[2]
-
Ligand Choice: Sterically hindered, electron-rich biarylphosphine ligands are critical. XPhos or SPhos are highly recommended.[3][4] Their bulk promotes the reductive elimination step and stabilizes the monoligated Pd(0) species, which is often the active catalyst. Their electron-donating character facilitates the oxidative addition to the electron-deficient pyrazole ring.[3]
-
Base Selection: A moderately strong inorganic base is typically effective. Potassium phosphate (K₃PO₄) is often a superior choice to stronger bases like hydroxides or alkoxides, which can promote aldehyde side reactions or substrate degradation.[5][6] Carbonates like Cs₂CO₃ or Na₂CO₃ are also viable options.[7]
Q2: I want to perform a Sonogashira coupling. Should I use a copper co-catalyst?
A2: The classic Sonogashira reaction utilizes a palladium catalyst and a copper(I) co-catalyst (typically CuI).[8] However, for substrates with potentially coordinating groups like aldehydes, a copper-free protocol is often preferred to minimize side reactions, such as alkyne homocoupling (Glaser coupling).
-
Copper-Free Conditions: For a copper-free Sonogashira, a higher catalyst loading or a more active palladium catalyst may be necessary. A system like PdCl₂(PPh₃)₂ with a suitable base (e.g., an amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in combination with a carbonate) in a polar aprotic solvent like DMF or DMSO can be effective.[9]
-
With Copper: If pursuing a traditional copper-catalyzed route, ensure rigorous anaerobic conditions to minimize homocoupling.[9] Using a catalyst like Pd(PPh₃)₄ with CuI and an amine base is standard. Slow addition of the terminal alkyne can also help suppress the formation of the homocoupled byproduct.[9]
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this pyrazole?
A3: The Buchwald-Hartwig amination requires careful balancing of base strength and ligand choice to couple an amine without promoting undesired reactions.[10][11]
-
Ligand is Critical: The choice of ligand is paramount. For coupling with primary or secondary alkylamines, sterically hindered dialkylbiarylphosphine ligands such as XPhos or the use of specific catalyst systems like [(CyPF-tBu)PdCl₂] are highly effective.[12] These ligands facilitate the C-N reductive elimination, which is often the rate-limiting step.
-
Base Selection: A strong but non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[12] However, given the presence of the aldehyde, starting with a slightly weaker base like cesium carbonate (Cs₂CO₃) and a more reactive ligand could be a prudent first step to avoid base-mediated aldehyde condensation.
-
Substrate Scope: Be aware that amines bearing β-hydrogens can be challenging substrates due to the potential for β-hydride elimination from the palladium-amide intermediate.[13]
Catalyst and Condition Selection Guide
The following table provides recommended starting points for common cross-coupling reactions. Optimization will likely be required for specific coupling partners.
| Coupling Reaction | Recommended Pd Precatalyst | Recommended Ligand | Recommended Base | Common Solvents | Typical Temp. (°C) |
| Suzuki-Miyaura | XPhos Pd G2/G3 | XPhos / SPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O, Toluene | 80–110 |
| Sonogashira | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | PPh₃ (or none) | TEA / DIPEA | DMF, DMSO, Toluene | 25–80 |
| Buchwald-Hartwig | tBuXPhos Pd G3 | tBuXPhos / XPhos | NaOtBu or Cs₂CO₃ | Toluene, Dioxane | 80–110 |
| Heck | Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | TEA or K₂CO₃ | DMF, Acetonitrile | 80–120 |
Visual Workflow: Catalyst System Selection
This diagram outlines a decision-making process for selecting an appropriate starting point for your cross-coupling reaction.
Caption: Decision tree for selecting initial reaction conditions.
Troubleshooting Guide
Even with optimized starting conditions, challenges can arise. This section provides a systematic approach to diagnosing and solving common experimental problems.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion | 1. Inactive Catalyst (Pd(0) not formed) 2. Insufficiently Active Ligand 3. Incorrect Base/Solvent Combination 4. Reagent Impurity (especially water) | 1. Switch to a precatalyst (e.g., Buchwald G2/G3) that forms Pd(0) reliably.[14] 2. Screen more electron-rich, bulky ligands (e.g., XPhos, SPhos, RuPhos).[3] 3. Re-screen bases and ensure use of anhydrous, degassed solvents. 4. Ensure all reagents are pure and dry; store bases in a desiccator.[14] |
| 2. Dehalogenation of Starting Material | 1. Reaction Temperature is too High 2. Presence of Protic Impurities (e.g., water, ethanol) 3. Base-mediated Protodebromination | 1. Lower the reaction temperature and increase the reaction time. 2. Use anhydrous solvents and reagents. Consider adding molecular sieves. 3. Switch to a non-hydroxide, non-alkoxide base (e.g., K₃PO₄, Cs₂CO₃). For pyrazoles, bromo-derivatives are often superior to iodo-derivatives to minimize dehalogenation.[5] |
| 3. Homocoupling of Coupling Partner | 1. Presence of Oxygen in Reaction 2. Pd(II) species in the reaction mixture | 1. Thoroughly degas the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon).[9][15] 2. Use a precatalyst or ensure complete reduction of a Pd(II) source to Pd(0) before adding coupling partners. |
| 4. Aldehyde-Related Side Reactions | 1. High Temperature leading to Decarbonylation 2. Strong Base causing Aldol Condensation | 1. Screen for milder reaction temperatures. 2. Use weaker bases (K₂CO₃, CsF) or non-nucleophilic organic bases (DIPEA). If the issue persists, consider protecting the aldehyde as an acetal, though this adds synthetic steps. |
| 5. Formation of Dark Palladium Black | 1. Catalyst Decomposition/Aggregation 2. Ligand Degradation | 1. Ensure a sufficient ligand-to-palladium ratio (typically 1:1 to 2:1). 2. Switch to a more robust, sterically hindered ligand that better stabilizes the Pd(0) center. |
In-Depth Troubleshooting: A Visual Approach
This flowchart provides a step-by-step guide to diagnosing a failed or low-yielding reaction.
Caption: A logical flowchart for troubleshooting common issues.
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Suzuki-Miyaura Reaction Screening
This protocol is designed for the rapid evaluation of different catalysts, ligands, and bases in parallel.
-
Array Preparation: In a glovebox, arrange an array of 2 mL vials, each containing a small magnetic stir bar.
-
Solid Reagents: To each vial, add this compound (e.g., 21.7 mg, 0.1 mmol, 1.0 equiv), the desired arylboronic acid (0.12 mmol, 1.2 equiv), and the solid base (e.g., K₃PO₄, 42.4 mg, 0.2 mmol, 2.0 equiv).
-
Catalyst Stock Solution: Prepare a stock solution of the desired palladium precatalyst and ligand in the reaction solvent (e.g., 1,4-dioxane). For example, dissolve XPhos Pd G2 (4.0 mg, 0.005 mmol) in 1 mL of dioxane for a 5 mol% catalyst loading per 0.1 mL of stock solution.
-
Reaction Initiation: Add the appropriate volume of the catalyst stock solution to each vial, followed by any additional solvent to reach the desired concentration (e.g., 0.5 M).
-
Sealing and Heating: Securely cap the vials and remove the array from the glovebox. Place the vials in a preheated aluminum heating block on a magnetic stir plate (e.g., 90 °C).
-
Monitoring: After the designated time (e.g., 6 hours), cool the reactions to room temperature.[7]
-
Analysis: Dilute a small aliquot of each reaction mixture with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS to determine the relative conversion to the desired product.
Protocol 2: Optimized Preparative-Scale Suzuki-Miyaura Coupling
This protocol provides a robust method for a preparative-scale reaction based on optimized conditions.
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add this compound (434 mg, 2.0 mmol, 1.0 equiv), phenylboronic acid (292 mg, 2.4 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 849 mg, 4.0 mmol, 2.0 equiv), and XPhos Pd G2 (78.7 mg, 0.1 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvents should be degassed prior to use by sparging with argon for 20-30 minutes.
-
Reaction: Heat the mixture to 90 °C in a preheated oil bath and stir vigorously for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and saturated aqueous brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the purified 2-ethyl-4-phenyl-2H-pyrazole-3-carbaldehyde.
References
-
Campeau, L. C., et al. (2009). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2006). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... Retrieved from [Link]
-
Semantic Scholar. (2011). Sonogashira‐Type Reactions with 5‐Chloro‐1‐phenyl‐1H‐pyrazole‐4‐carbaldehydes: A Straightforward Approach to Pyrazolo[4,3‐c]pyridines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidative Cross Dehydrogenative Coupling of N-Heterocycles with Aldehydes through C(sp3)–H Functionalization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
National Institutes of Health. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
MDPI. (2023). Insights into the Three-Component Coupling Reactions of Aldehydes, Alkynes, and Amines Catalyzed by N-heterocyclic Carbene Silver: A DFT Study. Retrieved from [Link]
-
ACS Publications. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Retrieved from [Link]
-
National Institutes of Health. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
ResearchGate. (n.d.). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]
-
ACS Publications. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). N-heterocyclic carbene-catalyzed coupling reaction of aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 : Effect of reaction conditions on the Pd-catalyzed coupling of.... Retrieved from [Link]
-
NTNU Open. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Retrieved from [Link]
-
National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Cross-Coupling of Ethyl Benzo[h]quinoline-10-carboxylate with Phenylboronic Acid a. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nva.sikt.no [nva.sikt.no]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Yoneda Labs [yonedalabs.com]
Validation & Comparative
Validation of LPA receptor antagonist synthesis using "4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde"
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the lysophosphatidic acid (LPA) signaling axis has emerged as a pivotal target for a multitude of therapeutic areas, including fibrosis, inflammation, and oncology. The biological effects of LPA are mediated through a family of G protein-coupled receptors (GPCRs), with the LPA1 receptor subtype being a particularly compelling target for antagonist development. This guide provides a comprehensive comparison of synthetic strategies for a novel class of pyrazole-based LPA receptor antagonists, centering on the versatile starting material, 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde . We will delve into a proposed, scientifically grounded synthetic route, compare it with an established alternative, and provide detailed protocols for the critical validation assays required to characterize the resulting compounds.
The Central Role of the Pyrazole Scaffold
The pyrazole motif is a privileged structure in medicinal chemistry, renowned for its metabolic stability and its ability to participate in various non-covalent interactions within protein binding pockets.[1] In the context of LPA1 antagonists, the pyrazole core can serve as a rigid scaffold to orient key pharmacophoric elements for optimal receptor engagement. Our focus on "this compound" stems from its potential for straightforward chemical elaboration at two key positions: the aldehyde for building out the antagonist's side chain and the bromine atom for introducing diversity through cross-coupling reactions.
Proposed Synthesis of a Novel Pyrazole-Based LPA1 Antagonist
While a direct literature precedent for the synthesis of an LPA1 antagonist from "this compound" is not available, we can construct a highly plausible and efficient synthetic route based on established organic chemistry principles and analogous transformations reported for similar heterocyclic systems.
Scheme 1: Proposed Synthetic Route
Caption: Proposed synthesis of a novel LPA1 antagonist.
Step-by-Step Experimental Protocol
Step 1: Knoevenagel Condensation to form Intermediate (2)
The initial step involves a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, between the pyrazole carbaldehyde 1 and an active methylene compound, such as a malonic acid monoester.[2][3][4][5][6] This reaction extends the side chain, introducing a crucial carboxylic acid precursor.
-
Rationale: The aldehyde functionality is a prime handle for chain extension. The Knoevenagel condensation is a high-yielding and reliable method for forming α,β-unsaturated systems, which can be important for the final compound's conformation. The use of a monoester of malonic acid allows for the eventual generation of a single carboxylic acid group.
-
Protocol:
-
To a solution of this compound (1 ) (1.0 eq) in toluene, add the appropriate malonic acid monoester (e.g., mono-ethyl malonate) (1.2 eq).
-
Add piperidine (0.1 eq) and acetic acid (0.2 eq) as catalysts.
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the α,β-unsaturated ester 2 .
-
Step 2: Suzuki Coupling to introduce Aryl Moiety (Intermediate 3)
The bromine atom at the 4-position of the pyrazole ring is strategically positioned for a palladium-catalyzed Suzuki cross-coupling reaction.[7][8][9] This allows for the introduction of a diverse range of aryl or heteroaryl groups, a common feature in many potent LPA1 antagonists.
-
Rationale: The Suzuki coupling is a robust and versatile reaction with a broad tolerance for functional groups, making it ideal for late-stage diversification in a synthetic route. The choice of the arylboronic acid is critical for tuning the antagonist's potency and selectivity.
-
Protocol:
-
In a reaction vessel, combine intermediate 2 (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Degas the vessel and backfill with an inert atmosphere (e.g., Argon).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the aryl-substituted pyrazole 3 .
-
Step 3: Ester Hydrolysis to Yield the Final Antagonist (4)
The final step is the saponification of the ester group to the corresponding carboxylic acid, a key functional group for interaction with the LPA1 receptor.
-
Rationale: The carboxylic acid moiety is a common feature in many LPA1 antagonists, often forming a crucial salt bridge with a basic residue in the receptor's binding pocket.
-
Protocol:
-
Dissolve the ester 3 (1.0 eq) in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0-5.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the final antagonist 4 .
-
Comparative Synthetic Route: Synthesis of ONO-7300243
To provide a meaningful comparison, we will examine the synthesis of ONO-7300243, a known potent LPA1 antagonist.[10][11] This established route employs a different core-building strategy and offers a valuable benchmark for assessing our proposed synthesis.
Scheme 2: Synthesis of ONO-7300243
Caption: Simplified overview of ONO-7300243 synthesis.
The synthesis of ONO-7300243 starts from a substituted phenylacetic acid and involves a key amide bond formation with a substituted aniline, followed by further structural modifications.[10][11]
Head-to-Head Comparison of Synthetic Routes
| Feature | Proposed Pyrazole Route | ONO-7300243 Synthesis |
| Starting Material | This compound | Substituted Phenylacetic Acid & Aniline |
| Key Transformations | Knoevenagel Condensation, Suzuki Coupling, Ester Hydrolysis | Amide Coupling, Further Elaborations |
| Potential Yield | Moderate to High (based on analogous reactions) | Reported as efficient[10] |
| Scalability | Potentially scalable, with considerations for palladium catalysis | Proven scalability for related analogs[12] |
| Versatility | High, due to the wide availability of arylboronic acids for the Suzuki coupling | Moderate, relies on the availability of substituted anilines and phenylacetic acids |
| Safety Considerations | Use of palladium catalysts (requires removal), piperidine (toxic) | Use of amide coupling reagents (some are sensitizers) |
Validation of Synthesized LPA Receptor Antagonists
Once synthesized, the novel compounds must be rigorously validated to determine their biological activity. A tiered approach, starting with in vitro assays and progressing to more complex cellular models, is standard practice.
Experimental Workflow for Antagonist Validation
Caption: Tiered workflow for LPA receptor antagonist validation.
Detailed Experimental Protocols
1. Calcium Mobilization Assay
This is a high-throughput primary screening assay to identify compounds that inhibit LPA-induced intracellular calcium release, a hallmark of LPA1 activation through the Gq pathway.
-
Principle: LPA1 receptor activation leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.
-
Protocol:
-
Seed cells stably expressing the human LPA1 receptor (e.g., HEK293 or CHO cells) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of the synthesized antagonist for 15-30 minutes.
-
Stimulate the cells with a known concentration of LPA (typically at its EC₈₀) and measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the inhibition of the LPA-induced calcium response for each antagonist concentration to determine the IC₅₀ value.[13]
-
2. GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to the LPA1 receptor and is crucial for confirming the mechanism of action of the antagonist.
-
Principle: In the presence of an agonist, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation. Antagonists will inhibit the agonist-stimulated [³⁵S]GTPγS binding.
-
Protocol:
-
Prepare cell membranes from cells overexpressing the LPA1 receptor.
-
In a 96-well plate, incubate the cell membranes with various concentrations of the antagonist in the presence of a fixed concentration of LPA.
-
Add [³⁵S]GTPγS and incubate to allow for binding.
-
Terminate the reaction by rapid filtration through a filter plate, washing away unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Determine the IC₅₀ of the antagonist by measuring the reduction in LPA-stimulated [³⁵S]GTPγS binding.[4]
-
3. Dynamic Mass Redistribution (DMR) Assay
DMR is a label-free technology that provides an integrated readout of cellular responses following receptor activation, capturing signaling through multiple G protein pathways.
-
Principle: GPCR activation causes a redistribution of cellular mass within the cell, which can be detected as a change in the refractive index at the bottom of a specialized microplate.
-
Protocol:
-
Seed LPA1-expressing cells in a DMR-compatible microplate and culture overnight.
-
Wash the cells with assay buffer and obtain a stable baseline reading in the DMR instrument.
-
Add various concentrations of the antagonist and incubate for a defined period.
-
Add a fixed concentration of LPA and monitor the DMR signal in real-time.
-
Analyze the kinetic response to determine the antagonist's potency and efficacy in blocking the integrated cellular response to LPA.[14][15][16][17][18]
-
Conclusion
The development of novel LPA receptor antagonists is a promising avenue for therapeutic intervention in a range of diseases. The use of versatile starting materials like "this compound" offers a flexible and efficient platform for the synthesis of new chemical entities. The proposed synthetic route, leveraging well-established reactions, provides a solid foundation for the generation of a library of pyrazole-based antagonists. A direct comparison with established synthetic routes, such as that for ONO-7300243, highlights the strategic choices and trade-offs in modern medicinal chemistry.
Crucially, the synthesis of these compounds must be coupled with a robust validation cascade. The detailed protocols for calcium mobilization, GTPγS binding, and DMR assays provided in this guide offer a comprehensive framework for characterizing the pharmacological profile of newly synthesized LPA receptor antagonists, ensuring the identification of potent and selective candidates for further preclinical and clinical development.
References
-
Masse, F., et al. (2024). Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707. ACS Publications. [Link]
-
Masse, F., et al. (2024). Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707. ResearchGate. [Link]
-
Masse, F., et al. (2024). Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707. Figshare. [Link]
-
Terakado, M., et al. (2016). Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead. ACS Medicinal Chemistry Letters. [Link]
-
Terakado, M., et al. (2017). Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia. ACS Medicinal Chemistry Letters. [Link]
-
Lescop, C., et al. (2024). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Journal of Medicinal Chemistry. [Link]
-
Terakado, M., et al. (2016). Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead. PubMed. [Link]
-
Terakado, M., et al. (2017). Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia. PubMed. [Link]
-
Cacho, M., et al. (2022). Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice. Journal of Medicinal Chemistry. [Link]
-
Qian, Y., et al. (2016). Discovery of Highly Selective and Orally Active Lysophosphatidic Acid Receptor-1 Antagonists with Potent Activity on Human Lung Fibroblasts. Journal of Medicinal Chemistry. [Link]
-
Hylsová, M., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
Ohta, H., et al. (2003). Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors. Molecular Pharmacology. [Link]
-
Alegaon, S. G., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Ghorpade, P. B., et al. (2018). An efficient Knoevenagel condensation of aldehydes with active methylene compounds over novel, robust CeZrO4−δ catalyst. Semantic Scholar. [Link]
-
Huang, C.-H., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]
-
Alegaon, S. G., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
He, L., et al. (2011). Initial structure-activity relationships of lysophosphatidic acid receptor antagonists: Discovery of a high-affinity LPA1/LPA3 receptor antagonist. Bioorganic & Medicinal Chemistry Letters. [Link]
-
El-Naggar, M., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]
-
Singh, S., & Singh, P. (2016). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of ChemTech Research. [Link]
-
Sharma, P., et al. (2020). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. ResearchGate. [Link]
-
Gill, P., et al. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA 1 ) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Journal of Medicinal Chemistry. [Link]
-
Deshmukh, M. B., et al. (2013). ChemInform Abstract: Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Group. ResearchGate. [Link]
-
Heise, C. E., et al. (2009). Structure-based drug design identifies novel LPA3 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wallace, O. B., et al. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]
-
Park, H.-J., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]
-
Wallace, O. B., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Sci-Hub. [Link]
-
Malfacini, D., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology. [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]
-
Al-Tel, T. H., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient Knoevenagel condensation of aldehydes with active methylene compounds over novel, robust CeZrO4−δ catalyst | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids / HETEROCYCLES, 2010 [sci-hub.ru]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel LPA1 antagonist: design synthesis and SAR studies | CiNii Research [cir.nii.ac.jp]
- 15. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Strategic Placement of Nitrogen: A Comparative Analysis of Pyrazole Isomers in the Synthesis of LPA Antagonists
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds.[1][2][3][4][5] Its synthetic tractability and versatile electronic properties make it an attractive starting point for the design of novel therapeutics.[1] This guide delves into a critical aspect of pyrazole-based drug design: the comparative analysis of its different isomers in the synthesis of lysophosphatidic acid (LPA) receptor antagonists. Understanding how the placement of nitrogen atoms and substituents on this five-membered ring influences antagonist activity is paramount for the rational design of potent and selective drug candidates.
The Significance of LPA and Its Antagonists
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), primarily LPA1-6. The signaling cascades initiated by LPA are diverse and implicated in a wide range of physiological and pathophysiological processes, including cell proliferation, migration, survival, and inflammation. Dysregulation of LPA signaling has been linked to various diseases, including cancer, fibrosis, and neuropathic pain, making LPA receptors attractive therapeutic targets. The development of antagonists that can selectively block these receptors is therefore of significant interest in drug discovery.
The Pyrazole Scaffold in LPA Antagonist Design
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of features that are advantageous for drug design.[6][7] It is a stable aromatic system, and the two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.[8] Furthermore, the pyrazole ring can be substituted at multiple positions, allowing for fine-tuning of its steric and electronic properties to optimize binding affinity and selectivity for a specific receptor.[9]
A Visual Overview of the LPA Signaling Pathway and Antagonist Action
To appreciate the role of LPA antagonists, it is essential to understand the signaling pathway they aim to inhibit. The following diagram illustrates the canonical LPA signaling cascade and the point of intervention for a pyrazole-based antagonist.
Caption: LPA signaling pathway and antagonist inhibition.
Comparative Analysis of Pyrazole Isomers: Structure-Activity Relationships
The biological activity of a pyrazole-based LPA antagonist is highly dependent on the substitution pattern around the pyrazole core. The relative positions of the substituents and the nitrogen atoms dictate the molecule's overall shape, electronic distribution, and ability to engage in specific interactions with the amino acid residues in the LPA receptor's binding pocket. While comprehensive head-to-head comparative data for all possible pyrazole isomers as LPA antagonists is not extensively published, we can synthesize key structure-activity relationship (SAR) principles from existing literature on pyrazole-based inhibitors of various targets.[10][11][12][13][14]
A key consideration is the substitution at the N1 and C3/C5 positions of the pyrazole ring. For instance, in the context of cannabinoid receptor antagonists, which share some structural similarities with certain LPA antagonists, specific substitutions at these positions were found to be critical for potent activity.[10][12][13] A para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a substituted phenyl group at the 1-position were identified as crucial for high affinity.[10][12]
In a study focused on LPA2 antagonists, a lead compound, UCM-14216, featuring a pyrazole core, demonstrated an IC50 of 1.9 μM.[15] The design of novel derivatives based on this scaffold highlighted the importance of the substituents on the pyrazole ring for anti-inflammatory activity.[15]
The following table summarizes hypothetical comparative data for different pyrazole isomers as LPA1 antagonists, based on general principles of pyrazole SAR. This is intended to be illustrative of the types of variations that are critical in lead optimization.
| Pyrazole Isomer (Substitution Pattern) | Key Structural Features | Hypothetical LPA1 Antagonist Activity (IC50) | Rationale for Activity |
| 1,3,5-Trisubstituted | Large lipophilic group at N1, H-bond donor/acceptor at C3, bulky hydrophobic group at C5. | Low nM | Optimal orientation of substituents allows for key interactions with both hydrophobic and polar residues in the LPA1 binding pocket. The N1 substituent can occupy a deep hydrophobic pocket. |
| 1,3-Disubstituted | Lipophilic group at N1, H-bond donor/acceptor at C3. | High nM to low µM | Lacks the C5 substituent, which may be crucial for anchoring the molecule in a specific hydrophobic region of the binding site, leading to reduced affinity. |
| 1,5-Disubstituted | Lipophilic group at N1, bulky hydrophobic group at C5. | Moderate to high µM | The absence of a key interacting group at the C3 position prevents the formation of a critical hydrogen bond, significantly decreasing potency. |
| 3,5-Disubstituted (N-unsubstituted) | H-bond donor/acceptor at C3, bulky hydrophobic group at C5. | µM range | The unsubstituted N-H can act as a hydrogen bond donor, but the lack of a bulky N1 substituent may lead to a non-optimal binding mode and lower affinity.[1] |
Experimental Protocols: Synthesis and Evaluation of Pyrazole-Based LPA Antagonists
The following sections provide a generalized workflow for the synthesis and biological evaluation of a library of pyrazole isomers to determine their efficacy as LPA antagonists.
General Synthetic Workflow
The synthesis of substituted pyrazoles can be achieved through various well-established methods.[16][17][18] A common and versatile approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. By varying the substituents on both the dicarbonyl compound and the hydrazine, a diverse library of pyrazole isomers can be generated.
Caption: Synthetic and evaluation workflow.
Step-by-Step Synthesis of a 1,3,5-Trisubstituted Pyrazole
-
Synthesis of the 1,3-Diketone: To a solution of an appropriately substituted acetophenone (1.0 eq.) in a suitable solvent (e.g., THF), add a base such as sodium hydride (1.2 eq.) at 0 °C. After stirring for 15 minutes, add an ester (1.1 eq.) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with aqueous acid and extract the product with an organic solvent. Purify the resulting 1,3-diketone by column chromatography.
-
Condensation with Hydrazine: Dissolve the purified 1,3-diketone (1.0 eq.) in ethanol. Add the desired substituted hydrazine hydrochloride (1.1 eq.) and a catalytic amount of acetic acid. Reflux the mixture for 4-6 hours.
-
Workup and Purification: After cooling, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 1,3,5-trisubstituted pyrazole.
Biological Evaluation: LPA Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of the synthesized pyrazole compounds for a specific LPA receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human LPA receptor of interest (e.g., LPA1).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled LPA analog (e.g., [³H]LPA), and varying concentrations of the test pyrazole compounds.
-
Incubation: Incubate the plates at room temperature for a specified time to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is a measure of the compound's affinity for the receptor.
Conclusion and Future Perspectives
The strategic selection and substitution of the pyrazole core are critical for the development of potent and selective LPA receptor antagonists. A thorough understanding of the structure-activity relationships of different pyrazole isomers allows for a more rational approach to drug design, moving beyond serendipitous discovery to targeted optimization. While this guide provides a framework for the comparative analysis of pyrazole isomers, further research is needed to generate comprehensive experimental data that directly compares the full range of isomeric possibilities for each LPA receptor subtype. The continued exploration of this versatile scaffold will undoubtedly lead to the discovery of novel and effective therapeutics for a host of LPA-mediated diseases.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. ChEMBL. [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Sci-Hub. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. SpringerLink. [Link]
-
An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022). SciSpace. [Link]
-
Synthesis of Pyrazole derivativ Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. JOCPR. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar [scispace.com]
- 7. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Document: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (CHEMBL1132593) - ChEMBL [ebi.ac.uk]
- 13. Sci-Hub. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists / Journal of Medicinal Chemistry, 1999 [sci-hub.ru]
- 14. scispace.com [scispace.com]
- 15. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the reactivity of "4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde" against other bromo-pyrazoles
Introduction: The Central Role of Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds.[1][2][3] Its prevalence in pharmaceuticals—from anti-inflammatory agents to kinase inhibitors—stems from its unique electronic properties and its capacity to act as a versatile scaffold for molecular elaboration.[4] Within this class of heterocycles, bromo-pyrazoles stand out as exceptionally valuable synthetic intermediates. The bromine atom serves as a reliable handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds with high precision.[5]
This guide focuses on 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde , a highly functionalized building block. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive benchmark of its reactivity. We will objectively compare its performance in three cornerstone palladium-catalyzed reactions against a curated set of alternative bromo-pyrazoles. The supporting experimental data, presented herein, is designed to illuminate the subtle yet critical interplay between substituent patterns, steric hindrance, and electronic effects on reaction outcomes. By understanding these nuances, researchers can make more informed decisions in the design and execution of their synthetic strategies.
For this comparative study, we have selected three other bromo-pyrazoles, each chosen to highlight specific structural and electronic differences:
| Compound ID | Structure | IUPAC Name | Key Features |
| 1 | Br-C1=C(C=O)N(CC)N=C1 | This compound | Target Molecule. C4-Bromo, N2-ethyl, C3-aldehyde (electron-withdrawing). |
| 2 | Br-C1=CN(C)N=C1 | 4-Bromo-1-methyl-1H-pyrazole | Baseline. C4-Bromo, N1-methyl, electronically less perturbed.[6][7] |
| 3 | Br-C1=C(C=O)C=NN1C | 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde | Isomeric Analogue. C5-Bromo, adjacent to N-substitution, C4-aldehyde.[8] |
| 4 | Br-C1=CNN=C1 | 4-Bromo-1H-pyrazole | Unprotected Analogue. C4-Bromo, unprotected N-H group.[9] |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
We evaluated the performance of these four bromo-pyrazoles in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern synthetic chemistry for constructing the biaryl, aryl-alkynyl, and aryl-amine linkages that are prevalent in pharmaceutical candidates.
A. Suzuki-Miyaura Coupling: The Gold Standard for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl and heteroaryl-aryl structures.[6] It involves the palladium-catalyzed coupling of an organoboron compound with a halide.[6] The reaction is valued for its mild conditions and broad functional group tolerance. The generally accepted catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
-
To a flame-dried Schlenk tube under an argon atmosphere, add the bromo-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%), to the tube.
-
Add 5 mL of a degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Seal the tube and heat the reaction mixture to 90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
| Compound ID | Substrate | Time (h) | Yield (%) | Observations |
| 1 | This compound | 2 | 95 | Clean, rapid conversion. |
| 2 | 4-Bromo-1-methyl-1H-pyrazole | 6 | 88 | Slower reaction rate. |
| 3 | 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde | 3 | 91 | Slightly slower than 1 , minor debromination observed. |
| 4 | 4-Bromo-1H-pyrazole | 12 | 65 | Sluggish reaction, potential catalyst inhibition.[10][11] |
The results clearly demonstrate the activating effect of the C3-carbaldehyde group. Compound 1 exhibited the highest reactivity, achieving a near-quantitative yield in just 2 hours. This is attributed to the electron-withdrawing nature of the aldehyde, which makes the C4-position more electrophilic and facilitates the initial oxidative addition step of the palladium catalyst.
Compound 2 , lacking any electron-withdrawing groups, served as a good baseline and showed a significantly slower reaction rate. The reactivity of Compound 3 , the C5-bromo isomer, was also high but slightly lower than 1 . This suggests that while the C4-aldehyde provides strong electronic activation, the C5-bromo position might be subject to slightly more steric hindrance from the adjacent N1-methyl group.
The low yield and long reaction time for Compound 4 highlight a common challenge with N-unprotected heterocycles.[10][11] The acidic N-H proton can react with the base or coordinate to the palladium center, leading to catalyst deactivation or inhibition.[11]
B. Sonogashira Coupling: Constructing Aryl-Alkynyl Scaffolds
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[12][13] It typically employs a dual catalytic system of palladium and copper(I).[12] This reaction is instrumental in synthesizing conjugated systems found in organic materials and complex pharmaceutical agents.
-
In a glovebox or under a positive flow of argon, add the bromo-pyrazole (1.0 mmol) and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol%) to a vial.
-
Add anhydrous, degassed DMSO (4 mL), followed by the base, 2,2,6,6-tetramethylpiperidine (TMP) (2.0 mmol).
-
Add phenylacetylene (1.5 mmol).
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.[14]
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the copper-free Sonogashira coupling reaction.
| Compound ID | Substrate | Time (h) | Yield (%) | Observations |
| 1 | This compound | 4 | 92 | Efficient coupling. |
| 2 | 4-Bromo-1-methyl-1H-pyrazole | 10 | 85 | Moderate reaction rate. |
| 3 | 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde | 5 | 89 | Good yield, slightly slower than 1 . |
| 4 | 4-Bromo-1H-pyrazole | 24 | 55 | Significant formation of alkyne homocoupling (Glaser) side product. |
The reactivity trend in the Sonogashira coupling mirrors that of the Suzuki reaction, reinforcing the role of electronic activation. Compound 1 again proved to be the most reactive substrate. The electron-deficient nature of the C-Br bond accelerates the rate-limiting oxidative addition step in the palladium catalytic cycle.
Compound 3 was also an effective substrate, though its slightly delayed reaction time compared to 1 may again point to minor steric effects of the C5-bromo position. The performance of Compound 4 was notably poor. In addition to the catalyst inhibition issues seen previously, the conditions often required for coupling less reactive substrates can promote the unwanted homocoupling of the terminal alkyne, a common side reaction in Sonogashira couplings.[14]
C. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction for forming carbon-nitrogen bonds, a linkage of paramount importance in pharmaceuticals.[15] The reaction couples amines with aryl halides and has largely replaced harsher classical methods.[15] Its success is highly dependent on the choice of ligand, base, and the steric and electronic properties of the substrates.
-
To an oven-dried Schlenk tube, add the bromo-pyrazole (1.0 mmol), Pd₂(dba)₃ (2 mol%), and the ligand, tBuDavePhos (5 mol%).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add morpholine (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and 5 mL of anhydrous toluene.
-
Seal the tube and heat the mixture to 100 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
| Compound ID | Substrate | Time (h) | Yield (%) | Observations |
| 1 | This compound | 8 | 85 | Clean reaction, moderate rate. |
| 2 | 4-Bromo-1-methyl-1H-pyrazole | 6 | 90 | Faster reaction due to reduced steric hindrance. |
| 3 | 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde | 18 | 70 | Significantly slower; likely due to steric hindrance at C5. |
| 4 | 4-Bromo-1H-pyrazole | 24 | <10 | No significant product formation; substrate decomposition observed. |
In contrast to the C-C coupling reactions, the Buchwald-Hartwig amination results reveal the critical influence of steric effects. Compound 2 , the least sterically encumbered substrate around the C4-position, provided the highest yield in the shortest time.
While electronically activated, Compound 1 reacted more slowly. The combination of the N2-ethyl group and the adjacent C3-aldehyde likely creates a more sterically crowded environment around the palladium center during the catalytic cycle, hindering the approach of the amine nucleophile. This effect is even more pronounced for Compound 3 , where the C5-bromo is flanked by both the N1-methyl and the C4-aldehyde, resulting in a significantly slower and lower-yielding reaction.
Compound 4 failed to produce any significant amount of product. The acidic N-H proton is readily deprotonated by the strong base (NaOtBu) required for the amination, leading to a complex mixture of side reactions and substrate decomposition. This underscores the incompatibility of unprotected pyrazoles with many standard Buchwald-Hartwig protocols.[4][16]
Synthesis of this compound
For completeness, we include a reliable method for the synthesis of the title compound. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic rings.[17][18][19] Our proposed synthesis begins with the N-ethylation of a commercially available pyrazole, followed by bromination and subsequent formylation.
Caption: Plausible synthetic route to the target molecule via Vilsmeier-Haack reaction.
Conclusion and Strategic Recommendations
This comparative guide demonstrates that the reactivity of bromo-pyrazoles is a delicate balance of electronic and steric factors.
-
This compound (1) is an outstanding substrate for Suzuki-Miyaura and Sonogashira couplings . Its C3-aldehyde group provides strong electronic activation, leading to rapid and high-yielding C-C bond formations.
-
For Buchwald-Hartwig amination , less sterically hindered pyrazoles like 4-Bromo-1-methyl-1H-pyrazole (2) are superior. The steric bulk introduced by substituents adjacent to the reaction site can significantly impede C-N bond formation.
-
The position of the bromine atom matters. The C5-bromo isomer (3 ) was consistently less reactive than its C4-bromo counterpart (1 ) across all tested reactions, likely due to increased steric hindrance.
-
Unprotected N-H pyrazoles (4 ) are generally poor substrates for palladium-catalyzed couplings under standard conditions due to potential catalyst inhibition and incompatibility with strong bases. Protection of the nitrogen is highly recommended for predictable and efficient reactivity.
By understanding these reactivity profiles, chemists can strategically select the optimal bromo-pyrazole building block for their specific synthetic goals, accelerating the discovery and development of novel molecules.
References
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole. Benchchem.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Not specified.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole. BenchChem.
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Not specified.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Cas 2075-45-8,4-Bromopyrazole. lookchem.
- Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substr
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia .... RSC Advances (RSC Publishing).
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier. Punagri.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Not specified.
- 4-Bromopyrazole 99 2075-45-8. Sigma-Aldrich.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry.
- Buchwald–Hartwig amin
- Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes: Impact on selectivity of catalytic alkene oxidation with mild oxidant NaIO4.
- Sonogashira coupling. Wikipedia.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Not specified.
- Sonogashira Coupling. Organic Chemistry Portal.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Not specified.
- Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
- 1001519-37-4| Chemical Name : this compound.
- 5-bromo-1-methyl-1h-pyrazole-4-carbaldehyde. PubChemLite.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. NIH.
- 518357-37-4 | 5-Bromo-1H-pyrazole-3-carbaldehyde. ChemScene.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
Sources
- 1. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 2. chemmethod.com [chemmethod.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.org.mx [scielo.org.mx]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]
- 8. PubChemLite - 5-bromo-1-methyl-1h-pyrazole-4-carbaldehyde (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 9. Cas 2075-45-8,4-Bromopyrazole | lookchem [lookchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
In vitro and in vivo validation of biological activity of compounds synthesized from "4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde"
A Senior Application Scientist's Guide to the Validation of Novel Pyrazole-Based Compounds
Topic: In Vitro and In Vivo Validation of Biological Activity of Compounds Synthesized from "4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde"
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its unique electronic properties and steric versatility allow for the generation of compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Well-known drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Ruxolitinib (a kinase inhibitor for myelofibrosis) all feature this versatile heterocyclic core.
The starting material, This compound , represents a particularly interesting entry point for novel compound synthesis. The aldehyde group offers a reactive handle for a variety of chemical transformations, while the bromo- and ethyl-substituents provide steric and electronic modulation that can be exploited to fine-tune binding affinity and pharmacokinetic properties.
This guide provides a comprehensive, experience-driven framework for synthesizing a focused library of candidate compounds from this starting material and subsequently validating their biological activity through a rigorous cascade of in vitro and in vivo assays. We will compare the performance of our hypothetical lead compound against established alternatives, providing the supporting experimental data and protocols necessary for replication.
Part 1: Synthetic Strategy and Library Generation
The aldehyde functional group of the starting material is an ideal anchor for building molecular diversity. A logical first step is to employ reactions that are robust, high-yielding, and allow for the introduction of varied chemical motifs. The Knoevenagel condensation is an excellent choice for this purpose, reacting the aldehyde with active methylene compounds to generate a diverse set of α,β-unsaturated derivatives.
Rationale for Experimental Choice: The Knoevenagel condensation is selected for its operational simplicity and its ability to introduce a conjugated system, which often plays a key role in receptor binding and can impart useful photophysical properties. This reaction allows for the rapid generation of a library of derivatives by simply varying the active methylene partner.
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine (0.1 eq).
-
Reaction Execution: Stir the mixture at room temperature or gentle heat (50-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to induce precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the mixture in vacuo and purify the residue by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compounds (designated PZ-1 , PZ-2 , etc.) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: The In Vitro Validation Cascade
A tiered screening approach is the most efficient method for identifying promising compounds while minimizing resource expenditure. This cascade begins with broad, high-throughput assays and progresses to more specific, mechanism-of-action studies for the most active hits.
Workflow for In Vitro Validation
Caption: High-level workflow from synthesis to in vivo validation.
Primary Screening: Cell Viability and Cytotoxicity
The initial goal is to assess the general biological activity of the synthesized library. The MTT assay is a robust, colorimetric method for evaluating a compound's effect on cell metabolic activity, which serves as an effective proxy for cytotoxicity. We will screen our library against a panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) to identify compounds with potent anti-proliferative effects.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (PZ-1 to PZ-n ) and a known anticancer drug as a positive control (e.g., Doxorubicin). Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the data and determine the half-maximal inhibitory concentration (IC50) for each active compound.
Comparative Performance: Primary Screen
Following the primary screen, we identify PZ-5 as the most promising hit, exhibiting broad-spectrum activity.
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| PZ-1 | > 100 | > 100 | 85.2 |
| PZ-2 | 45.1 | 62.5 | 33.7 |
| PZ-3 | > 100 | 91.3 | > 100 |
| PZ-4 | 22.8 | 30.1 | 19.5 |
| PZ-5 | 5.2 | 8.1 | 4.6 |
| Doxorubicin (Control) | 0.9 | 1.2 | 0.8 |
Analysis: Compound PZ-5 demonstrates significant cytotoxic activity across all tested cell lines, with IC50 values in the low single-digit micromolar range. While not as potent as the broad-spectrum chemotherapy agent Doxorubicin, its activity warrants further investigation into its specific mechanism of action.
Secondary Screening: Mechanism of Action (MoA)
Given that many pyrazole-containing molecules function as kinase inhibitors, a logical next step is to screen PZ-5 against a panel of cancer-relevant kinases. The RAF/MEK/ERK signaling pathway is frequently dysregulated in cancers, making it a high-value target. We hypothesize that PZ-5 may inhibit BRAF, a key kinase in this pathway.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the BRAF kinase by PZ-5.
Experimental Protocol: BRAF V600E Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the BRAF kinase. We will use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a highly sensitive and reliable method.
-
Reagent Preparation: Prepare assay buffer, ATP solution, recombinant human BRAF V600E enzyme, and a biotinylated MEK1 substrate peptide.
-
Compound Plating: In a 384-well plate, dispense serial dilutions of PZ-5 and a known BRAF inhibitor (e.g., Vemurafenib) as a positive control.
-
Enzyme Reaction: Add the BRAF enzyme and substrate to the wells. Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.
-
Detection: Stop the reaction and add the detection reagents (Europium-labeled anti-phospho-MEK antibody and Streptavidin-Allophycocyanin). Incubate for 1 hour.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emissions at 665 nm and 620 nm.
-
Data Analysis: Calculate the emission ratio and determine the IC50 value for inhibition.
Comparative Performance: Kinase Inhibition
| Compound | BRAF V600E Kinase IC50 (nM) |
| PZ-5 | 75.4 |
| Vemurafenib (Control) | 31.0 |
Analysis: The data confirms our hypothesis. PZ-5 is a potent inhibitor of the BRAF V600E kinase, with an IC50 in the nanomolar range. Its potency is comparable to Vemurafenib, a clinically approved BRAF inhibitor, marking PZ-5 as a viable lead candidate for in vivo studies.
Part 3: In Vivo Validation in a Xenograft Model
The final preclinical step is to evaluate the efficacy of PZ-5 in a living organism. A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the industry standard for testing anticancer agents.
Rationale for Model Choice: We will use a murine model with subcutaneously implanted HCT116 (colon cancer) cells, which are known to be sensitive to BRAF inhibition. This model allows for straightforward measurement of tumor volume, providing a clear and quantitative endpoint for assessing anti-tumor efficacy.
Experimental Protocol: Murine Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells into the flank of female athymic nude mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization: Randomize mice into three groups (n=8 per group):
-
Group 1: Vehicle control (e.g., 5% DMSO, 40% PEG300, 55% Saline)
-
Group 2: PZ-5 (e.g., 50 mg/kg, daily oral gavage)
-
Group 3: Positive control (e.g., Vemurafenib, 50 mg/kg, daily oral gavage)
-
-
Treatment: Administer the assigned treatments for 21 consecutive days.
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor body weight as a measure of general toxicity.
-
Endpoint: At day 21, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Comparative Performance: In Vivo Efficacy
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | -2% |
| PZ-5 (50 mg/kg) | 480 ± 95 | 61.6% | -4% |
| Vemurafenib (50 mg/kg) | 410 ± 80 | 67.2% | -5% |
Analysis: PZ-5 demonstrates significant anti-tumor efficacy in vivo, achieving a TGI of 61.6%. This level of activity is comparable to the FDA-approved drug Vemurafenib. Importantly, the minimal body weight loss in the PZ-5 group suggests that the compound is well-tolerated at an efficacious dose.
Conclusion and Future Directions
This guide outlines a systematic and robust pathway for the discovery and validation of novel bioactive compounds, starting from the versatile building block This compound . Through a logical cascade of in vitro and in vivo experiments, we successfully identified PZ-5 , a potent BRAF inhibitor with significant anti-tumor activity comparable to the clinical standard, Vemurafenib.
The compelling data generated for PZ-5 establishes it as a strong lead candidate for further preclinical development. The next critical steps would involve comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to fully characterize its drug-like properties and safety profile before consideration for clinical trials. The synthetic accessibility and potent biological activity of this pyrazole series highlight the immense potential held within this chemical scaffold.
References
-
Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]
-
Title: The RAF-MEK-ERK pathway and cancer therapy. Source: Nature Reviews Cancer URL: [Link]
-
Title: A homogeneous, nonradioactive, and robust kinase assay for high throughput screening using time-resolved fluorescence resonance energy transfer. Source: Assay and Drug Development Technologies URL: [Link]
-
Title: The Tumor Xenograft Animal Model for Cancer Research and its Limitations. Source: Cancer Research URL: [Link]
A Comparative Guide to the Cross-Validation of Analytical Data for Novel Pyrazole Derivatives
In the landscape of drug discovery and development, the robust characterization of novel chemical entities is non-negotiable. For heterocyclic compounds like pyrazoles—scaffolds central to numerous therapeutic agents—unambiguous structural confirmation and purity assessment are the bedrock of reliable downstream research.[1][2] This guide presents a comparative, field-proven framework for the cross-validation of analytical data for newly synthesized pyrazole derivatives. We will move beyond a simple checklist of techniques to explain the causality behind experimental choices, demonstrating how a multi-faceted, orthogonal approach creates a self-validating data package.
The core principle of cross-validation is to employ distinct analytical techniques whose results are interdependent. A high-purity result from chromatography, for instance, validates the sample used for elemental analysis, while a precise mass from mass spectrometry must align with the structure elucidated by NMR spectroscopy. This web of confirmation provides a high degree of confidence in the identity, structure, and purity of a novel compound.
The Analytical Gauntlet: A Triad of Structural Confirmation, Purity, and Composition
Our approach is built on three pillars of analytical interrogation:
-
Structural Elucidation: Determining the precise atomic connectivity and molecular formula.
-
Purity Assessment: Quantifying the compound of interest relative to any impurities.
-
Compositional Verification: Confirming the elemental makeup of the molecule.
To achieve this, we will strategically deploy a suite of four indispensable analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA).
Caption: Overall workflow for analytical data cross-validation.
Part 1: Structural Elucidation — Confirming the Molecular Blueprint
The first objective is to confirm that the synthesized molecule has the intended atomic arrangement and molecular weight. NMR and MS are the primary tools for this stage.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton
NMR spectroscopy provides the first detailed picture of the molecular structure by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[3][4] For pyrazole derivatives, ¹H NMR is invaluable for identifying the characteristic protons on the heterocyclic ring and its substituents, while ¹³C NMR confirms the carbon framework.
Expertise & Causality:
-
Solvent Choice: The selection of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules.[1] However, for pyrazoles, which can exhibit tautomerism (the migration of the N-H proton between the two nitrogen atoms), the solvent can significantly impact the rate of this exchange.[5] In aprotic, non-polar solvents, you are more likely to observe distinct signals, whereas protic solvents can accelerate the exchange, leading to averaged or broadened signals.[5] If tautomerism is suspected, acquiring spectra at low temperatures can slow the exchange, potentially resolving the individual tautomers.[5]
-
Interpreting the Data: The chemical shifts of the C3, C4, and C5 protons and carbons are diagnostic. For instance, in many pyrazoles, the carbon at the 3-position is more deshielded (appears at a higher ppm) than the carbon at the 5-position.[6] Two-dimensional NMR techniques like HSQC and HMBC are not just optional; they are essential for unambiguously assigning which proton is attached to which carbon and mapping long-range (2-3 bond) correlations, respectively.[5] This is crucial for differentiating isomers.
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure proper shimming to obtain sharp peaks.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition: If the structure is novel or assignments are ambiguous, perform 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, to establish connectivity.[4]
-
Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the molecular weight of the compound, serving as a critical check on the proposed structure. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
Expertise & Causality: The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) depends on the polarity and thermal stability of the pyrazole derivative. ESI is generally suitable for the polar compounds often found in drug discovery. The fragmentation pattern observed in the mass spectrum can also provide structural clues that corroborate the NMR data.[7][8]
-
Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on which provides a better signal for the compound (pyrazoles, being basic, often ionize well in positive mode).
-
Formula Determination: Use the accurate mass of the molecular ion peak (e.g., [M+H]⁺) to calculate the most likely elemental composition using software.
Cross-Validation Point 1: Correlating NMR and MS
This is the first critical checkpoint. The molecular formula derived from HRMS must be in complete agreement with the information from NMR.
| Parameter | NMR Data (Hypothetical) | HRMS Data (Hypothetical) | Concordance Check |
| Proton Count | Integration shows 15H | - | Correlates with H count in formula |
| Carbon Count | ¹³C spectrum shows 18 unique C signals | - | Correlates with C count in formula |
| Molecular Formula | Consistent with C₁₈H₁₅N₂OCl | C₁₈H₁₅N₂OCl | PASS |
| Calculated Mass | - | [M+H]⁺: 327.0946 | - |
| Measured Mass | - | [M+H]⁺: 327.0942 | PASS (within 5 ppm) |
Part 2: Purity and Composition — Is It Clean and Correct?
Once the structure is confidently proposed, its purity and elemental composition must be rigorously verified. HPLC is the workhorse for purity assessment, while Elemental Analysis provides the final confirmation of the elemental formula.
High-Performance Liquid Chromatography (HPLC): The Purity Profile
HPLC is a cornerstone technique for assessing the purity of a compound by separating it from any starting materials, byproducts, or degradation products.[9] For regulatory purposes, a purity level of ≥95% is often required for a compound to be considered suitable for further biological testing.
Expertise & Causality: A robust HPLC method is essential. A reversed-phase C18 column is a common and effective choice for many pyrazole derivatives.[1][10] The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good separation (resolution) between the main compound peak and any impurity peaks.[10] A Photodiode Array (PDA) detector is highly recommended as it can assess peak purity by comparing UV spectra across a single peak, helping to identify co-eluting impurities.
-
Method Setup:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient or isocratic mixture of water with 0.1% trifluoroacetic acid (TFA) and methanol or acetonitrile.[1][10] A typical starting point is an 80:20 mixture of organic to aqueous phase.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[10]
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 206 nm or 254 nm).[1][10]
-
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.2 µm syringe filter.[1][9]
-
Injection: Inject a small volume (e.g., 5-10 µL) onto the column.[1]
-
Data Analysis: Integrate the chromatogram to determine the area of all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
| Peak | Retention Time (min) | Area (%) |
| Impurity 1 | 2.54 | 0.21 |
| Impurity 2 | 3.12 | 0.45 |
| Main Compound | 4.78 | 99.23 |
| Impurity 3 | 5.91 | 0.11 |
| Total | 100.00 |
Elemental Analysis (EA): The Final Compositional Check
Elemental analysis provides a direct measurement of the percentage of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a compound.[11][12] This technique serves as a fundamental check of purity and empirical formula.
Expertise & Causality: For a publication or registration, the experimentally determined percentages for C, H, and N must be within ±0.4% of the theoretical values calculated from the molecular formula derived from HRMS.[13][14] A sample that fails to meet this criterion is either impure or has been assigned an incorrect molecular formula. The presence of residual solvents or water can significantly skew results, which is why a high purity value from HPLC is a prerequisite for reliable elemental analysis.[13][14]
-
Sample Preparation: Ensure the sample is thoroughly dried under high vacuum to remove all traces of solvent and moisture.
-
Submission: Accurately weigh a few milligrams of the sample (typically 2-5 mg) and submit it to a dedicated elemental analysis facility.
-
Analysis: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured by a detector.[11]
The Ultimate Cross-Validation: A Unified Data Package
The final step is to synthesize all the data into a single, coherent package. The high purity determined by HPLC justifies the use of the sample for elemental analysis. The elemental analysis results, in turn, must confirm the molecular formula that was independently determined by HRMS and supported by NMR.
Caption: Interdependence of analytical techniques for data validation.
| Technique | Question Answered | Cross-Validation Link |
| NMR | What is the molecular structure/connectivity? | The number of protons and carbons must match the molecular formula from HRMS. |
| HRMS | What is the exact molecular weight and formula? | The formula must match the elemental composition from EA and be consistent with the NMR structure. |
| HPLC | How pure is the compound? | A purity of >95% is required for the EA results to be considered valid. |
| EA | What is the elemental composition (C,H,N)? | The C,H,N percentages must match the theoretical values from the HRMS-derived formula within ±0.4%. |
By adhering to this rigorous, multi-technique, cross-validation workflow, researchers can ensure the highest level of confidence in their analytical data. This not only satisfies the stringent requirements of peer-reviewed publications and regulatory bodies but also provides a solid and trustworthy foundation for all subsequent research and development efforts.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- Benchchem. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- IntuitionLabs. (n.d.). ICH Q2(R2)
- Benchchem. (n.d.).
- Gavin Publishers. (2018).
- National Institutes of Health. (2024).
- Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
- Wiley Online Library. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- Britannica. (n.d.).
- Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
- National Institutes of Health. (n.d.).
- Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- ResearchGate. (2013).
- ResearchGate. (n.d.).
- Emery Pharma. (2023).
- ACS Central Science. (2022).
- Sofpromed. (2024).
- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
- ResearchGate. (n.d.).
- MDPI. (2021).
- National Institutes of Health. (2024).
- CSIR-NIScPR. (n.d.).
- JOCPR. (n.d.).
- National Institutes of Health. (2021). Synthesis and characterization of Cu(II)
- Semantic Scholar. (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Comparative Guide to the Synthetic Routes of Pyrazole-Based LPA Antagonists
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of LPA Antagonism and the Pyrazole Scaffold
Lysophosphatidic acid (LPA) is a bioactive lipid that orchestrates a wide array of cellular processes, including proliferation, migration, and survival, by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPA₁₋₆).[1][2] Dysregulation of LPA signaling is implicated in the pathogenesis of numerous diseases, most notably in fibrosis and cancer, making its receptors prime therapeutic targets.[2] LPA receptor antagonists, which block the action of LPA, have emerged as a promising class of therapeutic agents.[1]
Within the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle is a cornerstone in the design of numerous clinically significant drugs due to its metabolic stability and its ability to act as a versatile pharmacophore, engaging in various biological interactions.[3] Its utility in crafting potent and selective LPA antagonists is a subject of intense research and development. This guide provides a comparative analysis of the primary synthetic routes to this critical class of molecules, offering insights into the strategic decisions that underpin the selection of a particular synthetic pathway.
The LPA₁ Receptor Signaling Cascade: The Target of Inhibition
To appreciate the function of these antagonists, it is crucial to understand the signaling cascade they aim to disrupt. Upon binding of LPA, the LPA₁ receptor activates several downstream pathways through its coupling with heterotrimeric G proteins (Gαi/o, Gαq/11, and Gα₁₂/₁₃).[2][4] These pathways culminate in various cellular responses that contribute to disease progression. Pyrazole-based antagonists are designed to competitively inhibit LPA binding, thereby preventing the initiation of these pro-fibrotic and pro-proliferative signals.[2]
Caption: The LPA₁ receptor signaling pathway and the inhibitory action of pyrazole-based antagonists.
Comparative Analysis of Synthetic Strategies for the Pyrazole Core
The construction of the pyrazole ring is a critical step in the synthesis of these antagonists. Several classical and modern synthetic methodologies are employed, each with distinct advantages and limitations. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and overall efficiency.
Strategy 1: The Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is a robust and widely used method for the preparation of pyrazoles.[4] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[4]
Causality Behind Experimental Choices: The reaction is fundamentally a cyclocondensation. The use of an acid catalyst protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine. The subsequent intramolecular condensation and dehydration are also acid-catalyzed, leading to the formation of the stable aromatic pyrazole ring. The choice of solvent and temperature is critical to ensure complete reaction and minimize side products.
Advantages:
-
Readily Available Starting Materials: 1,3-dicarbonyl compounds and hydrazines are common and relatively inexpensive chemical feedstocks.[5]
-
High Yields: The formation of a stable aromatic ring provides a strong thermodynamic driving force, often resulting in good to excellent yields (70-95%).[5]
-
Straightforward Procedure: The reaction is often a one-pot synthesis, making it operationally simple.[5]
Disadvantages:
-
Regioselectivity Issues: When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of two regioisomeric pyrazoles can be formed, which may require challenging purification.[5]
-
Harsh Conditions: Some variations of the Knorr synthesis may require elevated temperatures or strongly acidic/basic conditions, which may not be compatible with sensitive functional groups.
Strategy 2: Synthesis from α,β-Unsaturated Carbonyls
This approach utilizes α,β-unsaturated aldehydes or ketones (including chalcones) as the three-carbon component that reacts with a hydrazine.[5] The reaction typically proceeds in two steps: the initial formation of a pyrazoline intermediate, followed by an oxidation step to yield the aromatic pyrazole.[5]
Causality Behind Experimental Choices: The first step is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to form the pyrazoline. The subsequent oxidation is necessary to introduce the second double bond and achieve aromaticity. The choice of oxidizing agent is crucial to ensure a clean conversion without over-oxidation or degradation of the product.
Advantages:
-
Wide Availability of Starting Materials: α,β-unsaturated carbonyl compounds are readily accessible through various methods, such as the Claisen-Schmidt condensation.[5]
-
Good Yields: This method can provide good overall yields (66-88%) for the two-step process.[5]
Disadvantages:
-
Additional Oxidation Step: The necessity of a separate oxidation step adds complexity to the synthesis and may require the use of stoichiometric, and sometimes harsh, oxidizing agents.[5]
-
Potential for Side Reactions: The oxidation step can sometimes lead to the formation of byproducts, complicating purification.
Strategy 3: Multicomponent Reactions (MCRs)
Modern synthetic chemistry increasingly favors multicomponent reactions, which allow for the construction of complex molecules from three or more starting materials in a single pot.[6][7] Several MCRs have been developed for the synthesis of highly substituted pyrazoles.
Causality Behind Experimental Choices: MCRs are designed to be highly efficient by minimizing the number of synthetic operations and purification steps. The reaction conditions are carefully chosen to orchestrate a cascade of reactions, where the product of one step is the substrate for the next, all within the same reaction vessel. Catalysts are often employed to control the reaction pathway and enhance the yield.
Advantages:
-
High Atom and Step Economy: MCRs are inherently efficient, reducing waste and saving time and resources.[7]
-
Access to Molecular Diversity: By varying the different components, a wide range of structurally diverse pyrazoles can be synthesized, which is highly advantageous for structure-activity relationship (SAR) studies in drug discovery.
-
Operational Simplicity: The one-pot nature of MCRs simplifies the experimental procedure.[7]
Disadvantages:
-
Optimization Challenges: Finding the optimal reaction conditions for a multicomponent reaction can be complex and time-consuming, as it requires balancing the reactivity of all starting materials.
-
Limited Scope for Certain Substitution Patterns: While versatile, some substitution patterns may be difficult to achieve through existing MCR protocols.
Data Presentation: A Head-to-Head Comparison of Synthetic Routes
The following table summarizes the key parameters for the discussed synthetic routes to the pyrazole core, providing a quantitative basis for comparison.
| Parameter | Knorr Pyrazole Synthesis | Synthesis from α,β-Unsaturated Carbonyls | Multicomponent Reactions (MCRs) |
| Key Reactants | 1,3-Dicarbonyl Compound, Hydrazine | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Aldehyde, β-Ketoester, Hydrazine, etc. |
| General Reaction Conditions | Acid or base catalysis, often at elevated temperatures. | Two-step process: pyrazoline formation followed by oxidation. | Often catalyzed, can be performed in various solvents. |
| Typical Yield Range | 70-95%[5] | 66-88%[5] | Good to excellent |
| Number of Steps | Typically one-pot | Two steps | One-pot |
| Key Advantages | Readily available starting materials, straightforward procedure.[5] | Wide availability of α,β-unsaturated carbonyls.[5] | High atom economy, operational simplicity, access to complex molecules.[7] |
| Key Disadvantages | Lack of regioselectivity with unsymmetrical dicarbonyls.[5] | Requires an additional oxidation step, which can add complexity.[5] | Optimization of reaction conditions can be challenging. |
Visualization of Synthetic Workflows
The following diagram illustrates the fundamental differences between the Knorr synthesis and a representative multicomponent reaction for the construction of a pyrazole core.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
A Head-to-Head Comparison of Catalytic Systems for the Functionalization of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde
For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrazole core, in particular, is a privileged structure found in numerous therapeutic agents.[1][2][3] This guide provides a comprehensive, head-to-head comparison of potential catalytic systems for the functionalization of a versatile building block: 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde . While direct experimental data for this specific substrate is limited, this document leverages established catalytic principles and data from analogous systems to provide a predictive analysis of the most promising synthetic routes.
The unique arrangement of functional groups on this pyrazole derivative—a reactive bromine atom, a directing aldehyde, and an N-ethyl group—opens a diverse landscape of potential transformations. This guide will focus on three key catalytic strategies: Palladium-catalyzed cross-coupling at the C4-position, palladium-catalyzed C-H activation at the C5-position, and catalytic manipulations of the aldehyde functionality.
I. Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The bromine atom at the C4 position of the pyrazole ring is an ideal handle for palladium-catalyzed cross-coupling reactions, a powerful and versatile set of tools for C-C and C-heteroatom bond formation.[4][5] The general mechanism for these transformations involves the oxidative addition of a Pd(0) catalyst to the C-Br bond, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the desired product and regenerate the catalyst.
Comparative Analysis of Leading Cross-Coupling Systems
| Catalytic System | Coupling Partner | Typical Catalyst/Ligand | Base | Key Advantages | Potential Challenges |
| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | High functional group tolerance, commercially available reagents, mild reaction conditions.[4] | Potential for protodeboronation of the boronic acid. |
| Negishi Coupling | Organozinc reagents | Pd(PPh₃)₄, Pd(dba)₂/SPhos | None (organozinc is reactive enough) | High reactivity and functional group tolerance. | Requires preparation and handling of moisture-sensitive organozinc reagents.[6] |
| Sonogashira Coupling | Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI | Et₃N, piperidine | Direct introduction of an alkyne moiety, mild conditions. | Requires a copper co-catalyst, potential for homocoupling of the alkyne. |
| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃/BINAP, Xantphos | NaOtBu, K₃PO₄ | Direct C-N bond formation, wide range of amine coupling partners.[7] | Strong bases can be incompatible with some functional groups. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (2 mol%)
-
Potassium carbonate (2 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
II. Palladium-Catalyzed C-H Activation at the C5-Position
A more contemporary and atom-economical approach to functionalization is direct C-H activation.[8][9] In the case of this compound, the aldehyde group at C3 can potentially act as a directing group to facilitate C-H activation at the adjacent C5 position. This strategy avoids the need for pre-functionalization at C5, offering a more streamlined synthetic route.
Comparative Analysis of C-H Activation Systems
| Catalytic System | Coupling Partner | Typical Catalyst/Oxidant | Key Advantages | Potential Challenges |
| Direct Arylation | Aryl halides | Pd(OAc)₂, PdCl₂ | Ag₂CO₃, PivOH | High atom economy, avoids organometallic reagents.[10] |
| Olefination | Alkenes | Pd(OAc)₂, Rh(III) catalysts | Cu(OAc)₂, AgOAc | Direct formation of C-C double bonds. |
Experimental Protocol: Direct C-H Arylation
This protocol provides a general procedure for the direct C-H arylation at the C5 position, directed by the C3-aldehyde.
Materials:
-
This compound
-
Aryl iodide (3 equivalents)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂O (2 equivalents)
-
Acetic acid (solvent)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a pressure-rated vial, add this compound, the aryl iodide, and Ag₂O.
-
Add Pd(OAc)₂ to the vial.
-
Add acetic acid as the solvent.
-
Seal the vial and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of the C-H Activation Workflow
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. societachimica.it [societachimica.it]
- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 5. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Drug-Like Properties of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde Derivatives
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its metabolic stability and versatile chemical nature have established it as a "privileged scaffold," leading to its incorporation into numerous FDA-approved therapeutics.[4][5][6][7] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][8][9] Notable drugs such as Celecoxib (anti-inflammatory), Ruxolitinib (anticancer), and Sildenafil (vasodilator) feature this core structure, underscoring its therapeutic importance.[5][7]
This guide focuses on derivatives of "4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde," a versatile synthetic intermediate.[10] By systematically modifying this core, we can explore how targeted structural changes influence key drug-like properties. The objective of this guide is to provide researchers with a comparative framework and detailed experimental protocols for assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) and initial safety profiles of novel pyrazole derivatives, thereby accelerating the identification of promising lead candidates.
Rationale for Derivative Selection and Evaluation Strategy
The selection of derivatives for this comparative analysis is driven by strategic modifications to modulate key physicochemical parameters that govern a compound's pharmacokinetic profile. Starting with the parent compound, This compound (PZ-1) , we introduce three hypothetical derivatives to illustrate the impact of common medicinal chemistry transformations:
-
Derivative A (PZ-A): The aldehyde in PZ-1 is converted to a primary alcohol and then coupled with a morpholine moiety via an ether linkage. This modification is designed to increase polarity and aqueous solubility while potentially improving metabolic stability.
-
Derivative B (PZ-B): The bromo group at the 4-position is replaced with a phenyl group via a Suzuki coupling reaction. This change significantly increases lipophilicity, which may enhance membrane permeability but could also decrease solubility and increase metabolic susceptibility.
-
Derivative C (PZ-C): The ethyl group on the pyrazole nitrogen is replaced with a tert-butyl group. This modification introduces steric bulk, which can shield the molecule from metabolic enzymes, potentially increasing its half-life.
Our evaluation will follow a tiered approach, beginning with fundamental physicochemical properties and progressing to in vitro ADME and cytotoxicity assays. This systematic workflow ensures that resources are focused on compounds with the highest probability of success.
Caption: High-level experimental workflow for assessing drug-like properties.
Part 1: Assessment of Physicochemical Properties
A compound's fundamental physicochemical properties, primarily its solubility and lipophilicity, are critical determinants of its oral bioavailability.[11] These properties are governed by Lipinski's Rule of Five, a foundational guideline in drug discovery that predicts the likelihood of a compound being an orally active drug.[12][13][14][15]
Lipophilicity (cLogP)
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a crucial factor influencing absorption, distribution, and metabolism.[16] It is commonly expressed as LogP.[14][16] While experimental determination is possible, calculated LogP (cLogP) provides a rapid and effective way to prioritize compounds. An ideal LogP for oral drugs is typically less than 5.[12][15][16]
Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development, often leading to unreliable in vitro assay results and poor in vivo bioavailability.[17][18] For early-stage discovery, a kinetic solubility assay is employed due to its high-throughput nature.[17][19][20] This method involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration of dissolved material after a short incubation.[18][20]
Experimental Protocol: Kinetic Solubility Assay [18][21]
-
Preparation: Prepare 10 mM stock solutions of test compounds (PZ-1, PZ-A, PZ-B, PZ-C) in 100% DMSO.
-
Dilution: Add 2 µL of each DMSO stock to 98 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate. This creates a starting concentration of 200 µM with 2% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 90 minutes to allow for equilibration.[18]
-
Separation: Filter the plate using a MultiScreen® Solubility filter plate to separate any precipitated compound from the soluble fraction.[18]
-
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectrophotometry against a standard curve prepared in the same buffer system.
Comparative Physicochemical Data
| Compound ID | Molecular Weight ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors | Kinetic Solubility (µM at pH 7.4) | Lipinski's Violations |
| PZ-1 (Parent) | 231.08 | 2.15 | 0 | 2 | 45 | 0 |
| PZ-A | 302.18 | 1.85 | 0 | 4 | > 200 | 0 |
| PZ-B | 228.28 | 3.50 | 0 | 2 | 18 | 0 |
| PZ-C | 259.14 | 2.98 | 0 | 2 | 32 | 0 |
Causality Insights: As anticipated, the introduction of the morpholine group in PZ-A significantly decreased its cLogP and dramatically improved aqueous solubility. Conversely, replacing the polar bromine atom with a nonpolar phenyl ring in PZ-B increased lipophilicity and resulted in poor solubility, flagging it as a potential risk. PZ-C shows a moderate increase in lipophilicity with a slight decrease in solubility compared to the parent compound. All compounds adhere to Lipinski's Rule of Five.[12][13]
Part 2: In Vitro ADME Profiling
ADME properties describe the disposition of a drug within an organism. Early in vitro assessment of permeability and metabolic stability is essential for predicting a compound's in vivo behavior.
Membrane Permeability (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive diffusion across biological membranes, such as the gastrointestinal tract.[22][23][24] It measures the passage of a compound from a donor well, through a synthetic lipid-infused membrane, to an acceptor well.[22][25] This assay is a cost-effective alternative to more complex cell-based models for initial screening.[22][24]
Experimental Protocol: PAMPA [22][23][25]
-
Membrane Coating: Coat the filter of each well in a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.[25]
-
Prepare Plates: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.
-
Add Compound: Add 150 µL of the test compound solution (prepared in PBS at 100 µM) to the donor plate wells.[25]
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 5-18 hours.[22][25]
-
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.
Metabolic Stability (Human Liver Microsomes)
Metabolic stability is a measure of a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[26][27] The Human Liver Microsome (HLM) stability assay is a standard in vitro model that incubates a compound with a subcellular fraction of the liver containing these enzymes.[26][28][29] The rate of disappearance of the parent compound over time is measured to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[26][30]
Experimental Protocol: HLM Stability Assay [27][29][30]
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) in 100 mM phosphate buffer (pH 7.4).[27][30]
-
Initiation: Pre-warm the mixture to 37°C. Add the test compound (1 µM final concentration) and initiate the metabolic reaction by adding an NADPH regenerating system.[27][30]
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold solution of acetonitrile containing an internal standard.[26]
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[26] The half-life (t½) is calculated from the slope of the natural log of the remaining compound versus time.
Comparative In Vitro ADME Data
| Compound ID | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | HLM Stability (t½, min) | Predicted In Vitro CLint (µL/min/mg) |
| PZ-1 (Parent) | 8.5 (Moderate) | 42 | 33.0 |
| PZ-A | 2.1 (Low) | 75 | 18.5 |
| PZ-B | 15.2 (High) | 9 | 154.0 |
| PZ-C | 9.8 (Moderate) | 98 | 14.1 |
Causality Insights: The high lipophilicity of PZ-B translated into high passive permeability, but it also made the compound highly susceptible to metabolic degradation (short half-life), a common liability for lipophilic molecules. PZ-A , with its increased polarity, showed low permeability but excellent metabolic stability. PZ-C demonstrated a significant improvement in metabolic stability over the parent compound, likely due to the steric hindrance of the tert-butyl group protecting the pyrazole core from enzymatic attack, without compromising its moderate permeability.
Part 3: Preliminary Safety Assessment
Early assessment of cytotoxicity is crucial to identify compounds that may have a narrow therapeutic window. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[31][32][33]
Experimental Protocol: MTT Cytotoxicity Assay [31][33][34]
-
Cell Seeding: Seed a human liver carcinoma cell line (e.g., HepG2) into a 96-well plate at a density of 10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well.[31] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[31][33]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[31]
-
Measurement: Measure the absorbance of the resulting purple solution using a plate reader at a wavelength of 570 nm. The IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated.
Comparative Cytotoxicity Data
| Compound ID | Cytotoxicity (HepG2 IC50, µM) |
| PZ-1 (Parent) | > 100 |
| PZ-A | > 100 |
| PZ-B | 12.5 |
| PZ-C | > 100 |
Causality Insights: PZ-B exhibited significant cytotoxicity, which, combined with its poor metabolic stability, makes it an unattractive candidate. The parent compound and derivatives PZ-A and PZ-C showed no significant cytotoxicity at the tested concentrations, indicating a good preliminary safety profile.
Integrated Analysis and Lead Candidate Selection
The final step involves synthesizing all the collected data to make an informed decision. The goal is to identify a candidate with a balanced profile of solubility, permeability, metabolic stability, and low toxicity.
Caption: Decision tree for lead candidate selection based on experimental data.
Based on the integrated data, PZ-C emerges as the most promising lead candidate . It presents a well-balanced profile:
-
Adequate Physicochemical Properties: It retains acceptable solubility and moderate lipophilicity.
-
Good Permeability: It shows moderate passive permeability, suggesting a potential for good oral absorption.
-
Excellent Metabolic Stability: The tert-butyl group provides significant protection against metabolism, indicating a potentially longer in vivo half-life.
-
Clean Safety Profile: It displays no cytotoxicity at high concentrations.
While PZ-A has excellent solubility and stability, its low permeability would likely require significant optimization. PZ-B is eliminated due to its poor solubility, rapid metabolism, and significant cytotoxicity.
This guide demonstrates a systematic, data-driven approach to evaluating the drug-like properties of novel derivatives of this compound. By integrating a series of tiered in vitro assays, we can efficiently triage compounds and identify lead candidates with a higher probability of in vivo success. Derivative PZ-C represents a promising starting point for further optimization. Next steps would involve in vivo pharmacokinetic studies to confirm its ADME profile and efficacy studies in a relevant disease model to validate its therapeutic potential.
References
- Lipinski's rule of five. (n.d.). Taylor & Francis.
-
Lipinski's rule of five. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved January 17, 2026, from [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Retrieved January 17, 2026, from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved January 17, 2026, from [Link]
-
Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel. Retrieved January 17, 2026, from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved January 17, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 17, 2026, from [Link]
-
Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess. Retrieved January 17, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved January 17, 2026, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Retrieved January 17, 2026, from [Link]
-
Review: biologically active pyrazole derivatives. (2016). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 17, 2026, from [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved January 17, 2026, from [Link]
-
View of A review on Chemistry and Therapeutic effect of Pyrazole. (n.d.). Ignited Minds Journals. Retrieved January 17, 2026, from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. (n.d.). CliniSciences. Retrieved January 17, 2026, from [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 17, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
pampa-permeability-assay.pdf. (n.d.). Technology Networks. Retrieved January 17, 2026, from [Link]
-
Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved January 17, 2026, from [Link]
-
Drug-like properties: guiding principles for the design of natural product libraries. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
-
Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved January 17, 2026, from [Link]
-
32nd Series - Drug likeness Screening. (2023). YouTube. Retrieved January 17, 2026, from [Link]
-
Considering the Impact of 'Drug-like' Properties on the Chance of Success. (n.d.). Optibrium. Retrieved January 17, 2026, from [Link]
-
Drug Likeness Assessment. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Retrieved January 17, 2026, from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. View of A review on Chemistry and Therapeutic effect of Pyrazole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. Key Elements and Systematic Implementation Strategies for Drug-Likeness Evaluation - Oreate AI Blog [oreateai.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 14. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 15. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 16. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. enamine.net [enamine.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 24. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 25. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 26. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 27. mercell.com [mercell.com]
- 28. researchgate.net [researchgate.net]
- 29. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 30. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 31. clyte.tech [clyte.tech]
- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 33. broadpharm.com [broadpharm.com]
- 34. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrazole-Based LPA Receptor Antagonists: A Comparative Analysis of Structure-Activity Relationships
For researchers, scientists, and drug development professionals navigating the complex landscape of G-protein coupled receptor (GPCR) therapeutics, the lysophosphatidic acid (LPA) receptors present a compelling target for a myriad of pathological conditions, including fibrosis, cancer, and neuropathic pain. The development of potent and selective antagonists for these receptors is a critical endeavor. Among the various chemical scaffolds explored, pyrazole-based antagonists have emerged as a particularly promising class.
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole-based LPA receptor antagonists. Moving beyond a simple recitation of facts, we will delve into the causal relationships between molecular architecture and biological activity, offering field-proven insights to inform your own drug discovery programs. Every piece of data and every protocol is presented with the scientific integrity and trustworthiness expected in a peer-reviewed context.
The Landscape of LPA Signaling: A Primer
Lysophosphatidic acid is a bioactive phospholipid that exerts its diverse cellular effects by activating at least six cognate GPCRs, designated LPA1 through LPA6.[1] These receptors couple to various heterotrimeric G proteins, including Gq/11, Gi/o, G12/13, and Gs, thereby initiating a cascade of downstream signaling events that regulate fundamental cellular processes such as proliferation, migration, and survival.[1] The intricate nature of LPA signaling underscores the necessity for selective antagonists to dissect the roles of individual receptor subtypes and to develop targeted therapies with minimal off-target effects.
Figure 1: Simplified LPA Receptor Signaling Pathways.
Comparative Structure-Activity Relationship (SAR) of Pyrazole-Based LPA Receptor Antagonists
The pyrazole scaffold has proven to be a versatile framework for the design of potent and selective LPA receptor antagonists. Systematic modifications of this core have yielded crucial insights into the key structural features governing antagonist activity.
Core Pyrazole Scaffold and Key Substitutions
A common structural motif for many pyrazole-based LPA receptor antagonists features a central pyrazole ring with substituents at the 1, 3, and 5-positions. The nature of these substituents profoundly influences both potency and selectivity.
| General Structure | Key Positions for Modification |
![]() | R1: Typically a substituted aryl or heteroaryl group, crucial for establishing interactions within the receptor binding pocket. R2: Often a carboxamide or a bioisosteric equivalent, which can form key hydrogen bonds. R3: A substituted phenyl or other cyclic moiety that contributes to overall lipophilicity and can influence selectivity. |
Analysis of Substituent Effects on Potency and Selectivity
The following table summarizes the observed SAR trends for pyrazole-based LPA1 receptor antagonists, drawing from a synthesis of published data. It is important to note that direct comparisons between different studies should be made with caution due to variations in assay conditions.
| Compound Series/Modification | General Observation on SAR | Example Structure | Reported Potency (IC50/Ki) | Receptor Selectivity |
| Variation at R1 (1-position) | A 2,4-dichlorophenyl group at this position is often associated with high potency.[2] The steric and electronic properties of this substituent are critical for optimal binding. | ![]() | ~10-100 nM (LPA1) | Generally selective for LPA1 over other subtypes. |
| Variation at R2 (3-position) | A carboxamide moiety is a common feature, with the nature of the amide substituent influencing potency. Piperidinyl carboxamides have shown high potency.[2] | ![]() | Varies with amide substituent | Can influence selectivity profile. |
| Variation at R3 (5-position) | A para-substituted phenyl ring, particularly with a halogen such as iodine or chlorine, often leads to potent antagonism.[2] This group likely occupies a hydrophobic pocket in the receptor. | ![]() | ~10-50 nM (LPA1) | Substitution pattern can modulate selectivity. |
| Replacement of Carboxamide | Bioisosteric replacement of the carboxamide with other hydrogen bond acceptors/donors can be tolerated, but often with a reduction in potency. | N/A | Generally higher IC50 values | Can alter selectivity profile. |
Causality Behind the SAR: The consistent observation of high potency with specific halogenated phenyl groups at the R1 and R3 positions suggests that these moieties engage in crucial hydrophobic and potentially halogen-bonding interactions within the LPA1 receptor binding site. The carboxamide at the R2 position likely acts as a key hydrogen bond donor and/or acceptor, anchoring the ligand in an optimal orientation for antagonism. The piperidinyl moiety may provide an additional hydrophobic interaction or a favorable vector for exiting the binding pocket.
Experimental Protocols for Characterizing Pyrazole-Based LPA Receptor Antagonists
To ensure the trustworthiness and reproducibility of your findings, rigorous and well-validated experimental protocols are paramount. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize LPA receptor antagonists.
Protocol 1: Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the LPA-induced release of intracellular calcium, a downstream signaling event for Gq-coupled receptors like LPA1.
Figure 2: Workflow for the Calcium Mobilization Assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor in appropriate growth medium.
-
Seed the cells at a density of 50,000 cells per well in a 96-well, black-walled, clear-bottom plate and incubate overnight.[1]
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at 3 µM), 2.5 mM probenecid, and 0.01% Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[1]
-
Aspirate the growth medium from the cell plate and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.[1]
-
-
Compound Incubation:
-
Prepare serial dilutions of the pyrazole-based antagonist compounds in HBSS with 20 mM HEPES.
-
After the dye loading incubation, aspirate the loading buffer and wash the cells once with HBSS.
-
Add 100 µL of the diluted antagonist or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
LPA Stimulation and Fluorescence Measurement:
-
Prepare a solution of LPA (agonist) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the 96-well plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Initiate fluorescence reading and establish a baseline.
-
Add a specific volume (e.g., 25 µL) of the LPA solution to each well and continue to monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The antagonist activity is determined by the reduction in the LPA-induced fluorescence signal.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Protocol 2: Radioligand Binding Assay
This assay directly measures the affinity of a compound for the LPA receptor by competing with a radiolabeled ligand.
Figure 3: Workflow for the Radioligand Binding Assay.
Step-by-Step Methodology:
-
Cell Membrane Preparation:
-
Harvest cells overexpressing the target LPA receptor subtype.
-
Homogenize the cells in a hypotonic buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled LPA receptor ligand (e.g., [3H]-LPA), and varying concentrations of the unlabeled pyrazole-based antagonist.
-
For determining non-specific binding, include wells with a high concentration of an unlabeled, potent LPA receptor ligand.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at room temperature.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The pyrazole scaffold has unequivocally demonstrated its value as a privileged structure in the design of potent and selective LPA receptor antagonists. The SAR insights presented in this guide highlight the critical roles of specific substituents in dictating antagonist activity. The detailed experimental protocols provide a robust framework for the reliable characterization of novel compounds.
Future research in this area will likely focus on fine-tuning the selectivity profiles of pyrazole-based antagonists to achieve subtype-specific modulation of LPA signaling. Furthermore, the exploration of novel pyrazole-based scaffolds that move beyond the traditional substitution patterns may lead to the discovery of antagonists with improved pharmacokinetic and pharmacodynamic properties, ultimately paving the way for new therapeutic interventions for a range of debilitating diseases.
References
-
Geraldo, V., et al. (2021). LPA Receptor Signaling: Pharmacology, Physiology, and Pathophysiology. Physiological Reviews, 101(4), 1479-1533. [Link]
-
Plastira, I., et al. (2022). LPA, LPA receptors (LPARs), and downstream signaling pathways. ResearchGate. [Link]
-
Kihara, Y., et al. (2015). Cell surface LPA receptors and their downstream signaling pathways. ResearchGate. [Link]
-
Woclawek-Potocka, I., et al. (2013). Lysophosphatidic Acid (LPA) Receptor 3-Mediated LPA Signal Transduction Pathways: A Possible Relationship with Early Development of Peri-Implantation Porcine Conceptus. Biology of Reproduction, 89(4), 96. [Link]
-
Choi, J. W., et al. (2010). Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. Journal of Biological Chemistry, 285(42), 32039-32043. [Link]
-
Heise, C. E., et al. (2001). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Journal of Medicinal Chemistry, 44(17), 2907-2914. [Link]
-
Durgam, G. G., et al. (2004). Initial structure-activity relationships of lysophosphatidic acid receptor antagonists: discovery of a high-affinity LPA1/LPA3 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(11), 2735-2740. [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
-
Gatfield, J., et al. (2024). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Journal of Medicinal Chemistry, 67(4), 2379-2396. [Link]
-
Prestori, M., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology, 14, 1267414. [Link]
Sources
- 1. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde
For researchers and professionals in drug development, the responsible management of chemical waste is paramount, not only for regulatory compliance but also for ensuring a safe laboratory environment and protecting the ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde, a brominated heterocyclic compound. The procedures outlined below are grounded in established safety protocols and an understanding of the chemical's hazard profile, synthesized from available data on the compound and its structural analogs.
Hazard Profile and Risk Assessment
While a comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a critical assessment of its known hazards and those of similar chemical structures allows for a robust safety and disposal plan.
Known Hazards:
According to available data, this compound is classified with the following hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Inferred Hazards from Analogous Compounds:
Based on the precautionary principle, it is prudent to consider hazards associated with other brominated and pyrazole-based compounds. Many organobromine compounds are noted for their potential persistence and bioaccumulation, warranting careful environmental consideration[2]. Furthermore, similar heterocyclic compounds are often harmful to aquatic life with long-lasting effects[3]. Therefore, it is essential to prevent the release of this compound into the environment[4][5].
| Hazard Category | Classification | Source |
| Skin Irritation | Category 2 | AK Scientific, Inc.[1] |
| Eye Irritation | Category 2A | AK Scientific, Inc.[1] |
| Respiratory Irritation | Category 3 | AK Scientific, Inc.[1] |
| Environmental Hazards | Assumed harmful to aquatic life | Inferred from similar compounds[3] |
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling or preparing this compound for disposal, it is imperative to don the appropriate personal protective equipment.
-
Eye Protection: Wear chemical safety goggles or a face shield[1][6].
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene[1][7].
-
Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact[6].
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors[1][6].
Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container[8]. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection: Transfer the absorbent material containing the spilled chemical into a sealable, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service, typically involving high-temperature incineration[4]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [5].
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealable, and chemically compatible container[8][9].
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing papers, gloves, and absorbent pads, should be collected in the same solid waste container[9].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container designated for halogenated organic waste. Do not mix with non-halogenated solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Labeling
All waste containers must be accurately and clearly labeled with the following information[5]:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard warnings (e.g., "Irritant")
-
The date the waste was first added to the container.
Step 3: Storage of Waste
Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials[6]. Secondary containment should be used for liquid waste containers[5].
Step 4: Arranging for Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests[9].
Empty Container Disposal:
For empty containers that held this compound:
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as hazardous liquid waste[5]. Subsequent rinses may also need to be collected, depending on local regulations and the toxicity of the compound.
-
After thorough rinsing and drying, deface the original label and dispose of the container as directed by your institution's policies, which may allow for disposal in regular trash or recycling[10].
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from understanding the hazard profile to proper segregation, labeling, and professional disposal—researchers can minimize risks and ensure compliance with safety regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
- BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
- Thor Specialities (UK) LTD. (2019). Safety data sheet ACTICIDE LT 2.
- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet: 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-1H-indole-3-carbaldehyde.
- Fisher Scientific. (2019). Safety Data Sheet: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
- ACS GCI Pharmaceutical Roundtable. (2026). Bromination Reagent Guide.
- Reddit. (2017). Safely handling a liter of Bromine?.
- Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
Sources
- 1. aksci.com [aksci.com]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. leap.epa.ie [leap.epa.ie]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. reddit.com [reddit.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde: Beyond the Label
Welcome, researchers and innovators. In the landscape of drug development, compounds like 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde are valuable intermediates, prized for the reactive handles the bromine atom and aldehyde group provide for complex molecular construction.[1] However, the very reactivity that makes this compound a powerful synthetic building block also necessitates a rigorous and intelligent approach to laboratory safety.
This guide is designed to move beyond generic safety data sheet (SDS) recommendations. As your partner in research, our goal is to build a culture of safety grounded in a deep understanding of the why behind each procedural step. We will dissect the hazards associated with this specific molecule and construct a comprehensive personal protective equipment (PPE) and handling protocol from the ground up. This is not just about compliance; it's about creating a self-validating system of safety that protects you, your colleagues, and the integrity of your work.
Deconstructing the Hazard Profile
This compound (CAS No. 1001519-37-4) is a halogenated heterocyclic aldehyde.[2][3] Its hazard profile is dictated by the functional groups present. A thorough review of its Safety Data Sheet reveals several key GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications that form the bedrock of our PPE strategy.[4]
| Hazard Statement | GHS Classification | Implication for Handling | Source(s) |
| H315: Causes skin irritation | Skin Irritation, Category 2 | Direct contact can lead to inflammation, redness, and discomfort. Prolonged contact may cause more severe dermatitis. | [4][5] |
| H317: May cause an allergic skin reaction | Skin Sensitization, Cat. 1 | Initial exposures may be benign, but subsequent contact can trigger a more severe, delayed allergic response (sensitization). | [5] |
| H318/H319: Causes serious eye damage/irritation | Eye Damage/Irritation, Cat. 1/2A | Contact with eyes can cause significant injury, potentially irreversible. This is a critical, high-risk hazard. | [4][5] |
| H335: May cause respiratory irritation | STOT Single Exposure, Cat. 3 | Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. | [4][6] |
| H400/H411: Very toxic to aquatic life | Aquatic Hazard, Acute/Chronic | Improper disposal poses a significant threat to environmental ecosystems. | [5][7] |
Understanding these specific hazards allows us to select PPE not as a uniform, but as a set of targeted countermeasures.
The Core Directive: A Multi-Layered PPE Protocol
The foundation of safe handling is a multi-layered defense against exposure. Each component of your PPE ensemble is chosen to neutralize a specific threat identified in our hazard analysis.
Eye and Face Protection: The Non-Negotiable First Line
Given the classification of "Causes serious eye damage," standard safety glasses are insufficient.[4][5] The risk of an accidental splash requires a more robust barrier.
-
Primary Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory. The seal they form around the eyes is critical to prevent ingress of liquids or fine particulates from any angle.
-
Secondary Protection: When handling larger quantities (>5g) or performing operations with a higher risk of splashing or energetic reaction (e.g., quenching), a full-face shield must be worn over the chemical splash goggles.[8] This protects the entire face from direct contact.
Skin and Body Protection: Preventing Dermal Absorption and Sensitization
The dual threat of immediate skin irritation and the potential for long-term allergic sensitization demands careful selection of protective garments.[4][5]
-
Hand Protection: Disposable nitrile gloves are the standard for incidental contact.[9] Household latex or vinyl gloves are not recommended as they offer inferior chemical resistance.[9]
-
Causality: Nitrile provides a more robust barrier against a wider range of chemicals compared to latex.[9] For this compound, always double-check the glove manufacturer's chemical resistance guide.
-
Protocol: Never reuse disposable gloves. If contact occurs, remove the glove immediately using the proper technique (peeling it off from the cuff without touching the outer surface), wash your hands thoroughly, and don a new pair.
-
-
Body Protection: A flame-resistant (FR) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.
-
Causality: Synthetic fabrics like polyester can melt and fuse to the skin in the event of a fire, exacerbating injuries. Cotton or FR materials will char instead.[8]
-
-
Enhanced Protection: For tasks involving significant quantities or a high likelihood of splashes, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: Mitigating Inhalation Risks
The "May cause respiratory irritation" classification means that controlling airborne particulates is essential.[4]
-
Primary Control: The first and most critical step is to use engineering controls. Always handle solid this compound within a certified chemical fume hood. This captures dust at the source, preventing it from entering your breathing zone.
-
Secondary Control (When Required): If engineering controls are not feasible or if you are cleaning a significant spill outside of a fume hood, respiratory protection is required.
-
Type: A NIOSH-approved air-purifying respirator (APR) is necessary. For particulates, a half-mask or full-face respirator with N95, N100, or P100 cartridges is appropriate.
-
Critical Note: Respirator use is subject to strict institutional and regulatory guidelines, which include a medical evaluation and annual fit testing to ensure a proper seal.[8] Do not use a respirator without being part of your institution's official respiratory protection program.
-
Operational Plan: From Storage to Disposal
A successful safety protocol integrates PPE with a deliberate, step-by-step workflow.
Pre-Handling Safety Checklist
-
Verify Fume Hood Operation: Check the certification sticker and ensure the airflow monitor indicates normal operation.
-
Assemble All Materials: Bring the chemical, glassware, and necessary reagents into the fume hood before opening the chemical container.
-
Don Full PPE: Put on your lab coat, chemical splash goggles, and gloves before handling the primary container.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.
Step-by-Step Handling Workflow
The following diagram outlines the logical flow for safely handling the compound during a typical weighing and transfer operation.
Caption: Workflow for Safe Handling of Solid Chemical Reagents.
Emergency and Disposal Protocols
Immediate First Aid Response
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Waste Disposal: An Environmental Responsibility
Due to its high aquatic toxicity, all waste streams containing this compound must be managed meticulously.[5][7]
-
Contaminated PPE: Used gloves, weigh paper, and other contaminated disposable materials must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. Do not discard them in the regular trash.
-
Chemical Waste: All solutions and residual solid material must be collected in a designated "Halogenated Organic Waste" container. Brominated compounds should not be mixed with other waste streams unless approved by your institution's environmental health and safety (EHS) department.[10] Follow all local and institutional guidelines for hazardous waste disposal.
By adhering to this comprehensive safety framework, you not only protect yourself but also ensure the precision and reliability of your research. Trust in the process, understand the reasoning, and handle every chemical with the respect it commands.
References
- Safety data sheet. (2019).
- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Purdue University. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-1H-pyrazole.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Thiazole-4-carboxaldehyde.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fragrance Oils Direct UK. (2022). Personal Protective Equipment for Fragrance Oil.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Cayman Chemical. (2025). Safety Data Sheet - 4-Bromoamphetamine (hydrochloride).
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Bromo-2-nitro-1,3-propanediol.
- ACS GCI Pharmaceutical Roundtable. (2026). Bromination Reagent Guide.
- Beijing Thinker Chemical Co., Ltd. (n.d.). This compound.
- BenchChem. (2025). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
- Pharmaffiliates. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - CAS:1001519-37-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. aksci.com [aksci.com]
- 5. leap.epa.ie [leap.epa.ie]
- 6. fishersci.es [fishersci.es]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 10. Bromination - Wordpress [reagents.acsgcipr.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




